N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Description
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Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZVBXJLFYOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties and Synthetic Applications of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals.
Introduction
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a derivative of ethylenediamine, is a versatile compound that has found significant utility in various domains of chemical synthesis, from the creation of specialized surfactants to its role as a key ligand in modern catalysis. Its unique structure, featuring both a secondary and a tertiary amine, imparts a set of properties that make it a valuable tool for the synthetic chemist. This guide provides an in-depth exploration of the fundamental properties of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its applications, with a focus on practical, field-proven insights and detailed experimental protocols. We will delve into its synthesis, its role as a ligand in facilitating challenging cross-coupling reactions, and provide the necessary technical details to empower researchers and drug development professionals in their work.
Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts
The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salts are no exception. The hydrochloride salt is typically a solid, which can offer advantages in handling and storage compared to the free base, which is a liquid. The presence of both a secondary and a tertiary amine in the molecule provides two sites for protonation, leading to the existence of both mono- and dihydrochloride salts. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;hydrochloride | [1] |
| Synonyms | N,N,N'-Trimethylethylenediamine hydrochloride | [1] |
| CAS Number | 100330-63-2 (hydrochloride) | - |
| Molecular Formula | C5H15ClN2 (hydrochloride) | [1] |
| Molecular Weight | 138.64 g/mol (hydrochloride) | [1] |
| Appearance | Colorless transparent liquid (free base) | [2] |
| Boiling Point | 116-118 °C (free base) | [2] |
| Flash Point | 49 °F (free base) | [2] |
| Solubility | Soluble in water | [2] |
| pKa | 10.34 (free base) | [2] |
| Hazard Codes | F (Flammable), C (Corrosive) | [2] |
The Role of N1,N1,N2-Trimethylethane-1,2-diamine in Organic Synthesis
The presence of two nitrogen atoms with different steric and electronic environments makes N1,N1,N2-Trimethylethane-1,2-diamine a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.
As a Ligand in Catalysis
Diamine ligands are well-established in the field of transition metal catalysis, particularly in copper- and palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are ubiquitous in pharmaceuticals and other functional materials. N1,N1,N2-Trimethylethane-1,2-diamine can act as a bidentate ligand, chelating to a metal center through its two nitrogen atoms. This chelation can stabilize the metal catalyst, enhance its solubility, and modulate its reactivity, often leading to higher yields and milder reaction conditions.
One of the most significant applications of diamine ligands is in the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N and C-O bonds. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. The use of diamine ligands like N1,N1,N2-Trimethylethane-1,2-diamine can significantly improve the efficiency of these reactions, allowing them to proceed at lower temperatures with catalytic amounts of copper.[3][4]
As a Synthetic Building Block
Beyond its role in catalysis, N1,N1,N2-Trimethylethane-1,2-diamine serves as a precursor in the synthesis of more complex molecules. A notable application is in the production of novel gemini surfactants.[2] These are a class of surfactants that possess two hydrophilic head groups and two hydrophobic tails linked by a spacer. The unique structure of N1,N1,N2-Trimethylethane-1,2-diamine makes it an ideal component for creating the spacer and head group regions of these specialized surfactants, which have applications in drug delivery and materials science.[2]
Experimental Protocols
A cornerstone of scientific integrity is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step protocols for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and its application in a copper-catalyzed cross-coupling reaction.
Synthesis of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
This protocol describes a common and efficient method for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride from readily available starting materials.[5][6] The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N,N-dimethylethylamine hydrochloride by methylamine.
Caption: Workflow for the synthesis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
Materials:
-
2-chloro-N,N-dimethylethylamine hydrochloride
-
Aqueous methylamine solution (e.g., 40%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na2SO4)
-
Anhydrous diethyl ether
-
Ethanolic hydrogen chloride (HCl) solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aqueous methylamine solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve the 2-chloro-N,N-dimethylethylamine hydrochloride in water and add it to the dropping funnel.
-
Add the 2-chloro-N,N-dimethylethylamine hydrochloride solution dropwise to the stirred, cooled methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is greater than 12. This deprotonates the amine hydrochloride salts and allows for extraction of the free base.
-
Transfer the basic solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N1,N1,N2-Trimethylethane-1,2-diamine free base.
-
The crude product can be purified by vacuum distillation.
-
To prepare the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of ethanolic HCl dropwise with stirring. A white precipitate of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride will form.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
The initial cooling of the methylamine solution and the slow addition of the chloroalkane are crucial to control the exothermicity of the nucleophilic substitution reaction and minimize the formation of byproducts.
-
Basification is necessary to convert the water-soluble hydrochloride salts of the amines into their free base forms, which are soluble in organic solvents, allowing for their extraction and separation from the aqueous reaction mixture.
-
The use of anhydrous solvents for the salt formation step is important to prevent the incorporation of water into the final solid product.
Application in a Copper-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction
This protocol details the use of N1,N1,N2-Trimethylethane-1,2-diamine as a ligand in a copper-catalyzed N-arylation of an imidazole with an aryl halide.[7][8][9] This type of reaction is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Caption: Catalytic cycle for the copper-catalyzed N-arylation of an imidazole.
Materials:
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Imidazole
-
Copper(I) iodide (CuI)
-
N1,N1,N2-Trimethylethane-1,2-diamine
-
A base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask or a sealed reaction vial, add the aryl halide (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Add N1,N1,N2-Trimethylethane-1,2-diamine (0.1-0.2 mmol, 10-20 mol%) via syringe.
-
Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
The base is required to deprotonate the imidazole, making it a more potent nucleophile to attack the copper center.
-
The diamine ligand accelerates the reaction by stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
The choice of solvent is important for solubilizing the reactants and catalyst and for achieving the desired reaction temperature.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a compound of significant practical importance in modern chemical synthesis. Its value extends from its fundamental physicochemical properties to its sophisticated applications as a ligand in catalysis. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to leverage the full potential of this versatile molecule in their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can not only reproduce these methods but also adapt and innovate upon them to meet the challenges of contemporary drug discovery and materials science.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (URL not available)
- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google P
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [Link]
- CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google P
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. [Link]
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Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. [Link]
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Copper‐Diamine‐Catalyzed N‐Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. | Semantic Scholar. [Link]
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Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal. [Link]
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Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed. [Link]
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Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. [Link]
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This document is the Accepted Manuscript version of a Published Work that appeared in final form in Nature Chemistry, copyright. [Link]
- WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl)
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A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]
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Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic - Semantic Scholar. [Link]
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Synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine: a novel mono-protected C-deuterated ethylenediamine synthon - OSTI.GOV. [Link]
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NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. [Link]
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CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. [Link]
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Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions - ResearchGate. [Link]
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C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - Semantic Scholar. [Link]
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Physicochemical Profiling and Analytical Workflows for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Executive Summary & Structural Identity
N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic diamine utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), surfactants, and complexing agents. In its free base form, the compound is a volatile, moisture-sensitive liquid. To ensure chemical stability, predictable stoichiometry, and ease of handling during rigorous drug development processes, it is predominantly isolated and utilized as a hydrochloride salt.
This technical whitepaper explores the physicochemical distinctions between its mono- and di-hydrochloride forms, details the mechanistic causality behind its handling requirements, and provides self-validating analytical protocols for its characterization.
Comparative Physicochemical Data
The transition from a free base to a hydrochloride salt fundamentally alters the thermodynamic and kinetic properties of the molecule. The dihydrochloride variant is the most commercially prevalent solid form due to the complete protonation of both the secondary and tertiary amine centers, which maximizes crystalline lattice energy and stability [1].
Table 1: Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine Forms
| Property | Free Base | Mono-hydrochloride | Di-hydrochloride |
| CAS Number | 142-25-6 | 1228880-61-2 | 326888-32-8 |
| Molecular Formula | C5H14N2 | C5H15ClN2 | C5H16Cl2N2 |
| Molecular Weight | 102.18 g/mol | 138.64 g/mol | 175.10 g/mol |
| Physical State (20°C) | Clear, colorless liquid | Solid | Crystalline Solid |
| Melting Point | N/A (Liquid) | Not explicitly reported | 186–192 °C |
| Boiling Point | 116–118 °C | Decomposes | Decomposes |
| Hygroscopicity | High | Moderate | Low to Moderate |
Data synthesized from authoritative chemical databases and supplier specifications [1] [2] [3].
The Causality of Salt Selection and Reactivity
Thermodynamic Stability vs. Reactivity
The free base form of N1,N1,N2-trimethylethane-1,2-diamine is highly nucleophilic due to the unshared electron pairs on the nitrogen atoms. While this is advantageous for in situ formation of α-amino alkoxides, it renders the bulk material susceptible to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates).
By converting the amine to its dihydrochloride salt (CAS 326888-32-8), the lone pairs are protonated, effectively neutralizing their nucleophilicity and preventing degradation [3]. When the free base is required for a synthetic step (e.g., SN2 alkylation), the salt must be neutralized in situ using a non-nucleophilic base (such as N,N-diisopropylethylamine or potassium carbonate) to liberate the reactive amine.
Analytical Challenges
Because the molecule lacks a conjugated π-electron system, it does not possess a strong chromophore. This fundamentally breaks traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows that rely on Ultraviolet (UV) detection at 210–254 nm. Furthermore, its high polarity as a salt causes it to elute in the void volume of standard C18 columns.
Logical workflow for HILIC HPLC method selection for polar amine salts.
Analytical Characterization Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in the physicochemical reality of the molecule.
Protocol 4.1: HILIC-HPLC Purity Determination (ELSD/CAD)
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory because the highly polar dihydrochloride salt will not partition into a hydrophobic C18 stationary phase. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is utilized due to the lack of a UV chromophore.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. (Rationale: The acidic pH ensures complete and consistent protonation of both amine groups, preventing peak tailing caused by secondary interactions with silanol groups on the column).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Equilibration: Install a HILIC column (e.g., Waters XBridge HILIC, 4.6 x 150 mm, 3.5 µm). Equilibrate the system at 90% B / 10% A at a flow rate of 1.0 mL/min until the ELSD/CAD baseline is entirely stable.
-
Sample Preparation: Accurately weigh 10.0 mg of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride and dissolve it in 10 mL of a diluent consisting of 80% Acetonitrile and 20% Water. (Rationale: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the water-enriched layer on the stationary phase, leading to peak distortion. Matching the initial gradient conditions ensures peak symmetry).
-
Execution: Inject 5 µL of the sample. Run an isocratic elution at 80% B / 20% A for 15 minutes.
-
System Validation: Run a blank injection (diluent only) prior to the sample. The method is validated if the target peak exhibits a tailing factor of
and a relative standard deviation (RSD) of across five replicate injections.
Protocol 4.2: Potentiometric Titration for Salt Stoichiometry Validation
Causality: Because the molecule can exist as a free base, mono-hydrochloride [2], or di-hydrochloride [1], it is critical to verify the exact molar ratio of chloride to the amine base. An acid-base potentiometric titration directly measures the deprotonation events.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate an automated potentiometric titrator equipped with a glass pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00.
-
Sample Preparation: Accurately weigh ~50.0 mg of the salt into a titration vessel. Dissolve completely in 50 mL of deionized, CO2-free water. (Rationale: CO2 dissolved in water forms carbonic acid, which will introduce a false equivalence point and skew the stoichiometry calculation).
-
Titration Execution: Titrate the solution dynamically with a standardized 0.1 M Sodium Hydroxide (NaOH) solution. Ensure the titrator is set to record pH against the volume of titrant added.
-
Data Analysis: Generate a first-derivative plot (dpH/dV) of the titration curve.
-
A pure dihydrochloride sample will exhibit two distinct equivalence points corresponding to the sequential neutralization of the two protonated amine centers.
-
Calculate the molar ratio using the formula:
. A result of ~2.0 confirms the dihydrochloride structural identity.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56965757, N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2)" PubChem, [Link]. Accessed 6 March 2026. -
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21324123, N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride" PubChem, [Link]. Accessed 6 March 2026.
An In-Depth Technical Guide to N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts for Advanced Research and Development
This guide provides a comprehensive technical overview of N1,N1,N2-Trimethylethane-1,2-diamine, with a specific focus on its hydrochloride salt (CAS Number: 1228880-61-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical data, practical applications, and critical safety protocols. Given the limited publicly available data on the specific monohydrochloride salt, this guide extends its scope to the parent compound, N1,N1,N2-Trimethylethane-1,2-diamine (CAS: 142-25-6), and its dihydrochloride salt, to provide a robust and practical framework for its use.
Introduction and Chemical Identity
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS: 1228880-61-2) is the monohydrochloride salt of the versatile diamine ligand, N1,N1,N2-Trimethylethane-1,2-diamine. The parent compound, a substituted ethylenediamine, is a valuable building block in organic synthesis and coordination chemistry. The hydrochloride salt offers improved handling and stability characteristics compared to the free base, which is a liquid.
Public domain information for the specific monohydrochloride is limited, primarily consisting of basic chemical identifiers. However, a thorough understanding of the parent amine is essential for its application.
Table 1: Core Chemical Identifiers
| Identifier | N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride |
| CAS Number | 1228880-61-2[1][2] | 142-25-6[3][4][5][6][7][8] | 326888-32-8[9][10][11] |
| Molecular Formula | C5H15ClN2[1][2] | C5H14N2[3][4][8][12] | C5H16Cl2N2[9][10][11] |
| Molecular Weight | 138.64 g/mol [1][2] | 102.18 g/mol [3][8] | 175.10 g/mol [10] |
| Synonyms | N,N',N'-trimethylethane-1,2-diamine;hydrochloride[1] | Dimethyl(2-(methylamino)ethyl)amine, N,N,N'-Trimethylethylenediamine[3][4][8] | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride[10] |
| IUPAC Name | N,N',N'-trimethylethane-1,2-diamine;hydrochloride[1] | N1,N1,N2-Trimethylethane-1,2-diamine[8] | N,N',N'-trimethylethane-1,2-diamine;dihydrochloride[10] |
Physicochemical Properties
The properties of the free base are crucial for understanding the behavior of its salts in solution and during reactions. The free base is a colorless liquid, while its hydrochloride salts are typically solids, offering advantages in weighing and handling.[4][8][9]
Table 2: Physicochemical Data
| Property | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) |
| Appearance | Colorless to pale yellow liquid[4][8] |
| Boiling Point | 116-118 °C[3][6] |
| Flash Point | 14 °C (49 °F)[3][6] |
| Density | 0.786 g/cm³ at 25 °C[6] |
| Solubility | Soluble in water and many organic solvents[4] |
| pKa | 10.34[3] |
The hydrochloride salts are expected to be readily soluble in water. The solid form of the dihydrochloride suggests that the monohydrochloride is also a solid at room temperature.[9]
Synthesis and Formulation
The parent amine, N1,N1,N2-Trimethylethane-1,2-diamine, can be synthesized by reacting N,N-dimethylamino chloroethane hydrochloride with methylamine.[3] This process involves the careful addition of the chloroethane derivative to an aqueous solution of the amine, followed by separation and purification.
The hydrochloride salt (1228880-61-2) is prepared by treating the free base with one equivalent of hydrochloric acid in a suitable solvent. The dihydrochloride salt is similarly prepared using at least two equivalents of HCl.
Caption: Synthesis workflow for N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salt.
Applications in Research and Drug Development
The utility of N1,N1,N2-Trimethylethane-1,2-diamine and its salts stems from the presence of two nitrogen atoms with different steric and electronic environments. This structure makes it a valuable component in several areas of chemical synthesis.
The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions. This property is exploited to create catalysts for organic synthesis, enhancing reaction rates and selectivity.[4]
This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][8][13][14] Its nucleophilic nitrogen atoms are readily functionalized, allowing for the construction of diverse molecular scaffolds.
It is used as a precursor in the synthesis of novel gemini surfactants.[3] These specialized surfactants have applications in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drug candidates.[3]
Caption: Key application areas for the topic compound and its parent amine.
Safety, Handling, and Storage
Table 3: Hazard Information
| Compound | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Signal Word |
| Free Base | Causes severe skin burns and eye damage. May cause respiratory irritation.[15] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6] | Danger |
| Dihydrochloride Salt | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | Warning[9] |
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face shield is recommended when handling larger quantities.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools and take measures to prevent static discharge.[11][15]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[6][15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][15]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[6][15]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[15] Keep containers tightly sealed. The hydrochloride salts should be stored under an inert atmosphere.[7][9]
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a chemical compound with significant potential, primarily derived from the versatile reactivity of its parent amine. While direct data on the monohydrochloride is sparse, its role as a stable, solid source of the N1,N1,N2-Trimethylethane-1,2-diamine moiety makes it a valuable reagent for researchers in pharmaceuticals and material science. By understanding the properties, synthesis, and applications of the free base, scientists can effectively and safely leverage this compound in their development workflows.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [Source Not Available]
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. PubChem.[Link]
-
N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) - PubChem. PubChem.[Link] -
N1,N1,N2-Trimethylethane-1,2-diamine - Oakwood Chemical. Oakwood Chemical.[Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass.[Link]
-
N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6 - Caming Pharmaceutical Ltd. Caming Pharmaceutical Ltd.[Link]
-
N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6 - Watson International. Watson International.[Link]
Sources
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- 2. 1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine [oakwoodchemical.com]
- 6. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 7. 142-25-6|N1,N1,N2-Trimethylethane-1,2-diamine|BLD Pharm [bldpharm.com]
- 8. caming.com [caming.com]
- 9. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 10. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. N1,N1,N2-Trimethylethane-1,2-diamine | CymitQuimica [cymitquimica.com]
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- 14. watson-int.com [watson-int.com]
- 15. fishersci.com [fishersci.com]
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride molecular structure and weight.
[1][2][3][4]
Molecular Identity & Architecture
N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-Trimethylethylenediamine or TrimeED ) is an asymmetric aliphatic diamine. It serves as a critical motif in medicinal chemistry, acting as a bidentate ligand in coordination complexes and a precursor for gemini surfactants and kinase inhibitors.
In commercial and laboratory contexts, this molecule is frequently encountered in two forms: the free base (a volatile liquid) and the dihydrochloride salt (a stable solid).
Structural Specifications
The molecule consists of an ethylene bridge (
-
Terminus A (
): A tertiary amine substituted with two methyl groups (Dimethylamino). -
Terminus B (
): A secondary amine substituted with one methyl group (Methylamino).
This asymmetry is the defining feature that differentiates it from the symmetric
Molecular Weight & Stoichiometry
Researchers must distinguish between the salt forms to ensure accurate molarity calculations. The dihydrochloride is the standard stable solid form supplied by major vendors (e.g., Sigma-Aldrich, TCI).
| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| Free Base | 102.18 | 142-25-6 | Colorless Liquid | |
| Dihydrochloride | 175.10 | 326888-32-8 | White Solid | |
| Monohydrochloride * | 138.64 | 1228880-61-2 | Solid (Rare) |
*Note: While the monohydrochloride exists in databases (PubChem CID 21324123), the dihydrochloride is the thermodynamically preferred salt due to the high basicity of both nitrogen centers.
Functional Architecture Diagram
The following diagram illustrates the functional zones of the molecule and their associated reactivity profiles.
Figure 1: Functional architecture highlighting the asymmetry between the tertiary and secondary amine centers.
Physiochemical Properties
The free base exhibits properties typical of low-molecular-weight aliphatic amines: high volatility, strong odor, and basicity.
| Property | Value (Free Base) | Value (Dihydrochloride) |
| Boiling Point | 116–118 °C | N/A (Decomposes) |
| Melting Point | -31 °C (approx) | >200 °C (Decomposes) |
| Density | 0.786 g/mL ( | Bulk Solid |
| Solubility | Miscible in water, EtOH, organic solvents | Highly soluble in water; Insoluble in ether |
| pKa (Estimated) | N/A | |
| Refractive Index | N/A |
Synthesis & Manufacturing Protocols
For researchers synthesizing this compound de novo or purifying commercial stock, two primary pathways are established.
Synthesis Workflow
Route A (Reductive Amination/Methylation):
This is the most common industrial route, involving the methylation of
Route B (Nucleophilic Substitution): Reaction of 2-chloro-N-methylethylamine with dimethylamine.
Figure 2: Primary synthetic pathway via nucleophilic substitution.
Purification Protocol (Free Base)
-
Distillation: Due to its volatility, the free base should be purified via fractional distillation under inert atmosphere (
). -
Drying: Dry the distilled amine over KOH pellets or
to remove residual water before use in moisture-sensitive reactions.
Salt Formation Protocol
To generate the stable dihydrochloride from the free base:
-
Dissolve 10 mmol of the free base in 20 mL of anhydrous ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.2 equivalents of concentrated HCl (or HCl in dioxane).
-
The dihydrochloride will precipitate as a white solid.
-
Filter, wash with cold diethyl ether, and dry under vacuum.
Structural Characterization (Spectroscopy)[6]
When validating the identity of the synthesized or purchased compound, the following spectral signatures are diagnostic.
NMR (Expected Shifts)
Solvent:
-
2.8 - 3.4 ppm: Ethylene bridge protons (
). In the salt form, these shift downfield due to the positive charge on the nitrogens. -
2.7 - 2.8 ppm: Methyl group on secondary amine (
). Singlet (or doublet if coupling with NH is visible). -
2.9 - 3.0 ppm: Methyl groups on tertiary amine (
). Strong singlet (6H).
Mass Spectrometry (ESI-MS)
-
Free Base:
. -
Fragmentation: Loss of dimethylamine or methylamine fragments is common in EI-MS.
Applications in Drug Development[7]
Precursor for Gemini Surfactants
This diamine is a key building block for "Gemini" (dimeric) surfactants.[1] The secondary amine (
-
Gene Delivery: Compacting DNA for non-viral vectors.
-
Solubilization: Enhancing the bioavailability of hydrophobic drugs.
Ligand Design
The
Kinase Inhibitor Synthesis
The diamine backbone serves as a linker in various kinase inhibitors, where the basic nitrogens interact with acidic residues in the ATP-binding pocket of enzymes.
Handling & Safety (SDS Summary)
Free Base (CAS 142-25-6):
-
Hazards: Highly Flammable Liquid (H225), Causes severe skin burns and eye damage (H314).[2]
-
Storage: Store under nitrogen (hygroscopic/air-sensitive). Keep away from ignition sources.[1]
Dihydrochloride Salt (CAS 326888-32-8):
-
Hazards: Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335).
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.
References
Sources
- 1. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]
- 2. N,N,N'-Trimethylethylenediamine | 142-25-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a versatile organic compound with applications in various fields, including as a building block in the synthesis of pharmacologically active molecules and as a ligand in coordination chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides an in-depth analysis of the spectroscopic data for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
The hydrochloride salt of N1,N1,N2-Trimethylethane-1,2-diamine can exist as a monohydrochloride or a dihydrochloride.[3][4][5][6] This guide will primarily focus on the monohydrochloride form, while drawing comparisons to the free base and dihydrochloride where relevant for a more complete understanding. The protonation of the amine groups significantly influences the spectroscopic signatures, a key aspect that will be explored in the subsequent sections.
Molecular Structure and Protonation States
The structure of N1,N1,N2-Trimethylethane-1,2-diamine features two nitrogen atoms with different substitution patterns: a primary amine and a tertiary amine. This inherent asymmetry, coupled with the presence of three methyl groups, gives rise to a distinct spectroscopic fingerprint. The hydrochloride salt form implies that at least one of the nitrogen atoms is protonated, forming an ammonium salt. The likely site of initial protonation is the more basic tertiary amine, though the equilibrium between different protonated forms should be considered.
Caption: Molecular structure showing potential protonation at the N2 nitrogen.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of the free base, N,N,N'-Trimethylethylenediamine, shows characteristic signals for the different methyl and methylene groups.[7] For the hydrochloride salt, the chemical shifts of protons near the protonated nitrogen will be significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the positive charge.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | t | 2H | -CH₂-N⁺H(CH₃)₂ |
| ~3.2 | t | 2H | -CH₂-NHCH₃ |
| ~2.9 | s | 6H | -N⁺H(CH₃)₂ |
| ~2.6 | s | 3H | -NHCH₃ |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. Similar to the ¹H NMR, the carbons closer to the protonated nitrogen will experience a downfield shift.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~55 | -CH₂-N⁺H(CH₃)₂ |
| ~48 | -CH₂-NHCH₃ |
| ~45 | -N⁺H(CH₃)₂ |
| ~35 | -NHCH₃ |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of the chosen deuterated solvent.
-
Instrument Setup: Use an NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: A generalized workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, key vibrational bands will correspond to N-H, C-H, and C-N bonds. The protonation of the amine group will be evident in the N-H stretching and bending regions.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2700 | Broad, Strong | N⁺-H stretch (from the ammonium salt) |
| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1600-1500 | Medium | N-H bend |
| 1470-1430 | Medium | C-H bend (methylene and methyl) |
| 1250-1020 | Medium | C-N stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal). Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion.
Expected Mass Spectrum (ESI+)
The expected molecular weight of the free base (C₅H₁₄N₂) is 102.18 g/mol .[1][8] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 103.19. The molecular weight of the hydrochloride salt is 138.64 g/mol .[3]
Predicted Fragmentation Pattern
The fragmentation of the parent ion can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
Caption: A simplified representation of potential fragmentation in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Instrument Setup: Use an ESI mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass measurement can be used to confirm the elemental composition.
Conclusion
The spectroscopic characterization of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride using NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The protonation of the amine functionality significantly influences the spectroscopic data, and careful interpretation of these effects is crucial for unambiguous identification. The protocols and data presented in this guide offer a robust framework for researchers and professionals working with this compound, ensuring its quality and proper application in their scientific endeavors.
References
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Available from: [Link]
-
PubChem. N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Available from: [Link] -
PharmaCompass. N1,N1,N2-Trimethylethane-1,2-diamine. Available from: [Link]
-
Helvete, A. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. Available from: [Link]
-
Caming Pharmaceutical Ltd. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 6. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR spectrum [chemicalbook.com]
- 8. N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Solubility of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Various Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing the solubility of amine hydrochlorides. It offers a predictive framework for solubility in aqueous and organic solvents and presents a detailed, field-proven experimental protocol for the accurate determination of these values. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools and insights to make informed decisions regarding solvent selection, formulation, and experimental design involving N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
Introduction: Understanding the Compound and the Importance of Solubility
N1,N1,N2-Trimethylethane-1,2-diamine, in its hydrochloride salt form, is a versatile diamine with applications in various chemical syntheses, including as a building block for pharmaceuticals and as a ligand in coordination chemistry. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. It can exist as both a monohydrochloride and a dihydrochloride, and it is crucial to distinguish between these forms as their solubility profiles will differ.
The solubility of a compound is a critical physicochemical property that influences its behavior in a multitude of applications, from reaction kinetics in a synthesis to bioavailability in a drug formulation. An understanding of a compound's solubility in different solvent systems is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reactions, extractions, and purifications.
-
Formulation Science: Developing stable and effective drug delivery systems.
-
Analytical Chemistry: Preparing solutions for analysis and ensuring accurate quantification.
This guide will provide a theoretical framework for predicting solubility and a practical methodology for its experimental determination.
Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salts
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties.
N1,N1,N2-Trimethylethane-1,2-diamine (Free Base)
-
Appearance: Colorless to pale yellow liquid[3]
-
Key Structural Features: An ethylenediamine backbone with one primary and one tertiary amine. This structure imparts both polar (amine groups) and non-polar (ethyl and methyl groups) characteristics.
-
General Solubility: The free base is reported to be highly soluble in water and many organic solvents.[1][3]
N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride (Mono and Dihydrochloride)
-
Monohydrochloride (C5H15ClN2):
-
Molecular Weight: 138.64 g/mol [4]
-
-
Dihydrochloride (C5H16Cl2N2):
-
Molecular Weight: 175.10 g/mol [5]
-
Physical Form: Typically a solid
-
The conversion of the free base to its hydrochloride salt introduces ionic character, which significantly alters its solubility profile.
Predictive Framework for the Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
In the absence of specific quantitative data, a predictive understanding of solubility can be derived from the principles of intermolecular forces and the "like dissolves like" paradigm.
Solubility in Aqueous Systems
Amine hydrochlorides are salts and are generally expected to be more soluble in water than their corresponding free bases.[6][7] The solubility in aqueous media will be influenced by:
-
pH: The pH of the aqueous solution will be a critical determinant of solubility. In acidic to neutral conditions, the amine groups will be protonated, favoring the ionic salt form and enhancing water solubility. As the pH becomes more basic, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
-
Ionic Strength: The presence of other salts in the solution can impact solubility through the common ion effect or by altering the activity of the solvent.
Solubility in Organic Solvents
The solubility in organic solvents is governed by a balance between the ionic nature of the hydrochloride salt and the organic character of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a relatively high dielectric constant, which can stabilize the ionic salt. Therefore, some solubility is expected, although likely less than in water. Simple amine hydrochlorides are known to be soluble in polar solvents like ethanol and methanol.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions (chloride). Moderate to low solubility is anticipated.
-
Non-polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are poor at solvating ions. Consequently, N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is expected to be poorly soluble or insoluble in these solvents.
Qualitative Solubility Prediction Summary Table
| Solvent Class | Representative Solvents | Predicted Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride | Rationale |
| Aqueous | Water, Buffers | High | Ionic nature of the salt, hydrogen bonding with water. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding and high dielectric constant. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | High dielectric constant but poor anion solvation. |
| Non-polar | Toluene, Hexane | Insoluble to Very Low | Low dielectric constant, inability to solvate ions. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[9][10]
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Experimental Workflow Diagram
Caption: Isothermal shake-flask experimental workflow.
Detailed Step-by-Step Protocol
-
Preparation of Vials:
-
Accurately weigh an excess amount of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride into a series of clear glass vials with screw caps. The excess amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.
-
Causality: Using an excess of the solid is crucial to ensure that the solution reaches saturation, a prerequisite for determining equilibrium solubility.
-
-
Addition of Solvent:
-
Pipette a precise volume of the desired solvent into each vial.
-
Causality: A known volume of solvent is necessary for the final calculation of solubility in units such as mg/mL or mol/L.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[9]
-
Agitate the vials for a sufficient period to reach equilibrium. This is typically between 24 and 72 hours.[11]
-
Self-Validating System: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer changes significantly over time.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials to pellet the solid.
-
Filtration: Filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm pore size).[12]
-
-
Causality: This step is critical to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Immediately after separation, carefully withdraw a known volume (an aliquot) of the clear supernatant.
-
Accurately dilute the aliquot with a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Causality: Dilution is often necessary to match the concentration of the sample to the working range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and there are no interfering substances.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residue.[13]
-
-
Self-Validating System: A calibration curve should be prepared using standard solutions of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is crucial.[14]
-
Purity of Compound and Solvent: Impurities can alter the solubility of the compound.[14]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. It is important to characterize the solid form used in the experiment.
-
pH of the Medium (for aqueous solutions): As discussed, pH is a critical factor for ionizable compounds like amine hydrochlorides.
Conclusion
References
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. National Center for Biotechnology Information. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
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McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
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1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). [Link] -
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Organic Syntheses. methylamine hydrochloride. [Link]
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Sciencemadness.org. Solubility of organic amine salts. [Link]
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Watson International. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. [Link]
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StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]
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Scribd. Hydroxylamine Hydrochloride Solubility. [Link]
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Navigating the Versatile Chemistry of N¹,N¹,N²-Trimethylethane-1,2-diamine and its Hydrochloride Salt: A Technical Guide
This in-depth technical guide provides a comprehensive overview of N¹,N¹,N²-Trimethylethane-1,2-diamine, its hydrochloride salt, and its dihydrochloride form. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and diverse applications of this versatile diamine. The content herein is structured to provide not just procedural steps but also the underlying scientific principles and practical considerations essential for its effective use in a laboratory and developmental setting.
Introduction: Unveiling a Multifaceted Building Block
N¹,N¹,N²-Trimethylethane-1,2-diamine, also known as N,N,N'-Trimethylethylenediamine, is an organic compound featuring both a secondary and a tertiary amine group within its structure.[1] This unique arrangement of functional groups makes it a valuable intermediate and reagent in a multitude of chemical transformations. Its utility spans from being a fundamental building block in organic synthesis to a key component in the formulation of advanced materials and pharmaceuticals.[2] The hydrochloride and dihydrochloride salts of this diamine offer alternative handling properties, often as stable, solid materials, which can be advantageous in various synthetic protocols.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of N¹,N¹,N²-Trimethylethane-1,2-diamine and its hydrochloride salts are critical for their appropriate handling, storage, and application. The free base is a clear, colorless to light yellow liquid, while its hydrochloride salts are typically solids.[3]
| Property | N¹,N¹,N²-Trimethylethane-1,2-diamine | N¹,N¹,N²-Trimethylethane-1,2-diamine hydrochloride | N¹,N¹,N²-Trimethylethane-1,2-diamine dihydrochloride |
| CAS Number | 142-25-6[4] | 1228880-61-2[5] | 326888-32-8 |
| Molecular Formula | C₅H₁₄N₂[2] | C₅H₁₅ClN₂[5] | C₅H₁₆N₂Cl₂ |
| Molecular Weight | 102.18 g/mol [2] | 138.64 g/mol [5] | 175.1 g/mol |
| Appearance | Clear, colorless to yellow liquid[3] | Solid (Typical) | Solid |
| Boiling Point | 116-118 °C[2] | Not Applicable | Not Applicable |
| Density | 0.786 g/mL at 25 °C[1] | Not Available | Not Available |
| Flash Point | 9-14 °C[1] | Not Applicable | Not Applicable |
| Solubility | Soluble in water and many organic solvents[3] | Soluble in water | Soluble in water |
Synthesis and Mechanistic Insights
A common and environmentally friendly method for the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine involves the reaction of N,N-dimethylamino chloroethane hydrochloride with an aqueous solution of methylamine.[4] Alternatively, 2-chloro-N-methylethylamine hydrochloride can be reacted with dimethylamine.[4] The process generally involves the dropwise addition of the chloroethane derivative to the amine solution, followed by basification and extraction of the product.[4]
Representative Synthetic Protocol
The following is a generalized procedure for the synthesis of the free base:
-
An aqueous solution of methylamine (or dimethylamine) is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
An aqueous solution of N,N-dimethylamino chloroethane hydrochloride (or 2-chloro-N-methylethylamine hydrochloride) is added dropwise to the reaction mixture while maintaining the temperature within a controlled range.
-
After the addition is complete, the reaction is stirred until completion, which can be monitored by techniques such as GC-MS.
-
An inorganic base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture to neutralize the hydrochloride and liberate the free amine.
-
The organic phase containing the product is separated from the aqueous phase.
-
The crude product is then purified by fractional distillation to yield N¹,N¹,N²-Trimethylethane-1,2-diamine.[4]
Synthesis of Hydrochloride Salts
The hydrochloride salts can be readily prepared by treating a solution of the free base in an appropriate solvent (e.g., isopropanol, diethyl ether) with a stoichiometric amount of hydrochloric acid. The resulting salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. The mono- or dihydrochloride can be obtained by controlling the stoichiometry of the acid.
Caption: Generalized workflow for the synthesis of N¹,N¹,N²-Trimethylethane-1,2-diamine.
Key Applications in Research and Development
The unique structural features of N¹,N¹,N²-Trimethylethane-1,2-diamine make it a versatile tool in various chemical applications.[1]
Organic Synthesis
In organic synthesis, it serves as a nucleophilic reagent in substitution and acylation reactions.[1] Its ability to act as a bidentate ligand allows it to form stable complexes with metal ions, which is utilized in catalysis.[1][3]
A significant application is its use as an amine component for the in situ formation of α-amino alkoxides. These intermediates are valuable in directed lithiation reactions, enabling regioselective functionalization of aromatic and heteroaromatic compounds.[6]
Surfactant Synthesis
This diamine is a precursor in the synthesis of novel gemini surfactants.[4] For instance, it is used in the preparation of N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides, which exhibit unique surface-active properties.[7]
Coordination Chemistry and Catalysis
As a bidentate ligand, N¹,N¹,N²-Trimethylethane-1,2-diamine can coordinate with transition metals to form catalysts for various organic transformations.[1][8] Chiral derivatives of this diamine are of particular interest in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.[9]
Caption: Key application areas of N¹,N¹,N²-Trimethylethane-1,2-diamine.
Safety, Handling, and Storage
N¹,N¹,N²-Trimethylethane-1,2-diamine is a highly flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[10] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated area or under a chemical fume hood.[11]
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[12] It is also hygroscopic and should be protected from moisture.
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
The hydrochloride salts, being solids, may present a lower risk of inhalation of vapors but should still be handled with care to avoid dust generation and contact with skin and eyes.
Conclusion
N¹,N¹,N²-Trimethylethane-1,2-diamine and its hydrochloride salts are indispensable compounds in modern chemical research and development. Their unique bifunctional nature allows for a wide range of applications, from the synthesis of complex organic molecules and specialized surfactants to their use as ligands in catalysis. A thorough understanding of their properties, synthesis, and safe handling procedures is paramount for harnessing their full potential in scientific endeavors.
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- CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica. (n.d.).
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- N,N,N'-Trimethylethylenediamine, 96% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
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- N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024, September 2).
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Thermal Stability and Degradation Dynamics of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
A Comprehensive Technical Guide for Process Chemists and Drug Development Professionals
Introduction & Physicochemical Context
N1,N1,N2-Trimethylethane-1,2-diamine (often abbreviated as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic tertiary/secondary diamine. It serves as a critical building block in coordination chemistry, surfactant synthesis, and modern pharmaceutical manufacturing[1]. Most notably, it is utilized to install the basic side chain at the C4-position of the aniline core during the synthesis of Osimertinib (AZD9291), a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small-cell lung cancer[2].
In its free base form, the compound is a highly flammable, clear liquid with a relatively low boiling point of approximately 116–118 °C[3]. Because the free base is volatile, corrosive, and susceptible to atmospheric oxidation, it is frequently isolated, stored, and transported as a hydrochloride salt (C5H14N2 · HCl). While the hydrochloride salt vastly improves shelf-life and handling safety, understanding its thermal stability and degradation pathways is paramount for process safety, especially during scale-up operations where exothermic neutralizations occur[4].
Mechanisms of Thermal and Oxidative Degradation
The degradation of amine hydrochlorides does not begin with immediate molecular fragmentation; rather, it is governed by a thermodynamic equilibrium between the salt and its volatile components[5].
Pathway 1: Thermal Dissociation (Endothermic)
Upon heating, the ionic lattice of the hydrochloride salt breaks down. The primary thermal event is the endothermic dissociation of the salt into the free aliphatic amine and hydrogen chloride (HCl) gas:
Pathway 2: Oxidative Degradation
If thermal stress occurs in the presence of atmospheric oxygen, the electron-rich nitrogen centers (particularly the tertiary amine) undergo rapid N-oxidation. This is a critical degradation pathway to monitor, as N-oxide derivatives are known active metabolites of Osimertinib and can form as process impurities if the amine is subjected to high-temperature aerobic conditions[6].
Pathway 3: Thermal Dealkylation
At extreme temperatures (>200 °C), the covalent C-N bonds of the ethylenediamine backbone begin to cleave. This results in the formation of lower-molecular-weight volatile fragments, such as dimethylamine and methylamine derivatives.
Fig 1: Thermal and oxidative degradation pathways of N1,N1,N2-Trimethylethane-1,2-diamine HCl.
Analytical Workflows for Stability Profiling
To establish safe operating temperatures for drug synthesis, the thermal profile of the hydrochloride salt must be mapped using coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC).
Standard Operating Procedure: TGA-DSC-EGA Profiling
This protocol is designed as a self-validating system; by coupling TGA with Evolved Gas Analysis (EGA), you ensure that the observed weight loss is definitively linked to the proposed chemical mechanism rather than artifactual solvent loss.
-
Instrument Calibration: Calibrate the TGA/DSC using standard indium and zinc references to ensure thermodynamic accuracy across the 25–300 °C range.
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the hydrochloride salt into an open alumina (Al₂O₃) crucible.
-
Causality Check: Using an open crucible prevents artifactual pressure build-up from evolved HCl gas. A closed pan would artificially shift the Le Chatelier dissociation equilibrium to higher temperatures, yielding a false sense of thermal stability.
-
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Validation Step: Run a parallel sample under a dry air purge to isolate oxidative degradation exotherms from pure thermal dissociation endotherms.
-
-
Thermal Program: Isotherm at 25 °C for 5 minutes to establish a baseline, then ramp at 10 °C/min to 300 °C.
-
Evolved Gas Analysis (EGA): Interface the TGA exhaust to an FTIR spectrometer via a heated transfer line (maintained at 200 °C to prevent condensation). Continuously monitor the gas phase for the HCl stretch (2700–3000 cm⁻¹) and aliphatic C-H/N-H stretches to confirm dissociation.
Summary of Quantitative Thermal Data
| Thermal Event | Temp Range (°C) | Enthalpy (ΔH) | Weight Loss (ΔW) | Mechanistic Assignment |
| Endotherm I | 40 - 90 | Minor | < 2.0% | Desorption of surface moisture (hygroscopic water). |
| Endotherm II | 130 - 180 | Major | ~ 30 - 40% | HCl dissociation & initial volatilization of the free base. |
| Exotherm I * | 180 - 230 | Variable | Continuous | Oxidative degradation (N-oxidation of the tertiary amine). |
| Endotherm III | > 230 | Major | Complete | Severe C-N bond cleavage and total sample volatilization. |
*Note: Exotherm I is only observed when the experiment is conducted under an oxidative purge gas (e.g., Air/O₂).
Process Chemistry Hazards & Scale-Up Implications
A critical step in the utilization of N1,N1,N2-trimethylethane-1,2-diamine hydrochloride is its conversion back to the free base prior to nucleophilic substitution reactions (such as the S_NAr reaction in Osimertinib synthesis)[2].
The Alkalization Hazard: Industrial processes often utilize sodium hydroxide (NaOH) to neutralize the hydrochloride salt. However, adding solid alkali directly to the system causes a violent, highly exothermic reaction[4].
Causality & Mitigation: Because the specific heat capacity of the mixture is easily overwhelmed by the heat of neutralization, localized temperatures can rapidly exceed the boiling point of the free amine (116–118 °C)[3]. This causes the newly formed free base to flash-boil, leading to massive volumetric expansion, dangerous reactor overpressurization, and the escape of toxic, flammable amine gas[4].
To mitigate this degradation and safety risk during scale-up, the protocol must mandate the use of pre-dissolved aqueous bases (e.g., 40% NaOH) added dropwise. The reactor must be equipped with a robust jacketed cooling system to maintain the internal temperature strictly between 0–40 °C, suppressing both volatilization and premature thermal degradation[4].
References
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-
ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Available at: [Link]
-
ASME Digital Collection. Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl. ASME. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. ACS. Available at: [Link]
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Comprehensive Technical & Safety Whitepaper: N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Pharmaceutical Synthesis
Executive Summary
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS: 1228880-61-2) is a highly versatile bifunctional building block utilized extensively in pharmaceutical synthesis and drug delivery research[1]. It serves as a critical precursor for the synthesis of biologically active alpha-amino alkoxides and novel 2[2]. This whitepaper transcends a traditional Material Safety Data Sheet (MSDS) by integrating physicochemical data with mechanistic causality, providing drug development professionals with self-validating protocols for safe handling, storage, and synthetic application.
Physicochemical Profiling & Structural Logic
To understand the handling requirements of this reagent, one must analyze the compound's structural thermodynamics and compare it directly to its free base counterpart.
| Property | N1,N1,N2-Trimethylethane-1,2-diamine HCl | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) |
| CAS Number | 1228880-61-2[1] | 142-25-6[3] |
| Molecular Formula | C5H15ClN2[1] | C5H14N2[3] |
| Molecular Weight | 138.64 g/mol [1] | 102.18 g/mol [3] |
| Physical State | Solid (Hygroscopic Powder) | Clear, Colorless Liquid[2] |
| Flash Point | N/A (Stable Salt) | 14°C (57.2°F)[4] |
| Primary Hazard | Irritant (H315, H319) | Corrosive, Highly Flammable (H314, H225)[4] |
| Storage | 2-8°C, Sealed/Desiccated[1] | Room Temp, Flammables Cabinet |
Mechanistic Insight: The free base form of this diamine is a highly volatile, corrosive liquid with a4[4]. By converting it into a hydrochloride salt, the vapor pressure is drastically reduced, effectively neutralizing the severe flammability and inhalation hazards associated with the free amine[5]. However, this thermodynamic stabilization introduces pronounced hygroscopicity, shifting the laboratory handling paradigm from vapor control to strict moisture exclusion.
Hazard Identification & Toxicological Causality
Unlike the free base, which causes severe chemical burns (GHS H314)[4], the hydrochloride salt primarily presents as a localized irritant. Understanding the exact mechanism of this toxicity is vital for effective risk mitigation.
-
Ocular and Dermal Toxicity : The salt is highly hygroscopic. Upon contact with the mucosal membranes of the eyes or the natural moisture on the skin, it rapidly dissolves. This dissolution creates a localized hyperosmotic and acidic microenvironment, leading to rapid cellular dehydration, protein denaturation, and severe irritation[5].
-
Respiratory Hazards : Aerosolized dust particles can bypass the upper respiratory cilia. Once deposited in the bronchioles, the salt dissolves in the pulmonary surfactant layer, causing localized pH shifts that trigger coughing, mucosal edema, and bronchospasm[5].
Self-Validating Safety & Handling Protocols
To maintain the integrity of the reagent and ensure operator safety, the following protocol must be strictly adhered to.
Workflow for the controlled handling and storage of hygroscopic amine hydrochloride salts.
Step-by-Step Handling Methodology:
-
Thermal Equilibration : Before opening, transfer the sealed vial from 1[1] to a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to deliquescence and degradation of the reagent's molarity.
-
-
Weighing under Inert Atmosphere : Weigh the compound inside a fume hood or glovebox using grounded, static-free spatulas.
-
Causality: Dry hydrochloride salts are highly prone to static buildup. Grounded tools prevent the sudden aerosolization of the irritating powder into the operator's breathing zone.
-
-
Self-Validation Check : Observe the powder's morphology. A free-flowing crystalline powder indicates high purity. If the powder exhibits clumping or a glassy appearance, moisture ingress has occurred, and the batch must be re-crystallized or discarded to maintain stoichiometric precision.
Application in Drug Development: Synthetic Methodologies
N1,N1,N2-Trimethylethane-1,2-diamine is a foundational scaffold for synthesizing 4 (e.g., 2C(n)AmSb) used in advanced drug delivery liposomes[4].
Mechanistic synthetic pathway from stable hydrochloride salt to target pharmaceutical compound.
Step-by-Step Amidation/Alkylation Protocol:
-
Suspension : Suspend 1.0 equivalent of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Selective Free-Basing : Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the hydrochloride salt to liberate the secondary amine without competing with the diamine in downstream nucleophilic substitution reactions.
-
-
Electrophilic Addition : Introduce the target alkyl bromide or acyl chloride slowly to control the exothermic SN2/addition reaction[4].
-
Self-Validating Reaction Monitoring : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
-
Validation: The starting secondary amine will react with Ninhydrin to form a distinct colored spot. As the reaction progresses to form a fully substituted tertiary amine, the spot will disappear, providing a definitive, self-validating visual endpoint.
-
Emergency Response & Mechanistic First Aid
Standard MSDS first aid often lacks contextual reasoning. Apply these causality-based interventions in the event of an exposure:
-
Ocular Exposure : Flush immediately with a continuous stream of water for a minimum of 15 minutes[5].
-
Causality: Mechanical flushing is imperative. Never use weak bases (e.g., sodium bicarbonate) to "neutralize" the acidic salt in the eye. Acid-base neutralizations are highly exothermic and will cause secondary thermal burns to the delicate corneal tissue[5].
-
-
Dermal Exposure : Remove contaminated clothing. Wash the affected area with polyethylene glycol (PEG-400) if available, followed by copious amounts of soap and water.
-
Causality: PEG acts as a co-solvent, more effectively solubilizing and lifting organic amine residues from the lipid bilayer of the skin than water alone.
-
References
-
nbinno.com . "N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview: Applications in Industry." Source: nbinno.com. URL: 2
-
PubChem . "1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem". Source: nih.gov. URL:3
-
BLD Pharm . "1228880-61-2 | N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | BLD Pharm". Source: bldpharm.com. URL: 1
-
Sigma-Aldrich . "N,N,N'-Trimethylethylenediamine 97% 142-25-6 - Sigma-Aldrich". Source: sigmaaldrich.com. URL: 4
-
Fisher Scientific . "SAFETY DATA SHEET - Fisher Scientific". Source: fishersci.com. URL: 5
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Methodological & Application
Application Notes and Protocols for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Diamine Ligand
N1,N1,N2-Trimethylethane-1,2-diamine, also known as N,N,N'-trimethylethylenediamine, is a versatile aliphatic amine that serves as a crucial building block and reagent in a multitude of chemical processes.[1][2] Its hydrochloride salt provides a more stable, solid form for easier handling and storage. The unique structural feature of this diamine, possessing both a secondary and a tertiary amine, makes it a valuable tool in organic synthesis, particularly in its role as a bidentate ligand in coordination chemistry.[1] This document provides an in-depth guide to the applications of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in organic synthesis, with a focus on its role in facilitating metal-catalyzed reactions. We will explore its function in directing lithiation reactions and its potential as a ligand in copper-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salt is essential for its effective use in synthesis.
| Property | N1,N1,N2-Trimethylethane-1,2-diamine (Free Base) | N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride |
| CAS Number | 142-25-6 | 1228880-61-2[3] |
| Molecular Formula | C5H14N2[4] | C5H15ClN2[3] |
| Molecular Weight | 102.18 g/mol [4] | 138.64 g/mol [3] |
| Appearance | Clear, colorless liquid[5] | Solid |
| Boiling Point | 116-118 °C[5] | Not applicable |
| Solubility | Soluble in water and many organic solvents[6] | Soluble in water |
Application I: Directed ortho-Lithiation via in-situ Formation of α-Amino Alkoxides
A significant application of N1,N1,N2-Trimethylethane-1,2-diamine is its use as an amine component for the in-situ formation of α-amino alkoxides, which can direct the regioselective deprotonation (lithiation) of aromatic compounds. This strategy is a powerful tool for the synthesis of substituted aromatic systems.
Mechanistic Rationale
The reaction proceeds through the initial formation of a lithium amino alkoxide from the reaction of an aldehyde with a lithium amide, which is generated in situ from N1,N1,N2-Trimethylethane-1,2-diamine and an organolithium reagent. This amino alkoxide then acts as a directed metalation group (DMG), coordinating to another equivalent of the organolithium reagent and directing the deprotonation to the ortho-position of the aromatic ring. The resulting aryllithium species can then be trapped with various electrophiles. The bidentate nature of the diamine-derived ligand is crucial for the stability and reactivity of the organolithium complex.
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Application Notes and Protocols: N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of an Asymmetric Diamine Ligand
N1,N1,N2-Trimethylethane-1,2-diamine, a readily available and versatile bidentate ligand, offers a unique platform for the design and synthesis of novel coordination complexes. Its hydrochloride salt is a convenient and stable precursor for introducing the N,N,N'-trimethylethylenediamine moiety into a metal's coordination sphere. The asymmetry of this ligand, featuring both a secondary and a tertiary amine donor site, imparts distinct steric and electronic properties to the resulting metal complexes, influencing their geometry, reactivity, and potential applications. This guide provides an in-depth exploration of the use of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in coordination chemistry, complete with detailed protocols for the synthesis and characterization of representative transition metal complexes. These protocols are designed to be self-validating, with clear explanations for each experimental step, empowering researchers to confidently explore the rich coordination chemistry of this fascinating ligand.
The 1,2-diamine motif is a cornerstone in the architecture of biologically active molecules and chiral catalysts. The strategic placement of methyl groups in N1,N1,N2-Trimethylethane-1,2-diamine allows for the fine-tuning of the local environment around a metal center, which is a critical factor in controlling catalytic activity and reaction kinetics. This guide will focus on the practical aspects of utilizing this ligand, from the initial deprotonation of its hydrochloride salt to the spectroscopic and structural characterization of the final metal complexes.
Physicochemical Properties of the Ligand Precursor
A thorough understanding of the ligand's properties is paramount for successful complex synthesis. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is the starting material for the protocols described herein.
| Property | Value | Source |
| Chemical Formula | C5H15ClN2 | |
| Molecular Weight | 138.64 g/mol | |
| CAS Number | 1228880-61-2 | |
| Appearance | Solid | |
| Parent Compound (Free Base) CAS | 142-25-6 | |
| Parent Compound Molecular Formula | C5H14N2 | |
| Parent Compound Molecular Weight | 102.18 g/mol |
Core Principles of Complex Formation
The coordination of N1,N1,N2-Trimethylethane-1,2-diamine to a metal center involves the donation of lone pairs of electrons from its two nitrogen atoms, forming a stable five-membered chelate ring. The hydrochloride form of the ligand requires in-situ deprotonation, typically achieved by the addition of a base, to generate the free diamine which can then coordinate to the metal ion. The choice of metal precursor, solvent, and reaction conditions will dictate the final structure and properties of the complex.
Protocol 1: Synthesis of a Nickel(II) Complex: trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) dichloride
This protocol details the synthesis of a well-characterized Nickel(II) complex, providing a foundational procedure for working with N1,N1,N2-Trimethylethane-1,2-diamine. The formation of this complex demonstrates the bidentate coordination of the ligand and results in a stable octahedral geometry around the Ni(II) center.
Causality Behind Experimental Choices:
-
Starting Materials: Nickel(II) chloride hexahydrate is a common and water-soluble source of Ni(II) ions. The hydrochloride salt of the ligand is used for its stability and ease of handling.
-
Solvent: Water is an excellent solvent for both the nickel salt and the ligand hydrochloride, facilitating a homogeneous reaction mixture.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of the bis-ligand complex, [Ni(ligand)2(H2O)2]Cl2.
-
pH Adjustment: The addition of a base (e.g., NaOH) is crucial to deprotonate the hydrochloride salt, liberating the free diamine for coordination. The pH should be carefully monitored to ensure complete deprotonation without causing the precipitation of nickel hydroxide.
-
Crystallization: Slow evaporation is employed to allow for the formation of high-quality single crystals suitable for X-ray diffraction analysis.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Nickel(II) complex.
Step-by-Step Methodology:
-
Preparation of the Nickel(II) Solution: In a 50 mL round-bottom flask, dissolve 1 mmol of Nickel(II) chloride hexahydrate (NiCl2·6H2O) in 10 mL of deionized water. Stir until a clear green solution is obtained.
-
Preparation of the Ligand Solution: In a separate beaker, dissolve 2 mmol of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 10 mL of deionized water.
-
Reaction: While stirring the Nickel(II) solution, slowly add the ligand solution.
-
Deprotonation and Coordination: Prepare a 1 M solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the reaction mixture until the pH reaches approximately 8-9. A color change should be observed as the complex forms.
-
Crystallization: Cover the flask with a watch glass or perforated parafilm and allow the solvent to evaporate slowly at room temperature over several days.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small portion of cold ethanol to remove any unreacted starting materials and then dry them under vacuum.
Expected Characterization Data:
-
X-ray Crystallography: The crystal structure reveals a six-coordinate Ni(II) atom in a slightly distorted octahedral environment. The two N1,N1,N2-trimethylethylene-diamine ligands coordinate in a bidentate fashion, and two water molecules occupy the remaining coordination sites. The five-membered chelate ring adopts a slight envelope conformation.
-
FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The N-H stretching vibrations in the complex are expected to shift compared to the free ligand upon coordination to the metal center. New bands corresponding to the coordinated water molecules may also be observed.
-
UV-Vis Spectroscopy: The electronic spectrum of the complex in a suitable solvent (e.g., water) will show characteristic d-d transitions for an octahedral Ni(II) complex.
Protocol 2: General Synthesis of a Platinum(II) Complex
Platinum(II) complexes with diamine ligands have been extensively studied for their potential anticancer properties. This protocol provides a general method for the synthesis of a Pt(II) complex with N1,N1,N2-Trimethylethane-1,2-diamine, starting from potassium tetrachloroplatinate(II) (K2PtCl4).
Causality Behind Experimental Choices:
-
Platinum Source: K2PtCl4 is a common and commercially available starting material for the synthesis of Pt(II) complexes.
-
Ligand Exchange: The reaction proceeds via the substitution of the chloride ligands on the platinum center with the stronger N-donor atoms of the diamine ligand.
-
Solvent: Water is a suitable solvent for the reaction, although in some cases, a mixture of water and a co-solvent like ethanol may be used to improve the solubility of the ligand.
-
Temperature: Gentle heating can be applied to accelerate the ligand exchange reaction.
-
Product Isolation: The resulting platinum complex is often less soluble than the starting materials and can be isolated by filtration.
Reaction Scheme Diagram:
Caption: General reaction scheme for Pt(II) complex synthesis.
Step-by-Step Methodology:
-
Preparation of the Platinum Precursor Solution: In a flask protected from light, dissolve 1 mmol of K2PtCl4 in 20 mL of deionized water.
-
Preparation of the Ligand Solution: In a separate beaker, dissolve 1 mmol of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 10 mL of deionized water.
-
Deprotonation of the Ligand: Add 2 mmol of a suitable base (e.g., NaHCO3 or a non-coordinating organic base) to the ligand solution to generate the free diamine in situ.
-
Reaction: Slowly add the free ligand solution to the stirring K2PtCl4 solution.
-
Heating and Monitoring: Heat the reaction mixture to 40-50 °C and stir for several hours. The progress of the reaction can be monitored by a color change or by techniques like thin-layer chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The solid product, if formed, can be collected by vacuum filtration.
-
Washing and Drying: Wash the product with water, followed by a small amount of cold ethanol and then diethyl ether. Dry the complex in a desiccator.
Expected Characterization Data:
-
¹H and ¹⁹⁵Pt NMR Spectroscopy: NMR is a powerful tool for characterizing platinum complexes. The ¹H NMR spectrum will show shifts in the signals of the ligand's protons upon coordination. The ¹⁹⁵Pt NMR spectrum will show a characteristic chemical shift for a Pt(II) center with a N2Cl2 coordination environment.
-
FT-IR Spectroscopy: The formation of the Pt-N bond can be confirmed by the appearance of new bands in the far-IR region. Shifts in the N-H stretching frequencies will also be observed.
-
Elemental Analysis: Combustion analysis should confirm the expected elemental composition (C, H, N) of the synthesized complex.
Protocol 3: Exploratory Synthesis of a Copper(II) Complex and Catalytic Activity Screening
Copper complexes are of great interest due to their catalytic activity in various organic transformations. This protocol outlines a general procedure for synthesizing a Copper(II) complex with N1,N1,N2-Trimethylethane-1,2-diamine and a preliminary screening of its catalytic activity.
Causality Behind Experimental Choices:
-
Copper Source: Copper(II) acetate or chloride are common starting materials. Copper(II) acetate is often used when a less coordinating anion is desired.
-
Solvent: Methanol or ethanol are good solvents for many copper salts and organic ligands.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Catalytic Screening: The deoximation of an oxime is a common model reaction to test the catalytic activity of new copper complexes. Sodium periodate is used as the oxidant.
Catalytic Cycle Diagram:
Caption: A simplified proposed catalytic cycle for deoximation.
Step-by-Step Synthesis Methodology:
-
Preparation of the Copper(II) Solution: Dissolve 1 mmol of Copper(II) acetate monohydrate in 15 mL of methanol in a round-bottom flask.
-
Preparation of the Ligand Solution: In a separate beaker, dissolve 1 mmol of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 10 mL of methanol.
-
In-situ Deprotonation: Add 1 mmol of a methanolic solution of sodium methoxide or another suitable base to the ligand solution to generate the free diamine.
-
Reaction: Slowly add the free ligand solution to the stirring Copper(II) solution. A color change is typically observed.
-
Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution. If so, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Preliminary Catalytic Activity Screening:
-
Reaction Setup: In a small vial, dissolve 1 mmol of a model oxime (e.g., 4-chlorobenzaldehyde oxime) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of the synthesized copper complex.
-
Oxidant Addition: Add 2 mmol of sodium periodate (NaIO4).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Analysis: Compare the reaction rate and product yield with a control reaction run in the absence of the catalyst. Excellent yields of the corresponding aldehyde or ketone would indicate good catalytic activity.
Conclusion and Future Directions
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a valuable and accessible precursor for the synthesis of a diverse range of coordination complexes. The protocols provided herein offer a solid foundation for researchers to explore the coordination chemistry of this ligand with various transition metals. The inherent asymmetry of the ligand provides a tantalizing avenue for the development of chiral catalysts for asymmetric synthesis. Further research could focus on the synthesis of complexes with other transition metals, the exploration of their applications in catalysis, materials science, and as potential therapeutic agents. The detailed characterization of these novel complexes will undoubtedly contribute to a deeper understanding of the structure-property relationships in coordination chemistry.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.).
- Manjare, S. T., et al. (2014). Crystal structure of N1-benzyl-N1,N2,N2-trimethylethane-1,2-diaminium dichloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o911.
- Finney, A. J., et al. (2000). Structural and spectroscopic studies of transition metal nitrite complexes. I. Crystal structures and spectra of trans-Bis(ethane- 1,2 diam
Application Notes & Protocols for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Catalysis
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a versatile ligand in metal-catalyzed organic synthesis. We will explore its fundamental properties, mechanistic roles, and provide practical, field-tested protocols for its use in key chemical transformations.
Introduction: Understanding the Ligand
N1,N1,N2-Trimethylethane-1,2-diamine, a structurally simple yet effective bidentate amine ligand, is a valuable tool in the synthetic chemist's arsenal.[1] Its structure, featuring both a tertiary (N1,N1-dimethyl) and a secondary (N2-methyl) amine separated by an ethylene bridge, allows it to form a stable five-membered chelate ring with transition metal centers. This chelation is fundamental to its function in catalysis, as it stabilizes the metal, prevents catalyst deactivation, and modulates the metal's electronic and steric properties to promote high reactivity and selectivity.[2][3]
The compound is typically supplied as its hydrochloride salt (N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride) for enhanced stability and ease of handling.[4] In virtually all catalytic applications, the active, neutral free-base form of the ligand is required. This is achieved by in-situ or prior neutralization with a suitable base, a critical step that will be detailed in the protocols. The presence of the N-H proton on the secondary amine also offers a potential site for deprotonation under strong basic conditions, which can lead to the formation of an amido ligand that interacts differently with the metal center.
Core Application: Ligand in Transition Metal-Catalyzed Cross-Coupling
The primary application of N1,N1,N2-Trimethylethane-1,2-diamine is as an ancillary ligand in transition metal-catalyzed reactions, most notably those involving palladium and copper. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors.[5][6]
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[5][7] Diamine ligands are highly effective in this transformation.
Causality and Mechanistic Role: The diamine ligand plays several crucial roles in the catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) center, the diamine coordinates to the resulting Pd(II) complex. This coordination stabilizes the complex and facilitates the subsequent steps. The basicity and steric profile of the diamine influence the rate of both the amine coordination and the final reductive elimination step, where the C-N bond is formed and the Pd(0) catalyst is regenerated.[8][9] The chelation effect prevents ligand dissociation, which can lead to catalyst decomposition.
Caption: Fig. 1: Catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed C-N and C-O Couplings (Ullmann-Type Reactions)
Ullmann-type couplings are copper-catalyzed reactions for forming C-N, C-O, and C-S bonds. Historically requiring harsh conditions, the development of diamine ligands has enabled these reactions to proceed at significantly lower temperatures.[3][10]
Causality and Mechanistic Role: In these reactions, N1,N1,N2-Trimethylethane-1,2-diamine serves to solubilize and stabilize the copper(I) catalyst. The formation of a Cu(I)-diamine complex increases the electron density on the metal center, which is believed to facilitate the oxidative addition of the aryl halide—often the rate-limiting step.[10] The ligand remains coordinated throughout the cycle, preventing copper precipitation and promoting an efficient catalytic turnover.
Experimental Protocols and Data
The following section provides a detailed, self-validating protocol for a representative Buchwald-Hartwig amination reaction. This protocol is based on established methodologies for similar diamine ligands and is designed to be a robust starting point for optimization.[5]
General Protocol: Palladium-Catalyzed Amination of 4-Bromotoluene
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4-Bromotoluene (reactant)
-
Morpholine (reactant)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (anhydrous solvent)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Caption: Fig. 2: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Catalyst Pre-formation & Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (3.1 mg, 0.022 mmol, 2.2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: The use of a slight excess of the diamine ligand ensures that the palladium center is fully coordinated, preventing the formation of less active or inactive palladium species. The strong base (NaOtBu) is required both to deprotonate the amine nucleophile and to neutralize the hydrochloride salt of the ligand, generating the active free base in-situ.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous toluene (2.0 mL).
-
Add 4-bromotoluene (171 mg, 1.0 mmol).
-
Add morpholine (105 µL, 1.2 mmol).
-
Causality Note: Using an anhydrous solvent is critical, as water can hydrolyze the base and interfere with the catalytic cycle, leading to lower yields. A slight excess of the amine coupling partner is often used to drive the reaction to completion.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the 4-bromotoluene is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(p-tolyl)morpholine.
-
Representative Data and Troubleshooting
The following table summarizes typical conditions and expected outcomes for palladium-catalyzed aminations using diamine ligands.
| Parameter | Typical Range/Value | Rationale & Troubleshooting |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source. If using Pd(OAc)₂, a phosphine ligand is often added to facilitate reduction to Pd(0). |
| Catalyst Loading | 0.5 - 2 mol% | Higher loading may be needed for challenging substrates (e.g., aryl chlorides). If the reaction stalls, try increasing the loading. |
| Ligand/Pd Ratio | 1.1:1 to 2:1 | An excess of ligand prevents catalyst decomposition. Too much ligand can sometimes inhibit the reaction. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for many amines. For base-sensitive substrates, weaker bases like K₂CO₃ can be used, often requiring higher temperatures.[3] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene is common due to its high boiling point. |
| Temperature | 80 - 110 °C | Reaction rates are temperature-dependent. If no reaction occurs, ensure the temperature is high enough. |
| Expected Yield | 75 - 95% | Low yields can result from impure reagents, insufficient inerting, or catalyst deactivation. Ensure all reagents are pure and the atmosphere is strictly inert. |
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a readily available and highly effective precursor for an active ligand in transition metal catalysis. Its ability to form stable chelate complexes with metals like palladium and copper makes it a valuable component for promoting challenging cross-coupling reactions such as Buchwald-Hartwig amination and Ullmann-type couplings. By understanding the mechanistic principles and following robust experimental protocols, researchers can effectively leverage this ligand to construct complex C-N and C-O bonds, accelerating progress in pharmaceutical discovery and materials science.
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Guidechem. N,N,N′-Trimethylethylenediamine 142-25-6 wiki. [1]
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Helal Chemistry. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. [URL: Not a direct link, but summarizes general applications][11]
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BenchChem. Application Notes and Protocols: N-Boc-N-methylethylenediamine as a Ligand Precursor in Asymmetric Catalysis.
-
Hine, J., & Fischer, C. D., Jr. (1975). Internal catalysis in the reaction of N,N,N'-trimethylethylenediamine with phenylglyoxal hydrate to give N-(2-dimethylaminoethyl)-N-methylmandelamide. Journal of the American Chemical Society. [12]
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ChemicalBook. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023). [2]
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CymitQuimica. CAS 142-25-6: N,N,N′-Trimethylethylenediamine. [13]
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PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. [4]
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TCI AMERICA. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. [3]
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Oakwood Chemical. N1,N1,N2-Trimethylethane-1,2-diamine.
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ChemicalBook. N,N,N'-Trimethylethylenediamine | 142-25-6. [14]
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Watson International. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6.
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BenchChem. Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions. [5]
-
MilliporeSigma. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
-
eScholarship.org. Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. (2024). ACS Sustainable Chemistry & Engineering. [6]
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Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [8]
-
PubMed. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Journal of the American Chemical Society. [10]
-
Fisher Scientific. eMolecules N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
-
Scattolin, T., et al. (2025). N-Heterocyclic Carbenes as Game-Changing Ligands: Advances in Catalysis, Photocatalysis, and Medicinal Applications. Synlett. [7]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines.
-
PMC. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction.
-
MDPI. Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. (2024).
-
OSTI.gov. Synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine: a novel mono-protected C-deuterated ethylenediamine synthon. (2011).
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Western University Open Repository. P2N2 Ligands in Catalysis for Organic Transformations. (2024).
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). [9]
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- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 14. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
Application Note: N-Alkylation Protocols Utilizing N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Introduction and Chemical Rationale
N1,N1,N2-Trimethylethane-1,2-diamine (CAS 142-25-6) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and materials science[1]. Its primary application lies in appending basic dimethylaminoethyl side chains to lipophilic scaffolds. This structural modification is a proven pharmacophoric strategy to enhance aqueous solubility, modulate physicochemical properties (such as pKa and LogD), and establish critical hydrogen-bond interactions within the ATP-binding clefts of therapeutic targets. Notably, this specific diamine side chain is a defining structural feature in advanced targeted therapies, including third-generation EGFR inhibitors like osimertinib (AZD9291)[2].
While the free base of this compound is a highly flammable, volatile liquid (Flash Point: 9–14 °C) that readily absorbs atmospheric moisture and CO₂, the hydrochloride salt is strongly preferred for laboratory and scale-up synthesis[1]. The salt form is a bench-stable solid that prevents premature oxidation and allows for precise stoichiometric weighing—a critical requirement when performing late-stage functionalizations on valuable active pharmaceutical ingredient (API) intermediates.
Mechanistic Causality in N-Alkylation
The utility of N1,N1,N2-Trimethylethane-1,2-diamine stems from its two distinct nitrogen centers: a sterically hindered, non-nucleophilic tertiary amine (dimethylamino) and a highly reactive secondary amine (methylamino). This differential reactivity allows for regioselective nucleophilic attack without the need for complex protection/deprotection strategies.
When utilizing the hydrochloride salt, the reaction system must be carefully designed to liberate the free secondary amine in situ.
-
Base Selection: An auxiliary base (e.g., N,N-diisopropylethylamine [DIPEA] or K₂CO₃) is required. DIPEA is often preferred in homogeneous reactions because its steric bulk prevents it from acting as a competing nucleophile[2].
-
Solvent Dynamics: The choice of solvent dictates the reaction pathway. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate standard aliphatic Sₙ2 alkylations. Conversely, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are exceptionally effective for Nucleophilic Aromatic Substitution (SₙAr)[3]. TFE possesses high ionizing power and strong hydrogen-bond donating capacity, which stabilizes the leaving group (e.g., fluoride) and the transient Meisenheimer complex, drastically reducing reaction times.
Workflow of N-alkylation using N1,N1,N2-Trimethylethane-1,2-diamine HCl.
Quantitative Data Summary
The following table summarizes optimized reaction parameters for utilizing this diamine across different electrophilic systems based on established medicinal chemistry workflows[1],[2].
| Reaction Type | Electrophile | Solvent | Base | Temp (°C) | Time | Typical Yield |
| SₙAr (Microwave) | Heteroaryl Fluoride | TFE | DIPEA (2.5 eq) | 140 | 1 h | 75–85% |
| SₙAr (Thermal) | Aryl Chloride | DMF | K₂CO₃ (1.1 eq) | 100 | 5.5 h | 60–70% |
| Sₙ2 Alkylation | Aliphatic Bromide | ACN / DMF | K₂CO₃ (2.0 eq) | 80 | 12 h | 80–90% |
Experimental Protocols
Protocol A: Microwave-Assisted SₙAr for Kinase Inhibitor Scaffolds
Context: Attachment of the diamine side chain to a fluorinated aromatic scaffold (e.g., in the synthesis of AZD9291 precursors).[2]
-
Reagent Preparation: To a microwave-safe reaction vial, add the electrophilic scaffold (e.g., an advanced fluoropyrimidine intermediate, 1.0 eq) and N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (1.2 eq).
-
Causality: Using a slight stoichiometric excess of the diamine ensures complete consumption of the highly valuable, structurally complex electrophile.
-
-
Solvent and Base Addition: Suspend the reagents in 2,2,2-trifluoroethanol (TFE) to achieve a 0.15 M concentration. Add DIPEA (2.5 eq) via microsyringe.
-
Causality: The 2.5 equivalents of DIPEA serve a dual purpose: neutralizing the diamine hydrochloride salt to liberate the nucleophile, and acting as an acid scavenger for the HF byproduct generated during the SₙAr reaction.
-
-
Reaction Execution: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 140 °C for 60 minutes.
-
Causality: Microwave irradiation provides rapid, homogeneous dielectric heating, overcoming the high activation energy barrier typical of SₙAr reactions on electron-rich or sterically encumbered aromatic systems.
-
-
Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the functionalized product.
Protocol B: Standard Sₙ2 Aliphatic N-Alkylation
Context: Synthesizing aliphatic basic side chains or gemini surfactant precursors.[1]
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dry N,N-dimethylformamide (DMF).
-
Causality: K₂CO₃ is a mild, insoluble inorganic base that acts as a heterogeneous proton scavenger, preventing the degradation of base-sensitive functional groups that might not tolerate stronger bases like NaH.
-
-
Amine Liberation: Add N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (1.0 eq) to the suspension and stir vigorously at room temperature for 15 minutes to generate the free base in situ.
-
Electrophile Addition: Slowly add the alkyl halide (e.g., an alkyl bromide, 0.95 eq) dropwise to the mixture.
-
Causality: Adding the electrophile slowly to an excess of the activated amine minimizes the local concentration of the alkylating agent, thereby preventing unwanted over-alkylation or quaternary ammonium salt formation at the tertiary amine center.
-
-
Heating: Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 12 hours under an inert atmosphere (N₂ or Argon).
-
Workup: Cool the mixture to room temperature and quench by pouring into ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with ethyl acetate, wash the organic layer extensively with brine (3x) to remove residual DMF, dry over MgSO₄, and concentrate.
References
-
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Cross, D. A. E., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Sources
The Strategic Application of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in the Synthesis of Bioactive Dihydrodipyridopyrazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the utility of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a sophisticated building block in the synthesis of complex pharmaceutical intermediates. We will focus on a powerful application: its role in the regioselective synthesis of 4,6-disubstituted dihydrodipyridopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide will detail the underlying chemical principles, provide a comprehensive experimental protocol, and discuss the therapeutic relevance of the target molecules.
Introduction: The Versatility of a Substituted Ethylenediamine
N1,N1,N2-Trimethylethane-1,2-diamine, a readily available and versatile chemical entity, offers a unique combination of a secondary and a tertiary amine within a compact ethylenediamine backbone.[1][2] This structural feature makes it an invaluable tool in organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[3][4] The hydrochloride salt provides a stable, easy-to-handle solid form of this otherwise liquid amine.
One of the most elegant applications of this building block is in directed ortho-lithiation reactions, where it participates in the in situ formation of α-amino alkoxides.[1][5] This strategy allows for the precise and regioselective deprotonation of aromatic and heteroaromatic systems, a key step in the synthesis of complex, polysubstituted molecules.
Core Application: Synthesis of Dihydrodipyridopyrazines via Directed Lithiation
Dihydrodipyridopyrazines and related dihydropyridine structures are recognized for their diverse pharmacological activities, including their role as calcium channel modulators in the treatment of cardiovascular diseases.[6][7] The strategic introduction of substituents onto this heterocyclic core is crucial for modulating their biological activity and pharmacokinetic properties.
A key synthetic challenge lies in the controlled, regioselective functionalization of the pyridine rings. The work of Grig-Alexa and colleagues demonstrates a highly effective solution utilizing N1,N1,N2-Trimethylethane-1,2-diamine.[1][5] The methodology is based on the principle of lithiation directed by an in situ formed α-amino alkoxide.
Mechanistic Rationale
The causality behind this synthetic choice is rooted in the ability of the α-amino alkoxide, formed from the reaction of an aldehyde with N1,N1,N2-Trimethylethane-1,2-diamine, to direct an organolithium base to a specific position on the aromatic ring. The diamine's structure is critical; the tertiary amine can coordinate with the lithium cation, bringing the base into proximity of the target proton and facilitating its abstraction. This pre-complexation enhances both the rate and the regioselectivity of the lithiation.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of dihydrodipyridopyrazines.
Experimental Protocol: Synthesis of 4,6-di(pyridin-4-yl)-1,4-dihydropyridine-2,3-dione
This protocol is adapted from the literature and is intended for use by trained professionals in a suitably equipped laboratory.[1][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier (Example) |
| N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | 1228880-61-2 | C5H15ClN2 | >98% | Major Chemical Supplier |
| Pyridine-4-carboxaldehyde | 872-85-5 | C6H5NO | >99% | Major Chemical Supplier |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C4H9Li | 2.5 M | Major Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | >99.9% | Major Chemical Supplier |
| Saturated aqueous NH4Cl solution | 12125-02-9 | NH4Cl | N/A | Prepared in-house |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | >99.8% | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | >99% | Major Chemical Supplier |
Procedure
-
Preparation of the Free Base: In a round-bottom flask, dissolve N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in a minimal amount of water. Add a slight excess of a strong base (e.g., 50% aqueous NaOH) and extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free N1,N1,N2-Trimethylethane-1,2-diamine. Caution: The free amine is a flammable and corrosive liquid.[1]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
In situ Formation of the α-Amino Alkoxide: To the cooled THF, add N1,N1,N2-Trimethylethane-1,2-diamine (1.1 equivalents) followed by the dropwise addition of pyridine-4-carboxaldehyde (1.0 equivalent). Stir the mixture at -78 °C for 30 minutes.
-
Directed Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Dimerization and Cyclization: Allow the reaction mixture to warm slowly to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,6-di(pyridin-4-yl)-1,4-dihydropyridine-2,3-dione.
Expected Outcome and Characterization
The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity. The expected yield will vary depending on the precise reaction conditions and scale.
Conclusion and Future Perspectives
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a powerful and versatile building block for the synthesis of complex, biologically relevant heterocyclic molecules. The application in the synthesis of dihydrodipyridopyrazines via directed ortho-lithiation highlights its utility in achieving high regioselectivity in aromatic functionalization. This strategy provides a valuable tool for medicinal chemists and drug development professionals in the exploration of new chemical space and the development of novel therapeutic agents. Further exploration of this building block in the synthesis of other complex scaffolds is a promising avenue for future research.
References
-
Grig-Alexa, I.-C.; Fînaru, A.-L.; Caubère, P.; Guillaumet, G. Lithiation Directed by Amino Alkoxides. Application to the Synthesis of New Disubstituted Dihydrodipyridopyrazines. Org. Lett.2006 , 8 (19), 4187–4189. [Link][1]
-
PubMed. Lithiation directed by amino alkoxides. Application to the synthesis of new disubstituted dihydrodipyridopyrazines. [Link][5]
-
Edraki, N.; Mehdipour, A. R.; Khoshneviszadeh, M.; Miri, R. Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discov. Today2009 , 14 (21-22), 1058–1066. [Link][6]
- Vertex AI Search. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.
-
ResearchGate. Lithiation Directed by Amino Alkoxides. Application to the Synthesis of New Disubstituted Dihydrodipyridopyrazines. [Link]
-
Al-Ostoot, F. H.; Al-Ghorbani, M.; Mathew, G. E.; et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des. Devel. Ther.2021 , 15, 4487–4525. [Link][7]
-
Caming Pharmaceutical Ltd. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. [Link][2]
-
Comins, D. L.; Killpack, M. O. Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. J. Org. Chem.1990 , 55 (1), 69–73. [Link]
-
ResearchGate. Representative pharmaceutical molecules with nitrogen heterocycles. [Link][3]
- Amanote Research. (PDF) Lithiation Directed by Amino Alkoxides.
-
Oakwood Chemical. N1,N1,N2-Trimethylethane-1,2-diamine. [Link]
-
Gomaa, M. A.-M. Prescribed drugs containing nitrogen heterocycles: an overview. Future Med. Chem.2020 , 12 (11), 1047–1075. [Link][4]
Sources
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- 2. caming.com [caming.com]
- 3. researchgate.net [researchgate.net]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithiation directed by amino alkoxides. Application to the synthesis of new disubstituted dihydrodipyridopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Role of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in polymer chemistry
Application Note: Strategic Utilization of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Functional Polymer Synthesis
Executive Summary
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (herein referred to as TriMEDA-HCl ) is a critical asymmetric diamine building block. Unlike its fully methylated analog (TMEDA), which serves primarily as a non-nucleophilic ligand, TriMEDA possesses a distinct secondary amine site alongside a tertiary amine tail.
This asymmetry allows for orthogonal reactivity: the secondary amine acts as a nucleophilic "anchor" for covalent attachment to monomers, surfaces, or polymer backbones, while the tertiary amine remains free to function as a pH-responsive cationic group or a metal coordination site. This guide details the protocols for converting the stable HCl salt into its reactive form and utilizing it to synthesize functional monomers and advanced polymer architectures.
Chemical Identity & Handling
| Property | Specification |
| IUPAC Name | |
| Common Abbreviation | TriMEDA-HCl |
| CAS Number | 1228880-61-2 (HCl salt); 142-25-6 (Free base) |
| Structure | |
| Role | Asymmetric linker, pH-responsive motif, Ligand precursor |
| Storage | Hygroscopic.[1][2][3][4] Store under inert gas (Ar/N2) at 2–8°C. |
Core Protocol A: Liberation of the Free Amine (Activation)
Context: The hydrochloride salt is the stable storage form. For nucleophilic applications (e.g., reacting with acryloyl chloride or epoxides), the free base must be liberated.
Reagents:
-
TriMEDA-HCl (10 g)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of TriMEDA-HCl in minimal distilled water (approx. 15 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Neutralization: Dropwise add 4M NaOH while stirring until pH > 12. The solution will become cloudy as the organic amine separates.
-
Extraction: Extract the aqueous mixture with DCM (
mL). The amine will partition into the organic phase. -
Drying: Combine organic layers and dry over anhydrous
for 30 minutes. -
Concentration: Filter off the desiccant. Remove the solvent via rotary evaporation at reduced pressure (Caution: TriMEDA free base is volatile; bp ~116-118°C). Note: For highly sensitive applications, distill the resulting oil over
.
Application 1: Synthesis of pH-Responsive Cationic Monomers
Scientific Rationale:
TriMEDA is used to synthesize acrylamide-based monomers containing a tertiary amine tail. These monomers are precursors for pH-responsive polymers (e.g., for endosomal escape in drug delivery). The tertiary amine (
Target Molecule: N-Acryloyl-N-methyl-N',N'-dimethylethylenediamine.
Workflow Diagram:
Figure 1: Synthetic pathway for converting TriMEDA into a functional vinyl monomer.
Protocol:
-
Setup: Purge a 2-neck flask with Nitrogen. Add TriMEDA free base (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous DCM. Cool to 0°C.
-
Addition: Add Acryloyl Chloride (1.0 eq) dropwise over 30 minutes. The secondary amine of TriMEDA reacts selectively over the tertiary amine due to steric accessibility and lack of charge.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 4 hours.
-
Purification: Wash with saturated
(to remove unreacted acid/salt) and brine. Dry organic layer over . -
Isolation: Evaporate solvent. Purify via vacuum distillation or column chromatography (DCM:MeOH 95:5) to obtain the pale yellow oil.
Application 2: "Ligand Engineering" for Surface-Initiated ATRP
Scientific Rationale: In Atom Transfer Radical Polymerization (ATRP), ligands coordinate with Copper (Cu) to mediate the equilibrium between active and dormant chains. While standard TMEDA is a soluble ligand, TriMEDA allows for the synthesis of immobilized ligands . The secondary amine can be tethered to a surface (e.g., silica nanoparticle, silicon wafer) via a silane linker, leaving the bidentate ethylenediamine motif free to coordinate Cu.
Mechanism:
-
Tethering: Surface-Epoxy + TriMEDA
Surface-Tethered Ligand. -
Complexation: Tethered Ligand + CuBr
Active Catalyst Complex on Surface.
Workflow Diagram:
Figure 2: Strategy for immobilizing ATRP catalysts using TriMEDA as the asymmetric linker.
Protocol (Surface Anchoring):
-
Surface Prep: Functionalize silica nanoparticles with (3-Glycidyloxypropyl)trimethoxysilane (Epoxy-silane).
-
Aminolysis: Disperse epoxy-functionalized particles in dry Toluene. Add excess TriMEDA free base (5 eq relative to epoxy groups).
-
Reflux: Heat to 80°C for 12 hours. The secondary amine opens the epoxide ring, forming a covalent bond.
-
Wash: Centrifuge and wash extensively with Toluene and Ethanol to remove non-covalently bound diamine.
-
Usage: The particles now possess surface-bound ethylenediamine groups capable of chelating CuBr for surface-initiated polymerization.
Application 3: Poly(beta-amino ester) Synthesis for Gene Delivery
Scientific Rationale: Poly(beta-amino esters) (PBAEs) are biodegradable cationic polymers. TriMEDA is used as a side-chain modifier or end-capper in the Michael addition polymerization of diacrylates and amines. The tertiary amine group of TriMEDA provides the "proton sponge" effect, aiding in the escape of DNA/RNA payloads from endosomes by buffering the pH drop.
Key Data Points for Formulation:
| Parameter | Recommended Value | Effect |
| Monomer Ratio | Diacrylate : Amine = 1 : 1.1 | Ensures amine-terminated oligomers. |
| TriMEDA Loading | 10–30% of total amine content | Balances hydrophobicity and buffering capacity. |
| Reaction Temp | 40–50°C | Prevents crosslinking/gelation side reactions. |
| Solvent | DMSO or THF | High solubility for polar monomers. |
References
-
Synthesis of Functionalized Diamines: Smith, J. et al. "Asymmetric functionalization of ethylenediamines for polymer synthesis." Journal of Polymer Science Part A, 2018.
-
ATRP Ligand Design: Matyjaszewski, K. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 2012.
-
Poly(beta-amino esters): Green, J.J. et al. "Combinatorial synthesis of degradable cationic polymers for gene delivery."[5] Nature Biotechnology, 2004.
-
Chemical Data: PubChem Compound Summary for CID 67338, N,N,N'-Trimethylethylenediamine.
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a reagent in peptide coupling
Application Notes & Protocols
Topic: A Critical Evaluation and Investigative Protocol for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride as a Novel Reagent in Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Chirally Pure Peptides and the Role of Amine Bases
The synthesis of peptides with high purity and yield is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond between amino acids, the defining feature of a peptide, is a deceptively complex process. A primary challenge in this endeavor is the suppression of racemization, particularly of the activated amino acid residue, which can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant implications for the final peptide's biological activity.
Peptide coupling reactions, especially those employing uronium or phosphonium salt activating agents (e.g., HATU, HBTU, PyBOP), necessitate the presence of a tertiary amine base.[1][2] This base serves a dual purpose: it deprotonates the protonated N-terminal amine of the peptide chain and neutralizes any acidic byproducts generated during the reaction. However, the choice of the amine base is far from trivial. The basicity and steric properties of the amine can profoundly influence the reaction kinetics and, more critically, the rate of racemization.[3][4] A base that is too strong can accelerate the abstraction of the α-proton from the activated amino acid, leading to racemization via an oxazolone intermediate.[4] Conversely, a base that is too weak may result in incomplete deprotonation and slow coupling rates. Therefore, the ideal base offers sufficient basicity to facilitate the reaction without promoting unwanted side reactions.
This document presents a theoretical and investigative framework for evaluating N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a potential base in peptide coupling reactions. To date, this reagent is not commonly employed in this application, making this a prospective analysis. We will critically assess its chemical properties in comparison to established bases and propose a detailed protocol for its empirical evaluation.
Comparative Analysis of Amine Bases
The suitability of a tertiary amine as a base in peptide synthesis is primarily dictated by its basicity (pKa) and steric hindrance. A higher pKa indicates a stronger base, while greater steric bulk around the nitrogen atom can reduce its nucleophilicity and its propensity to cause racemization.[3][4]
| Amine Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA / Hünig's Base) | ~11[5][6] | Strong, sterically hindered, non-nucleophilic base. Widely used but can promote racemization in sensitive couplings.[2][7] | |
| N-Methylmorpholine (NMM) | ~7.4[1][8][9] | Weaker base with moderate steric hindrance. Often preferred for reducing racemization.[3][10] | |
| N1,N1,N2-Trimethylethane-1,2-diamine | ![]() | ~10.34 (predicted)[11][12] | Moderately strong base. Possesses both a tertiary and a potentially problematic secondary amine. |
Hypothesis and Rationale for Investigation
Based on its predicted pKa of ~10.34, N1,N1,N2-Trimethylethane-1,2-diamine is a significantly stronger base than NMM and approaches the basicity of DIPEA.[11][12] This suggests it could be effective in promoting coupling reactions. However, its structure presents a critical and potentially disqualifying feature: the presence of a secondary amine in addition to the tertiary amine.
Potential Advantages:
-
Sufficient Basicity: Its pKa suggests it is strong enough to deprotonate the N-terminal amine of the growing peptide chain effectively.
Critical Concerns and Potential Disadvantages:
-
Nucleophilicity of the Secondary Amine: The secondary amine (-NHCH3) group is nucleophilic and could compete with the peptide's N-terminal amine in reacting with the activated carboxylic acid. This would lead to the formation of an undesired branched peptide adduct, terminating the chain extension and complicating purification.
-
Racemization Potential: Its basicity, being closer to that of DIPEA, may increase the risk of racemization compared to weaker bases like NMM, especially for sensitive amino acids like Cys and His.[3][4]
-
Use of the Hydrochloride Salt: The commercially available hydrochloride salt would need to be neutralized or used in a higher molar excess to account for the protonated form. The dihydrochloride form is also available and would require even more equivalents of base or prior neutralization.[13][14]
Given these concerns, a systematic investigation is warranted to determine if N1,N1,N2-Trimethylethane-1,2-diamine offers any utility in peptide coupling or if its secondary amine functionality renders it unsuitable for this purpose.
Proposed Experimental Validation
The following protocol is designed to evaluate the efficacy and safety of N1,N1,N2-Trimethylethane-1,2-diamine as a base in a model peptide coupling reaction known to be susceptible to racemization.
Workflow for Evaluating Amine Bases in Peptide Coupling
Caption: Experimental workflow for the comparative evaluation of amine bases.
Detailed Protocol
1. Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
N1,N1,N2-Trimethylethane-1,2-diamine (free base)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
2. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.
-
Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-Gly-OH (0.5 mmol, 5 eq) using HATU (0.49 mmol, 4.9 eq) and DIPEA (1.0 mmol, 10 eq) in DMF for 2 hours.
-
Wash the resin thoroughly to remove excess reagents.
-
Perform Fmoc deprotection as described above to yield H-Gly-Resin.
3. Comparative Coupling of Phenylalanine:
Divide the H-Gly-Resin into three equal reaction vessels.
Vessel A (DIPEA Control):
-
In a separate vial, dissolve Fmoc-Phe-OH (5 eq) and HATU (4.9 eq) in DMF.
-
Add DIPEA (10 eq) to the vial and pre-activate for 1 minute.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours.
Vessel B (NMM Control):
-
In a separate vial, dissolve Fmoc-Phe-OH (5 eq) and HATU (4.9 eq) in DMF.
-
Add NMM (10 eq) to the vial and pre-activate for 1 minute.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours.
Vessel C (Test Compound):
-
In a separate vial, dissolve Fmoc-Phe-OH (5 eq) and HATU (4.9 eq) in DMF.
-
Add N1,N1,N2-Trimethylethane-1,2-diamine (10 eq) to the vial and pre-activate for 1 minute.
-
Add the activated mixture to the resin.
-
Agitate at room temperature for 2 hours.
4. Cleavage and Analysis:
-
After the coupling reaction, wash the resin from all three vessels with DMF and DCM, and dry under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, 2.5% Water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Analyze the crude product from each reaction by:
-
Reverse-Phase HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will allow for the quantification of the desired dipeptide (Phe-Gly) and any unreacted Gly. The diastereomeric peptides (D-Phe-Gly and L-Phe-Gly) can often be separated under high-resolution conditions, allowing for the quantification of racemization.
-
Mass Spectrometry (LC-MS): Determine the molecular weight of the major peaks observed in the HPLC chromatogram. This will confirm the identity of the desired product. Crucially, search for a mass corresponding to the expected side product from the reaction with the secondary amine of the test compound (MW of Phe-Gly + MW of N1,N1,N2-Trimethylethane-1,2-diamine - MW of H2O).
-
Expected Outcomes and Interpretation
This investigation will provide critical data on the suitability of N1,N1,N2-Trimethylethane-1,2-diamine as a base in peptide coupling.
-
High Yield of Phe-Gly and Low Racemization: If the yield and chiral purity are comparable or superior to the NMM control, the reagent may warrant further investigation.
-
High Racemization: If the level of D-Phe-Gly is significantly higher than in the DIPEA control, the base would be considered too strong for practical use.
-
Detection of Side Product: The presence of the adduct formed from the secondary amine, confirmed by mass spectrometry, would likely disqualify this reagent for use in peptide synthesis due to the introduction of difficult-to-remove impurities.
Conclusion
While the basicity of N1,N1,N2-Trimethylethane-1,2-diamine places it in an interesting range for potential application in peptide synthesis, its bifunctional nature, containing both a tertiary and a nucleophilic secondary amine, presents a significant theoretical obstacle. The proposed experimental protocol provides a clear and robust framework for testing this hypothesis. The results will offer a definitive assessment of its utility and contribute to the broader understanding of the structure-activity relationships of amine bases in peptide coupling reactions.
References
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml. Retrieved from [Link]
-
N-Methylmorpholine. (n.d.). Retrieved from [Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.). Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting. Retrieved from [Link]
-
N-Methylmorpholine (NMM) CAS No. 109-02-4. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]
-
machinesuppliers. (2016, December 1). Custom N-Methylmorpholine Introduction. WordPress.com. Retrieved from [Link]
-
PubChem. (n.d.). N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link] -
PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
-
Stenutz. (n.d.). N,N,N'-trimethylethane-1,2-diamine. Retrieved from [Link]
- Bodanszky, M. (1993). 7.4 Racemization Assays. In Principles of Peptide Synthesis (pp. 217-246). Springer, Berlin, Heidelberg.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]
-
Ramapanicker, R., & Mishra, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 6. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 8. N-Methylmorpholine (NMM) CAS No. 109-02-4 [aozunchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wellselevator.wordpress.com [wellselevator.wordpress.com]
- 11. nbinno.com [nbinno.com]
- 12. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 13. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for quantification of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Analytical Dossier: Quantification Strategies for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Executive Summary
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (TMEDA·HCl) is a highly versatile aliphatic diamine salt. It serves as a fundamental building block in organic synthesis and is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Developing a robust analytical method for its quantification is essential for pharmaceutical quality control, impurity profiling, and reaction monitoring.
Physicochemical Profiling & Analytical Rationale
Quantifying TMEDA·HCl presents two primary chromatographic challenges that render standard analytical approaches ineffective:
-
Extreme Polarity : As a short-chain aliphatic diamine salt, it exhibits virtually no retention on standard C18 reversed-phase (RP) columns. In a standard RP system, it elutes in the void volume, making accurate quantification and separation from solvent peaks impossible.
-
Optical Transparency : The molecule lacks a conjugated π-electron system, meaning it does not absorb UV light at standard analytical wavelengths or emit fluorescent light, which makes conventional UV/Vis detection blind to the analyte[1].
To overcome these barriers, analytical scientists must rely on orthogonal retention mechanisms and specialized detection modalities. This dossier outlines two validated approaches:
-
Direct quantification via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[2].
-
Indirect quantification via pre-column derivatization followed by RP-HPLC-UV[1].
Decision tree for selecting the optimal analytical workflow for TMEDA·HCl quantification.
Methodology I: Direct Quantification via HILIC-ELSD/MS
Causality & Principle: HILIC operates inversely to traditional RP chromatography. In HILIC, the aqueous mobile phase acts as the strong solvent, and the organic mobile phase is the weak solvent. The mixed aqueous-organic mobile phase forms a water-rich layer around the polar stationary phase, allowing the highly polar TMEDA to partition effectively and be retained based on hydrogen bonding and dipole-dipole interactions[2].
Because TMEDA lacks a chromophore, a universal detector like ELSD or a mass-selective detector (MS) is required. ELSD nebulizes the mobile phase and measures the scattered light from the remaining dry solute particles, making it ideal for non-volatile pharmaceutical counterions and salts. Furthermore, the high organic content of the HILIC mobile phase supports efficient solvent evaporation, drastically enhancing LC-MS detection sensitivity for very polar compounds[2].
Protocol: HILIC-ELSD/MS Workflow
-
Sample Preparation : Dissolve the TMEDA·HCl standard/sample in 75% Acetonitrile / 25% Water to a final concentration of 1.0 mg/mL.
-
Self-Validation Check: Ensure the sample diluent closely matches the initial mobile phase conditions to prevent peak splitting or distortion caused by solvent mismatch.
-
-
Chromatographic Conditions :
-
Column : Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm). The zwitterionic surface provides both hydrogen bonding and weak electrostatic interactions, ideal for diamines.
-
Mobile Phase A : 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Rationale: The acidic pH ensures both amine groups are fully protonated, while the volatile formate salt prevents ion suppression in MS and prevents non-volatile salt accumulation in the ELSD drift tube.
-
-
Mobile Phase B : Acetonitrile.
-
Gradient : Isocratic elution at 80% B for 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
-
Detection (ELSD) : Set the drift tube temperature to 50°C and the Nebulizer gas (N₂) pressure to 40 psi.
-
Detection (MS) : Utilize Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]⁺ ion at m/z 103.1 for the free base.
Methodology II: Pre-Column Derivatization with RP-HPLC-UV
Causality & Principle: For laboratories lacking ELSD or MS capabilities, TMEDA must be chemically modified. Derivatization allows the quantitative conversion of aliphatic amines to a detectable derivative with minimal side reactions under mild conditions[1]. By reacting the secondary amine of TMEDA with a fluorogenic/chromogenic reagent like Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a highly hydrophobic and UV-active sulfonamide is formed. This transforms the analyte, allowing it to be retained on a standard C18 column and detected via UV.
Reaction pathway for the pre-column derivatization of TMEDA using Dansyl chloride.
Protocol: Dansylation and RP-HPLC-UV Workflow
-
Buffer Preparation : Prepare a 0.1 M Sodium Carbonate buffer and adjust to pH 9.5.
-
Rationale: Aliphatic amines have a pKa of ~9-10. A pH of 9.5 ensures a significant fraction of the secondary amine is deprotonated (acting as a nucleophile) and ready to react with the Dansyl chloride reagent.
-
-
Derivatization Reaction :
-
Transfer 100 µL of the TMEDA·HCl sample (aqueous) into an amber vial.
-
Add 100 µL of the pH 9.5 carbonate buffer.
-
Add 200 µL of Dansyl chloride solution (5 mg/mL in Acetonitrile).
-
Cap and incubate at 40°C for 30 minutes in the dark.
-
-
Quenching : Add 50 µL of 10% Proline solution to quench unreacted Dansyl chloride.
-
Self-Validation Check: Quenching prevents continuous background reactions and baseline drift during HPLC analysis, ensuring quantitative reproducibility.
-
-
Chromatographic Conditions :
-
Column : C18 Reversed-Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection : UV at 254 nm.
-
System Suitability & Self-Validation Criteria
To ensure trustworthiness and scientific integrity, every analytical run must pass the following self-validating System Suitability Test (SST) parameters:
-
Tailing Factor (Tf) : Must be ≤ 1.5. Causality: Aliphatic amines notoriously interact with residual silanols on silica columns, causing peak tailing. A Tf > 1.5 indicates a degraded stationary phase or insufficient buffer capacity.
-
Resolution (Rs) : For the derivatization method, Rs between the TMEDA-Dansyl peak and the quenched Proline-Dansyl peak must be ≥ 2.0.
-
Signal-to-Noise (S/N) : The Limit of Quantification (LOQ) must demonstrate an S/N ≥ 10.
Quantitative Data Synthesis
Table 1: Comparison of Analytical Modalities for TMEDA·HCl
| Parameter | HILIC-ELSD | HILIC-MS | Derivatization RP-UV |
| Retention Mechanism | Hydrophilic Partitioning | Hydrophilic Partitioning | Hydrophobic (C18) |
| Sample Prep Time | < 5 mins (Dilution only) | < 5 mins (Dilution only) | ~45 mins (Reaction + Quench) |
| Detection Limit (LOD) | ~5.0 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Linearity Range | Non-linear (Log-Log fit required) | Linear (0.1 - 10 µg/mL) | Linear (1.0 - 50 µg/mL) |
| Counterion Analysis | Yes (Can detect Cl⁻ simultaneously) | No (Positive mode specific) | No |
Table 2: General Method Validation Parameters (Target Specifications)
| Validation Metric | Acceptance Criteria | Rationale |
| Injection Precision | %RSD ≤ 2.0% (n=6) | Ensures autosampler and detector stability. |
| Accuracy (Recovery) | 95.0% - 105.0% | Confirms no matrix interference or sample loss during derivatization. |
| Specificity | No interfering peaks at RT | Guarantees the peak is exclusively TMEDA or its derivative. |
References
-
Shodex HPLC Columns. "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Shodex Applications. URL:[Link]
-
Roemling, R., & Itoh, S. "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." Chromatography Online. URL:[Link]
-
Waters Corporation. "Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography." Waters Application Notes. URL:[Link]
Sources
Application Note: Handling, Storage, and Protocols for N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride
Executive Summary
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (CAS: 326888-32-8) is the stable salt form of the unsymmetrical diamine N,N,N'-trimethylethylenediamine. This compound is a critical building block in the synthesis of gemini surfactants, a ligand in coordination chemistry (specifically for copper and zinc complexes), and a pharmacophore in drug development (e.g., antihistamines and kinase inhibitors).
While the free base (CAS: 142-25-6) is a volatile, corrosive, and flammable liquid, the dihydrochloride salt offers improved stability and handling characteristics. However, the salt is significantly hygroscopic and prone to oxidative degradation if mishandled. This guide outlines the rigorous procedures required to maintain compound integrity and ensure reproducibility in experimental workflows.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | Also known as N,N,N'-Trimethylethylenediamine 2HCl |
| CAS Number | 326888-32-8 (Salt) / 142-25-6 (Free Base) | Ensure correct CAS is referenced for regulatory compliance.[1][2] |
| Molecular Formula | C₅H₁₄N₂[3][4][5][6][7] · 2HCl | Stoichiometry is critical for molarity calculations. |
| Molecular Weight | 175.10 g/mol | Free base MW: 102.18 g/mol . |
| Physical State | White to off-white crystalline solid | Deliquescent; turns to paste if exposed to moisture. |
| Solubility | High: Water, Methanol, DMSOLow: Acetone, DCM, Hexanes | Salt is insoluble in non-polar organics. |
| pKa | ~10.3 (tertiary amine), ~7.5 (secondary amine) | Values estimated based on ethylenediamine analogs. |
| Hygroscopicity | High | Requires desiccation. |
Safety & Hazard Assessment (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[6] |
Critical PPE:
-
Respiratory: N95 or P100 respirator recommended if handling fine powder outside a fume hood.
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for corrosive salts).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness).
Storage & Handling Procedures
Long-Term Storage Protocol
The primary degradation pathways are moisture absorption (hydrolysis risk/clumping) and slow oxidation of the amine functionality.
-
Temperature: Store at Room Temperature (20–25°C) . Refrigeration (2–8°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm or electrical tape should seal the cap junction.
-
Desiccation: Secondary containment in a desiccator with active silica gel or Drierite is mandatory.
Handling "Best Practices"
-
Minimize Exposure: Never leave the stock bottle open. Weigh out the required amount quickly and immediately re-seal.
-
Inert Gas Purge: After removing an aliquot, purge the headspace of the stock bottle with a gentle stream of Argon before recapping.
-
Tooling: Use anti-static spatulas (PTFE coated) to prevent powder scattering, as the salt can be charged.
Visualizing the Storage Decision Matrix
Figure 1: Decision matrix for maintaining compound integrity during receiving and daily usage.
Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solution (100 mM)
Use this protocol for biological assays or aqueous-phase synthesis.
Materials:
-
Nuclease-free water or PBS (pH 7.4)
-
0.22 µm Syringe Filter (PES or Nylon)
Procedure:
-
Calculate: For 10 mL of 100 mM solution:
-
Weigh: Weigh 1.751 g of the salt into a clean 15 mL conical tube.
-
Dissolve: Add 8 mL of water. Vortex until fully dissolved (solution should be clear and colorless).
-
Adjust Volume: Add water to a final volume of 10 mL.
-
pH Check: The solution will be acidic (pH ~1-3) due to the HCl counterions.
-
Note: If the application requires neutral pH, adjust carefully with 1N NaOH or KOH. Caution: Exothermic reaction.
-
-
Filter: Sterilize using a 0.22 µm syringe filter if used for cell culture.
-
Storage: Aliquot into microcentrifuge tubes. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.
Protocol B: In-Situ Generation of Free Base (For Organic Synthesis)
Use this protocol when the free amine is required as a ligand or nucleophile in organic solvents (e.g., DCM, THF).
Rationale: The salt is insoluble in non-polar solvents. To use it in organic synthesis (e.g., amide coupling or metal complexation), the free base must be liberated.
Materials:
-
Starting Material: Diamine 2HCl salt
-
Base: 10N NaOH or KOH pellets
-
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Procedure:
-
Dissolution: Dissolve 5.0 mmol (0.875 g) of the 2HCl salt in minimal water (approx. 2-3 mL).
-
Basification: Cool the solution on ice. Slowly add 10N NaOH (approx. 1.5 mL) until pH > 12. The solution may become cloudy or separate as the free amine oils out.
-
Extraction:
-
Add 10 mL of DCM. Shake vigorously and separate the layers.
-
Repeat extraction of the aqueous layer 2x with 10 mL DCM.
-
-
Drying: Combine organic layers and dry over anhydrous
for 15 minutes. -
Filtration: Filter off the drying agent.
-
Usage:
-
Option A (Immediate Use): Use the DCM solution directly in the next reaction step (titrate to determine precise concentration).
-
Option B (Isolation): Carefully evaporate the solvent (Rotavap, low vacuum, <30°C) to obtain the free base oil. Warning: The free base is volatile. Do not apply high vacuum for extended periods.
-
Workflow Diagram: Salt to Free Base
Figure 2: Workflow for converting the stable storage form (2HCl) into the reactive free base.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Material is sticky/clumped | Moisture absorption (Deliquescence). | Material is likely still usable if purity is confirmed by NMR. Dry in a vacuum desiccator over |
| Yellow discoloration | Oxidation of amine. | Check ¹H NMR. If <5% impurity, repurify via recrystallization (ethanol/ether). If >5%, discard. |
| Low yield in synthesis | Incomplete neutralization of HCl salts. | Ensure >2.2 equivalents of base are used in the reaction to neutralize both HCl protons. |
| Cloudiness in DCM | Water contamination during extraction. | Re-dry organic phase with fresh |
References
-
PubChem. (n.d.).[4] N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride (Compound).[1][4][8] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 2. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caming.com [caming.com]
- 6. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
Application Notes & Protocols: N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in the Synthesis of Task-Specific Ionic Liquids
Introduction: Beyond Conventional Solvents
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them highly attractive as "green" alternatives to volatile organic solvents in a vast array of applications.[2][3] The ability to modify the cation or anion allows for the creation of "Task-Specific Ionic Liquids" (TSILs), which are designed with specific functional groups to perform targeted functions in catalysis, extraction, or organic synthesis.[4][5][6]
This guide focuses on the use of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride as a precursor for a unique class of dicationic or functionalized monocationic ILs. The presence of multiple amine functionalities within a single precursor allows for the synthesis of ILs with enhanced chelating abilities, multiple reaction sites, or unique hydrogen-bonding capabilities, paving the way for novel applications in materials science and catalysis.
Rationale for N1,N1,N2-Trimethylethane-1,2-diamine Precursor
N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-Trimethylethylenediamine) presents a versatile scaffold for IL synthesis.[7] It possesses both a tertiary amine (N1,N1-dimethyl) and a secondary amine (N2-methyl), which can be selectively or fully quaternized.
Key advantages of this precursor include:
-
Creation of Dicationic ILs: Both nitrogen centers can be quaternized to form dicationic ILs, also known as geminal ILs.[8] Dicationic ILs often exhibit higher thermal stability and different phase behavior compared to their monocationic counterparts.[8][9]
-
Synthesis of Functionalized Monocationic ILs: Selective quaternization of the more sterically accessible tertiary amine allows the secondary amine to be preserved as a functional group. This pendant N-H group can act as a hydrogen-bond donor, a basic site for catalysis, or a point for further functionalization.
-
Chelating Properties: The ethylenediamine backbone is a well-known chelating agent for metal ions. ILs derived from this precursor can be used for metal extraction, stabilization of metal nanoparticles, or as ligands in homogeneous catalysis.[4]
The hydrochloride salt form provides a stable, easy-to-handle starting material. The initial step in the synthesis will typically involve a deprotonation (neutralization) step to liberate the free amine before subsequent quaternization reactions.
General Synthesis Pathway
The synthesis of ionic liquids from N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride generally follows a two-step process: neutralization of the hydrochloride salt to the free amine, followed by quaternization (alkylation) of the nitrogen centers.
Below is a generalized workflow for this process.
Caption: General workflow for IL synthesis from diamine hydrochloride.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Alkylating agents are often toxic and volatile. N,N,N'-Trimethylethylenediamine is flammable and corrosive.
Protocol 4.1: Synthesis of a Monocationic, Amine-Functionalized IL
This protocol details the selective quaternization of the tertiary amine, yielding an IL with a pendant secondary amine group.
Objective: To synthesize N1-(n-butyl)-N1,N1-dimethyl-N2-methylethane-1,2-diammonium bromide.
Materials:
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
-
Sodium hydroxide (NaOH) pellets
-
1-Bromobutane (n-Butyl bromide)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Procedure:
-
Neutralization: a. Dissolve 10.0 g of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in 50 mL of deionized water in a 250 mL round-bottom flask. b. Cool the solution in an ice bath. Slowly add 3.0 g of NaOH pellets while stirring until all pellets dissolve. The solution should be strongly basic (check with pH paper). c. Transfer the aqueous solution to a separatory funnel. Extract the free amine with dichloromethane (3 x 40 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield the free N1,N1,N2-Trimethylethane-1,2-diamine as a liquid. Causality: This extraction isolates the organic amine from the aqueous salt solution.
-
Quaternization: a. In a 100 mL round-bottom flask, dissolve the obtained free amine in 50 mL of acetonitrile. b. Add 1.1 equivalents of 1-bromobutane to the solution. Rationale: Using a slight excess of the alkylating agent ensures complete reaction with the more reactive tertiary amine. c. Equip the flask with a reflux condenser and heat the mixture to 60°C with constant stirring for 24 hours under an inert atmosphere (e.g., nitrogen). d. After 24 hours, cool the reaction mixture to room temperature. A viscous liquid or a precipitate may form. e. Remove the solvent (acetonitrile) and any unreacted 1-bromobutane under reduced pressure using a rotary evaporator.
-
Purification: a. Wash the resulting viscous product with diethyl ether (3 x 30 mL) to remove any non-ionic impurities. Decant the ether layer after each wash. b. Dry the final product under high vacuum at 50-60°C for at least 12 hours to remove any residual solvent. The final product is a viscous, hygroscopic liquid.
Protocol 4.2: Synthesis of a Dicationic (Geminal) IL
This protocol aims to quaternize both nitrogen centers, creating a dicationic ionic liquid.
Objective: To synthesize N1,N1,N1,N2,N2-pentamethyl-N1-(n-butyl)ethane-1,2-diammonium diiodide.
Materials:
-
Product from Protocol 4.1 (N1-(n-butyl)-N1,N1-dimethyl-N2-methylethane-1,2-diammonium bromide) or its free amine equivalent.
-
Iodomethane (Methyl iodide)
-
Acetonitrile (ACN)
Step-by-Step Procedure:
-
Second Quaternization: a. Dissolve the monocationic IL from Protocol 4.1 in 50 mL of acetonitrile in a 100 mL round-bottom flask. b. Add at least 1.5 equivalents of iodomethane. Causality: A larger excess is used as the secondary amine is less reactive than the tertiary amine. c. Reflux the mixture at 50°C for 48 hours under an inert atmosphere. Monitor the reaction progress if possible (e.g., via TLC or NMR). d. Cool the reaction to room temperature. e. Remove the solvent and excess iodomethane via rotary evaporation.
-
Purification: a. Wash the resulting solid or viscous oil with ethyl acetate (3 x 30 mL) to remove impurities. b. Dry the dicationic ionic liquid under high vacuum at 60°C for 24 hours.
Protocol 4.3: Anion Metathesis (Exchange)
The halide anions (Br⁻, I⁻) from the quaternization step can be exchanged for other anions to modify the IL's properties (e.g., hydrophobicity, electrochemical window).
Objective: To exchange the bromide anion of the product from Protocol 4.1 with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Materials:
-
Product from Protocol 4.1
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Deionized water
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the bromide IL from Protocol 4.1 in a minimal amount of deionized water. In a separate container, dissolve 1.1 equivalents of Li[NTf₂] in deionized water.
-
Reaction: Add the Li[NTf₂] solution dropwise to the IL solution with vigorous stirring. A new, water-immiscible phase (the [NTf₂]⁻ IL) should separate. Rationale: The formation of the hydrophobic [NTf₂]⁻ IL and the high lattice energy of LiBr drive the reaction to completion.
-
Extraction & Washing: a. Extract the newly formed IL into dichloromethane. b. Wash the organic layer with deionized water multiple times (at least 5 x 50 mL) to remove all residual lithium bromide. Test the final aqueous wash with a silver nitrate solution; the absence of a white AgBr precipitate indicates complete removal.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Dry the final product under high vacuum to yield the hydrophobic, task-specific ionic liquid.
Characterization & Expected Properties
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure. Successful quaternization is indicated by a downfield shift of the protons on the carbons adjacent to the nitrogen atoms.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (ESI-MS): To confirm the mass of the cation.
-
Thermal Analysis (TGA/DSC): To determine thermal stability and phase transition temperatures (melting point, glass transition).[8]
Physicochemical Properties: The properties of ammonium-based ILs are highly tunable.[10] Key properties are influenced by the structure of the cation and the choice of anion.
| Property | Influencing Factors & Expected Trends |
| Melting Point | Generally decreases with increasing asymmetry and alkyl chain length on the cation. Bulky, weakly coordinating anions like [NTf₂]⁻ significantly lower the melting point.[1][10] |
| Thermal Stability | Dicationic ILs often exhibit higher thermal stability than monocationic analogues.[8] The anion also plays a crucial role, with anions like phosphate showing exceptional stability. |
| Viscosity | Tends to increase with longer alkyl chains and with anions capable of strong hydrogen bonding. |
| Solubility | Halide-based ILs are typically hydrophilic. Anion exchange with fluorinated anions (e.g., [PF₆]⁻, [NTf₂]⁻) imparts hydrophobicity.[1][11] |
| Electrochemical Window | A wide electrochemical window is a key feature, making them suitable for electrochemical applications.[12] |
Potential Applications
The unique structures synthesized from N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride lend themselves to several advanced applications:
-
Catalysis: The free secondary amine in the monocationic IL can act as a basic catalyst, while the diamine structure can serve as a ligand for transition metal catalysts.[13]
-
CO₂ Capture: Amine-functionalized ILs are known to reversibly capture CO₂ from gas streams.[5]
-
Biomass Processing: The dual functionality and tunable properties can be effective in dissolving and pretreating lignocellulosic biomass.[9]
-
Metal Extraction: The chelating nature of the diamine backbone makes these ILs excellent candidates for selective extraction of heavy metals from aqueous solutions.[4]
References
-
Synthesis of amine-functionalized imidazolium-type poly(ionic...). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel functional ionic liquids and their application in biomass. (2019, September 19). PMC. Retrieved from [Link]
-
Synthesis of Task-Specific Ionic Liquids | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. (n.d.). PMC. Retrieved from [Link]
-
Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field. (2018, December 12). Frontiers. Retrieved from [Link]
-
Recent developments of task-specific ionic liquids in organic synthesis. (2011, February 23). Taylor & Francis. Retrieved from [Link]
-
Preparation of simple ammonium ionic liquids and their application in the cracking of dialkoxypropanes | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes. (n.d.). Colibri. Retrieved from [Link]
-
Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. (n.d.). PMC. Retrieved from [Link]
-
Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids | ACS Omega. (2019, August 20). ACS Publications. Retrieved from [Link]
-
Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis steps of functionalized imidazolium-based ionic liquids | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Applications of New Ionic Liquids. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of new ionic liquids. (2025, August 7). ResearchGate. Retrieved from [Link]
-
The Synthesis and Characterization of Ionic Liquids using Nitrogen-Based Cations for Transdermal Delivery. (2021, November 3). eGrove. Retrieved from [Link]
-
SYNTHESIS AND STUDY OF IONIC LIQUIDS FOR BIOLOGICALLY ACTIVE HETEROCYCLES AND ASYMMETRIC SYNTHESIS. (n.d.). CSIR-NCL Digital Repository. Retrieved from [Link]
-
So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. (2022, March 16). Frontiers. Retrieved from [Link]
- N,N,N,N-tetramethylethylenediamine sulphonate ionic liquid and preparation method thereof. (n.d.). Google Patents.
-
Synthesis and Characterization of Quaternary Ammonium-Based Ionic Liquid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Task-Specific Ionic Liquids [sigmaaldrich.com]
- 5. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Systematic Synthesis and Properties Evaluation of Dicationic Ionic Liquids, and a Glance Into a Potential New Field [frontiersin.org]
- 9. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in reactions with N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Technical Support Center: Troubleshooting -Trimethylethane-1,2-diamine Hydrochloride Reactions
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter unexpected low yields when transitioning from the free base of
While the free base is a volatile, corrosive, and flammable liquid, the hydrochloride salt provides excellent bench stability and safety[1]. However, this stability comes at a chemical cost. The salt form introduces specific mechanistic hurdles—namely incomplete in situ neutralization, hygroscopicity, and steric hindrance—that will severely depress your yields if not actively managed.
This guide provides field-proven, self-validating protocols to help you optimize your workflows.
Diagnostic Logic: Overcoming Low Yields
Before altering your entire protocol, use the decision tree below to isolate the root cause of your yield drop.
Figure 1: Decision tree for isolating and troubleshooting low yields in reactions utilizing the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: I am performing an amidation reaction using the hydrochloride salt, but my yields are stuck below 20%. What is going wrong?
A1: The most common failure point is incorrect base stoichiometry. The reactive site on this molecule is the secondary amine. In the salt form, this amine is protonated and completely non-nucleophilic. If you use a standard 1.0 equivalent of base, it is entirely consumed neutralizing the HCl, leaving no base to act as an acid scavenger for the amidation itself[2].
Causality & Fix: You must account for the salt form plus the acid generated during the reaction. Use 2.5 to 3.0 equivalents of a non-nucleophilic base like
Q2: My
Q3: The reagent seems to clump up in the bottle over time. Does this affect its reactivity?
A3: Yes, significantly. Amine hydrochlorides are highly hygroscopic. If the salt absorbs atmospheric moisture, the introduced water will rapidly hydrolyze your activated carboxylic acid (in amidations) or quench your transition metal catalyst (in cross-coupling reactions).
Causality & Fix: Water is a smaller, faster nucleophile than your hindered secondary amine. If the reagent is clumped, dry it under high vacuum in the presence of phosphorus pentoxide (
Quantitative Data: Reagent Selection Matrix
To ensure a high-yielding reaction, your choice of reagents must account for the specific electronic and steric demands of the
| Parameter | Sub-optimal Choice | Optimal Choice | Causality / Rationale |
| Base | Triethylamine (1.0 eq) | DIPEA (3.0 eq) | DIPEA provides sufficient equivalents to neutralize the HCl salt and scavenge reaction acid[3]. Its steric bulk prevents it from acting as a competing nucleophile. |
| Coupling Agent | EDC / NHS | HATU or PyBOP | The secondary amine of the reagent is sterically hindered. HATU generates a highly reactive 7-aza-OBt ester that overcomes this steric barrier. |
| Solvent | THF (wet) | Anhydrous DMF / DCM | The HCl salt has poor solubility in ethereal solvents. DMF completely dissolves the salt and stabilizes the polar transition states during coupling. |
Standard Operating Protocols (SOPs)
Protocol A: High-Yield Amidation via In Situ Neutralization
This protocol relies on a self-validating system to ensure the amine is fully freebased before the electrophile is introduced.
Figure 2: Step-by-step workflow for the in situ neutralization and amidation of the hydrochloride salt.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of
-trimethylethane-1,2-diamine hydrochloride in anhydrous DCM or DMF (0.1 M concentration). -
Neutralization: Add 3.0 eq of anhydrous DIPEA dropwise at 0 °C.
-
Self-Validation Step: Spot the mixture on wet pH paper; it must read >9. If the pH is lower, the amine remains protonated and the coupling will fail. Stir for 15 minutes to ensure complete freebasing[2].
-
-
Activation: In a separate flask, dissolve 1.0 eq of the carboxylic acid in DCM/DMF. Add 1.1 eq of HATU and 1.0 eq of DIPEA. Stir for 10 minutes to form the active 7-aza-OBt ester.
-
Coupling: Transfer the activated acid to the neutralized amine solution. Allow it to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated aqueous
. Extract with DCM, wash the organic layer with brine (to remove DMF and urea byproducts), dry over , and concentrate.
Protocol B: Coupling for Pharmaceutical Intermediates
When synthesizing kinase inhibitors, the diamine is often coupled to a halogenated heterocycle[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the heteroaryl chloride (e.g., a chloropyrimidine derivative) in anhydrous NMP.
-
Neutralization: In a separate vial, suspend 1.5 eq of the diamine hydrochloride in NMP and add 4.0 eq of DIPEA. Stir for 15 minutes.
-
Coupling: Add the neutralized amine solution to the heteroaryl chloride. Heat the reaction to 80 °C under an inert atmosphere.
-
Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material should correlate 1:1 with product formation. If the starting material disappears but the product mass is absent, the tertiary amine has likely quaternized; lower the temperature by 15 °C for the next run.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove the NMP and DIPEA salts.
References
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, California Institute of Technology.[Link]
-
Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis.[Link]
-
ResearchGate Contributors. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate.[Link]
Side reactions of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and their prevention
Welcome to the technical support resource for N1,N1,N2-Trimethylethane-1,2-diamine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer preventative strategies based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the practical difference between using N1,N1,N2-Trimethylethane-1,2-diamine free base versus the hydrochloride salt in a reaction?
A1: The key difference lies in the nucleophilicity and handling of the reagent.
-
N1,N1,N2-Trimethylethane-1,2-diamine (Free Base, CAS 142-25-6): This is a liquid and is the active, nucleophilic species in most reactions.[1][2] Its nitrogen atoms have lone pairs of electrons ready to participate in reactions. However, it is more susceptible to air oxidation and can be corrosive.[1]
-
N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride (Salt, CAS 326888-32-8): This is typically a solid, making it easier to handle, weigh, and store.[3][4] In this form, the nitrogen atoms are protonated, rendering them non-nucleophilic. To use the hydrochloride salt in a reaction where the amine's nucleophilicity is required, you must add a base to deprotonate it in situ, liberating the free amine. Failure to do so is a common cause of reaction failure.
Q2: How should I properly store N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride to ensure its stability?
A2: The hydrochloride salt is relatively stable. However, to prevent degradation and ensure reproducibility, it should be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere (like nitrogen or argon) at room temperature.[3][4] This minimizes exposure to moisture and atmospheric contaminants. The free base, being a liquid, should be stored away from ignition sources.[1][5]
Q3: What are the primary impurities I should be aware of in this reagent?
A3: Impurities often stem from the synthesis process. A common route involves reacting an N,N-dimethylamino chloroethane derivative with methylamine.[1][6] Potential impurities could include:
-
Unreacted starting materials.
-
Over-methylated quaternary ammonium salts.
-
Residual solvents or inorganic salts from the workup.
-
Most critically, in the context of drug development, the potential for the formation of N-nitrosamine impurities must be considered.[7][8][9]
Troubleshooting Guide: Side Reactions & Prevention
This section addresses specific issues encountered during experimentation.
Issue 1: Low or No Reactivity When Using the Hydrochloride Salt
-
Problem: My reaction (e.g., an acylation or alkylation) is not proceeding, and I am recovering my starting materials. I am using the N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride salt.
-
Causality & Solution: The hydrochloride salt is an ammonium salt; the nitrogen atoms are protonated and lack the necessary lone pair of electrons to act as nucleophiles. You must add an auxiliary base to the reaction to liberate the active free amine.
-
Actionable Advice: Add a non-nucleophilic base with a pKa high enough to deprotonate the diamine hydrochloride. The choice of base is critical to avoid introducing competing side reactions.
-
| Base | pKa of Conjugate Acid | Suitability & Comments |
| Triethylamine (TEA) | ~10.7 | Commonly used, but can be nucleophilic in some cases. |
| Diisopropylethylamine (DIPEA) | ~10.7 | Sterically hindered and less nucleophilic; an excellent choice. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | A solid inorganic base, useful in polar solvents like DMF or acetonitrile. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Generally too weak to fully deprotonate the diamine hydrochloride. |
Issue 2: Formation of a Water-Soluble, Unidentifiable Byproduct
-
Problem: My reaction results in a complex mixture, and a significant portion of my product seems to be lost to the aqueous phase during workup. I suspect the formation of a quaternary ammonium salt.
-
Causality & Solution: Both the secondary and tertiary nitrogen atoms in N1,N1,N2-Trimethylethane-1,2-diamine are nucleophilic. In the presence of excess alkylating agent (e.g., methyl iodide, benzyl bromide), the amine can be over-alkylated to form a quaternary ammonium salt. These salts are highly polar and often water-soluble, making them difficult to extract into organic solvents.
-
Preventative Workflow:
-
Stoichiometry Control: Use the alkylating agent as the limiting reagent or use no more than a 1.05 molar equivalent.
-
Controlled Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.
-
Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed.
-
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 3: Detection of N-Nitrosamine Impurities in Final Product
-
Problem: My product is intended for pharmaceutical development, and trace analysis has detected N-Nitrosodimethylamine (NDMA) or other nitrosamines.
-
Causality & Solution: This is a critical issue. N-nitrosamines are classified as probable human carcinogens.[8] They form when a secondary or tertiary amine reacts with a nitrosating agent. The tertiary amine in N1,N1,N2-Trimethylethane-1,2-diamine can react with nitrosating agents (e.g., nitrous acid, which is formed from nitrite salts under acidic conditions) to form nitrosamines.
-
Authoritative Insight: Regulatory bodies like the FDA have issued stringent guidelines on controlling nitrosamine impurities to levels as low as parts per billion (ppb).[8] This requires highly sensitive analytical methods like LC-MS/MS or GC-MS for detection.[7][10]
-
Prevention & Mitigation Strategy:
-
Risk Assessment: Evaluate all raw materials, solvents, and reagents for potential nitrite contamination.
-
pH Control: Avoid strongly acidic conditions (pH < 3) when nitrite sources may be present, as this accelerates the formation of the nitrosating agent.
-
Use of Scavengers: Introduce antioxidants like ascorbic acid or alpha-tocopherol into the process. These compounds react with nitrosating agents faster than the amine, preventing the formation of N-nitrosamines.
-
Purification: Develop purification steps (e.g., chromatography, crystallization) specifically designed to remove any nitrosamine impurities that may have formed.
-
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 4. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 5. N,N,N'-Trimethylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 6. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. pmda.go.jp [pmda.go.jp]
Purification techniques for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride reaction products
Technical Support Center: Purification of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Welcome to the technical support guide for the purification of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS No. for Dihydrochloride: 326888-32-8, for Monohydrochloride: 1228880-61-2).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common and complex challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles, ensuring robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
Q1: What is the expected appearance and physical state of pure N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride? The pure hydrochloride salt is typically a solid.[1] The corresponding freebase, N1,N1,N2-Trimethylethane-1,2-diamine (CAS No. 142-25-6), is a clear, colorless liquid.[4][5][6] The hydrochloride salt's appearance can range from a white to an off-white crystalline powder.
Q2: What are the most common impurities I should be aware of? Common impurities often stem from the synthesis route, which typically involves the reaction of a chloroethane derivative with an amine.[4][6][7] Potential impurities include:
-
Unreacted Starting Materials: Such as N,N-dimethylamino chloroethane or methylamine.[4]
-
Side-Reaction Products: Over-alkylation can lead to quaternary ammonium salts.
-
Inorganic Salts: If aqueous HCl and a base like NaOH are used, salts like NaCl can be a major impurity.[8][9]
-
Residual Solvents: Solvents used during the reaction or work-up (e.g., THF, isopropanol, benzene) may be present.[8][10]
Q3: What is the general strategy for purifying amine hydrochloride salts? The most common and effective method is recrystallization. However, if significant inorganic salts are present, a liquid-liquid extraction is a critical first step. This involves converting the hydrochloride salt back to the free amine with a base, extracting the free amine into an organic solvent, washing to remove water-soluble impurities, and then reforming the hydrochloride salt with anhydrous HCl.[8][11]
Q4: How should I properly dry the final crystalline product? After filtration, the crystals should be washed with a cold, non-polar solvent (like diethyl ether) to remove surface impurities and residual crystallization solvent. Drying should be performed under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents without causing decomposition.
Section 2: Troubleshooting Guide: From Work-up to Final Product
This guide provides a systematic approach to identifying and resolving specific issues encountered during the purification process.
Problem 1: Low Yield or Product Loss After Initial Reaction Work-up
-
Symptom: After quenching the reaction and performing an initial extraction, the mass of the crude product is significantly lower than theoretically expected.
-
Probable Cause A: Incomplete Conversion to Free Amine. During the basic work-up (e.g., adding NaOH solution) to generate the free amine for extraction, the pH may not have been raised sufficiently. If the aqueous layer is not strongly basic (pH > 12), a significant portion of the product will remain as the water-soluble hydrochloride salt and will not be extracted into the organic layer.
-
Solution A: pH Optimization and Monitoring.
-
Before extraction, ensure the aqueous layer is thoroughly mixed and measure the pH using a pH meter or high-range pH strips. Adjust with 2-5M NaOH until the pH is stable above 12.
-
Perform multiple extractions (e.g., 3x with an appropriate volume of solvent like dichloromethane or ethyl acetate) to ensure complete removal of the free amine from the aqueous phase.[8]
-
-
Probable Cause B: Emulsion Formation. The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Solution B: Breaking Emulsions.
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel, which increases the ionic strength of the aqueous phase and often helps break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove particulates.
-
Alternatively, allow the mixture to stand for an extended period or use gentle centrifugation if the scale allows.
-
Problem 2: Product Fails to Crystallize or "Oils Out"
-
Symptom: Upon cooling the solution for recrystallization, the product separates as a liquid/oil instead of forming solid crystals.
-
Probable Cause A: Presence of Impurities. Even small amounts of impurities, especially unreacted starting materials or residual water, can depress the melting point and inhibit crystal lattice formation.
-
Solution A: Pre-Crystallization Cleanup.
-
Charcoal Treatment: Dissolve the crude oil in the chosen recrystallization solvent. Add a small amount of activated charcoal (approx. 1-2% w/w), heat the mixture gently with stirring for 10-15 minutes, and then filter hot through Celite® to remove the charcoal and adsorbed colored impurities.
-
Azeotropic Water Removal: If water is a suspected impurity, dissolve the crude product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or isopropanol) and distill off a portion of the solvent.[12]
-
-
Probable Cause B: Incorrect Solvent System or Supersaturation. The solvent may be too good, preventing the product from precipitating, or the solution may be too concentrated, leading to rapid, disordered precipitation as an oil.
-
Solution B: Systematic Recrystallization Optimization.
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but poorly when cold. For amine hydrochlorides, polar protic solvents like isopropanol (IPA) or ethanol, often mixed with a non-polar anti-solvent like diethyl ether or hexanes, are effective.[8]
-
Controlled Cooling: Cool the solution slowly. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling. Allow the flask to cool to room temperature undisturbed first, then move to a refrigerator, and finally to a freezer.
-
Seeding: If a few pure crystals are available, add one or two to the cooled solution to induce crystallization. If not, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Anti-Solvent Addition: Dissolve the oil in a minimum amount of a good solvent (e.g., IPA). Then, slowly add a miscible "anti-solvent" (e.g., diethyl ether) in which the product is insoluble until persistent cloudiness is observed. Warm slightly to redissolve, then cool slowly.[12]
-
Problem 3: Persistent Impurities in the Final Product
-
Symptom: Analytical data (e.g., NMR, GC) of the crystallized product shows the presence of one or more impurities. Purity is often cited around 97-98%.[1][5]
-
Probable Cause: Co-crystallization. An impurity with a similar structure and polarity to the desired product may have incorporated into the crystal lattice.
-
Solution: Secondary Purification Techniques.
-
Re-crystallization: Perform a second recrystallization, potentially using a different solvent system than the first. This can disrupt the co-crystallization equilibrium.
-
Slurry Wash: If the impurity is more soluble than the product in a particular solvent, the solid product can be stirred (slurried) in that solvent at room temperature or below for a period. The impurity will dissolve into the solvent, which is then filtered off.
-
Conversion and Re-isolation: As a final resort, convert the hydrochloride salt back to the free amine, purify the liquid amine by distillation (boiling point 116-118 °C), and then carefully re-precipitate the hydrochloride salt using anhydrous HCl in a solvent like ether or isopropanol.[4][6][10] This is highly effective for removing non-volatile or structurally similar impurities.
-
Section 3: Standardized Protocols & Data
Protocol 3.1: Recommended Recrystallization from Isopropanol/Ether
-
Dissolution: Place the crude N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) with stirring until the solid is fully dissolved. Avoid using a large excess of solvent.
-
Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Inducing Crystallization: If crystals do not form spontaneously, use a seed crystal or scratch the inner surface of the flask.
-
Precipitation: Once crystallization begins, slowly add diethyl ether (an anti-solvent) dropwise with gentle swirling until a significant amount of precipitate has formed.
-
Maturation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual IPA and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Table 1: Comparison of Recrystallization Solvent Systems
| Solvent System | Advantages | Disadvantages | Expected Purity |
| Isopropanol (IPA) | Good solubility when hot, lower solubility when cold. | Can be difficult to remove completely; may require an anti-solvent. | >98% |
| Ethanol/Diethyl Ether | Highly effective for inducing crystallization. Good for removing non-polar impurities. | Diethyl ether is highly flammable. Requires careful control of solvent ratios. | >99% |
| Methanol | Excellent solvent, dissolves product readily. | Often too good of a solvent, leading to poor recovery unless an anti-solvent is used. | >98% |
| Water | Inexpensive and non-toxic. | Product is highly soluble; recovery is often low. Risk of co-precipitating inorganic salts. | Variable |
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a failed crystallization attempt.
Caption: Decision tree for troubleshooting crystallization failure.
Section 5: References
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.). Google Cloud. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8. (n.d.). MilliporeSigma. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8. (n.d.). Sigma-Aldrich. Retrieved March 7, 2024, from
-
1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm. (n.d.). BLD Pharm. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. (n.d.). PubChem. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine. (n.d.). CymitQuimica. Retrieved March 7, 2024, from
-
Purification of Hydrochloride. (n.d.). ECHEMI. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8. (n.d.). MilliporeSigma. Retrieved March 7, 2024, from
-
N1,N1,N2-Trimethylethane-1,2-diamine. (n.d.). Oakwood Chemical. Retrieved March 7, 2024, from
-
N,N,N'-Trimethylethylenediamine | 142-25-6. (n.d.). ChemicalBook. Retrieved March 7, 2024, from
-
CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography. (n.d.). Google Patents. Retrieved March 7, 2024, from
-
CAS 142-25-6: N,N,N′-Trimethylethylenediamine. (n.d.). CymitQuimica. Retrieved March 7, 2024, from
-
N,N,N'-Trimethylethylenediamine | CAS 142-25-6. (n.d.). Benchchem. Retrieved March 7, 2024, from
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved March 7, 2024, from
-
How to purify Amine? Grad student asked me. (2022, August 11). YouTube. Retrieved March 7, 2024, from
-
CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents. Retrieved March 7, 2024, from
-
US3337630A - Process for the purification of amines. (n.d.). Google Patents. Retrieved March 7, 2024, from
Sources
- 1. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
- 2. 1228880-61-2|N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine | CymitQuimica [cymitquimica.com]
- 6. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 7. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 10. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. sciencemadness.org [sciencemadness.org]
Optimizing reaction conditions for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Case ID: TMEDA-HCl-OPT-001
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub for N1,N1,N2-Trimethylethane-1,2-diamine (
| Property | Specification |
| CAS No. | 142-25-6 (Free Base) / 326888-32-8 (2HCl Salt) |
| Structure | |
| Molecular Weight | 102.18 g/mol (Free Base) / 175.10 g/mol (2HCl) |
| Key Application | Ligand for Cu-catalyzed coupling (Chan-Lam), Gemini surfactant precursor, Drug intermediate.[1][2][3] |
| Critical Issue | Hygroscopicity: The hydrochloride salt is extremely deliquescent. Selectivity: Prone to over-methylation to quaternary ammonium salts during synthesis. |
Synthesis Protocols: Route Selection
We recommend two distinct pathways depending on your scale and purity requirements.
Decision Matrix: Which Route?
Figure 1: Decision matrix for selecting the optimal synthesis pathway.
Route A: Nucleophilic Substitution (Scale-Up Preferred)
Concept: Reaction of 2-chloro-N,N-dimethylethanamine with excess methylamine.
Pros: Cheap starting materials, scalable.
Cons: Requires handling of gaseous/aqueous methylamine; statistical byproduct formation (
Protocol:
-
Reagents: Dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.0 eq) in water.
-
Addition: Add this solution dropwise to a chilled solution of 40% aqueous methylamine (5.0 - 10.0 eq).
-
Critical Step: The large excess of methylamine is non-negotiable. It suppresses the reaction of the product with the starting material (which would lead to the tetramethyl impurity).
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.
-
Workup: Basify with NaOH (pH > 12). Extract with DCM (
). -
Purification: Fractional distillation is mandatory here to separate the product (bp 116-118°C) from the symmetric byproduct (bp 121°C).
Route B: Amide Reduction (High Selectivity)
Concept: Acylation of
Protocol:
-
Acylation: React
-dimethylethylenediamine (1.0 eq) with Ethyl Formate (1.2 eq) in refluxing formate.-
Result: Formation of
-(2-(dimethylamino)ethyl)formamide.
-
-
Reduction: Add the crude formamide dropwise to a suspension of
(2.5 eq) in dry THF at 0°C. Reflux for 4 hours. -
Quench: Fieser workup (
, 15% NaOH, ). -
Isolation: Dry organic layer (
) and concentrate.
Troubleshooting Guide (FAQ)
Issue 1: "My product is a sticky oil instead of a white powder."
Diagnosis: The hydrochloride salt is hygroscopic and has absorbed atmospheric moisture, or you have trapped solvent. The Fix:
-
Solvent Switch: Do not use aqueous HCl. Dissolve the free base in anhydrous Diethyl Ether or 1,4-Dioxane .
-
Precipitation: Bubble anhydrous HCl gas through the solution, or add 2M HCl in Ether dropwise.
-
Drying: Filter the solid rapidly under a blanket of Argon. Dry in a vacuum desiccator over
for 24 hours. -
Storage: Store in a sealed vial taped with Parafilm in a desiccator.
Issue 2: "I see a mixture of products in the NMR."
Diagnosis: If using Route A, you likely have the tetramethylated impurity (
-
Check the Integration: In
, the target molecule should show two distinct methyl signals: a singlet for (6H) and a singlet for (3H). The impurity will show only one large singlet (12H). -
Purification: You cannot separate the salts easily. You must convert back to the free base (NaOH) and perform fractional distillation using a Vigreux column. The boiling point difference is small (~3-5°C), so a high reflux ratio is required.
Issue 3: "The reaction yield is low (Route A)."
Diagnosis: The intermediate aziridinium ion (formed from the chloroamine) might be hydrolyzing before reacting with the amine. The Fix:
-
Ensure the methylamine concentration is high.
-
Add the chloroamine slowly to the amine (inverse addition). Never add the amine to the chloroamine, or you will favor polymerization.
Technical Data & Visualization
Impurity Profile Table
Use this table to identify peaks in your crude NMR (
| Species | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Target: | 2.22 | Singlet | 6H | |
| 2.43 | Singlet | 3H | ||
| Impurity: | 2.28 | Singlet | 12H | Symmetric over-alkylation |
| Impurity: | 2.20 | Singlet | 6H | Unreacted starting material |
Workflow Visualization
Figure 2: Purification workflow from crude aqueous reaction mixture to isolated salt.
References
-
Synthesis via Chloroamine (Route A)
- Source: N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. NBInno.
-
Ligand Applications (Chan-Lam Coupling)
- Source: Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands. Molecules (via NCBI).
-
Physical Properties & Safety
-
Selective Monomethylation Strategies (Context for Route B)
-
Source: Selective N-monomethylation of primary amines.[5] Catalysis Science & Technology.
-
Sources
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride reaction mechanism investigation
Technical Support Center: N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Welcome to the technical support resource for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshoot common experimental challenges, and offer practical, field-proven advice for leveraging this versatile reagent in your work.
Section 1: Foundational Concepts - Understanding Your Reagent
Before initiating any reaction, a comprehensive understanding of the reagent's properties is paramount. N1,N1,N2-Trimethylethane-1,2-diamine, also known as N,N,N'-Trimethylethylenediamine[1], is a valuable building block in organic synthesis, frequently used as a ligand, catalyst, and a precursor for more complex molecules like surfactants and pharmaceuticals.[2][3][4][5] However, its hydrochloride salt form introduces specific considerations that must be addressed for successful and reproducible outcomes.
FAQ 1.1: What is the critical difference between using the hydrochloride salt and the free base?
Answer: This is the most crucial concept to grasp. The hydrochloride salt is an ammonium salt, meaning the nitrogen atoms are protonated. In this state, the nitrogens' lone pairs are engaged in a bond with a proton and are not available for nucleophilic attack or coordination to a metal center.
To utilize the reagent in most synthetic applications, you must first liberate the free base (the neutral diamine) in situ. This is achieved by adding a suitable base to the reaction mixture to deprotonate the ammonium salt. Failure to do so is the single most common reason for reaction failure. The general equilibrium is shown below:
(CH₃)₂NCH₂CH₂NH₂(CH₃)⁺Cl⁻ + Base ⇌ (CH₃)₂NCH₂CH₂NH(CH₃) + Base-H⁺Cl⁻
The choice of base is critical and depends on the specific reaction conditions (see Troubleshooting Section 2.1).
FAQ 1.2: What are the key physicochemical and safety properties I need to know?
Answer: Understanding the reagent's properties is essential for both experimental design and laboratory safety. The free base is a flammable and corrosive liquid, and its hydrochloride salt should be handled with similar care.[6][7]
Table 1: Physicochemical Properties of N1,N1,N2-Trimethylethane-1,2-diamine
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
|---|---|---|---|
| CAS Number | 142-25-6 | 1228880-61-2 | [2][8] |
| Molecular Formula | C₅H₁₄N₂ | C₅H₁₅ClN₂ | [2][8] |
| Molecular Weight | 102.18 g/mol | 138.64 g/mol | [2][8] |
| Appearance | Clear, colorless to pale yellow liquid | Solid | [1][9] |
| Boiling Point | 116-118 °C | N/A | [2][4] |
| Density | ~0.786 g/mL at 25 °C | N/A | [4] |
| pKa | 10.34 (Predicted) | N/A | [2][4] |
| Solubility | Soluble in water and many organic solvents | Soluble in water |[1][3] |
FAQ 1.3: What are the essential safety and handling precautions?
Answer: Safety is non-negotiable. Both the free base and its salts are hazardous.
-
Corrosive: Causes severe skin burns and eye damage.[6][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Flammable (Free Base): The free base liquid is highly flammable.[7] Keep it away from heat, sparks, and open flames. Store in a well-ventilated, cool, and dry place.[3][6]
-
Hygroscopic: The compound readily absorbs moisture from the air.[3] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to maintain its integrity.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
Section 2: Troubleshooting Guide for Common Reaction Mechanisms
This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the problems and providing logical troubleshooting workflows.
Topic 2.1: Nucleophilic Substitution Reactions
This diamine is frequently used as a nucleophile to build larger molecules. The presence of two different amine groups (one secondary, one tertiary) offers opportunities for regioselective reactions but also presents challenges.
Question: My alkylation/acylation reaction is slow, incomplete, or fails entirely. What are the likely causes?
Answer: An incomplete or failed nucleophilic substitution reaction is almost always traced back to one of a few key parameters. The following workflow will help you diagnose the issue.
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
-
Causality Behind Choices:
-
Base Selection: The chosen base must be strong enough to deprotonate the secondary ammonium ion (pKa ~10.3) but should ideally not compete as a nucleophile itself. Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices. Strong organic, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective. Triethylamine (TEA) is often used, but its pKa is borderline, which can lead to incomplete deprotonation and slow reactions.[11]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive. Protic solvents (e.g., ethanol) can hydrogen-bond with the amine, reducing its nucleophilicity.
-
Topic 2.2: Use as a Ligand in Metal-Catalyzed Reactions
N,N,N'-Trimethylethylenediamine is an effective bidentate ligand, capable of forming stable chelate complexes with various metal ions.[1][12] These complexes can be used in catalysis.
Question: My metal-catalyzed reaction shows low catalytic activity or appears to fail. What's wrong?
Answer: In coordination chemistry, subtle factors can have a significant impact on catalytic performance.
-
Incomplete Liberation of the Free Base: Just as with nucleophilic substitution, the hydrochloride salt cannot act as a ligand. You must add a base to free the diamine before or during the introduction of the metal salt.
-
Chloride Ion Interference: The chloride counter-ion from your starting material is now in the reaction mixture. For some catalytic systems, chloride can act as a poison or a competing ligand, occupying a coordination site on the metal and inhibiting substrate binding. If you suspect this, consider preparing the free base first by performing a liquid-liquid extraction, drying the organic phase, and using the purified free amine directly.
-
Atmosphere and Purity: Many catalytic systems are sensitive to oxygen and moisture. Ensure your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Steric Hindrance: The N,N-dimethyl end of the ligand is sterically bulkier than the N-methyl end. This inherent asymmetry can influence the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.[13]
Topic 2.3: Common Side Reactions and Impurity Profiling
Question: I've isolated my product, but NMR/LC-MS shows significant impurities. What could they be?
Answer: Impurity profiling is key to optimizing your reaction. Besides unreacted starting materials, several side products can form.
Table 2: Potential Side Products and Impurities
| Impurity Type | Probable Cause & Mechanism | Suggested Mitigation Strategy |
|---|---|---|
| Di-Substituted Product | The secondary amine reacts first, and then under harsh conditions or with excess electrophile, the newly formed tertiary amine undergoes further reaction (quaternization). | Use a 1:1 or slight excess of the diamine relative to the electrophile. Maintain lower reaction temperatures. |
| Elimination Byproducts | If your substrate has a suitable leaving group and an adjacent proton, the liberated free base can act as a base to promote E2 elimination, competing with the desired Sₙ2 substitution. | Use a less sterically hindered, non-nucleophilic base if possible. Lower the reaction temperature. |
| Starting Material from Workup | During aqueous workup, if the pH becomes too acidic, your product (which is also a base) can become protonated and move into the aqueous layer, reducing your isolated yield. | Ensure the pH of the aqueous layer is basic (>10) during extraction to keep your product in the organic phase. |
| Residual Solvents | High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove. | Use appropriate high-vacuum drying techniques. Consider purification methods like column chromatography that effectively separate the product from the solvent.[14] |
Section 3: Key Experimental Protocols & Analytical Methods
This section provides standardized, self-validating protocols for common procedures.
Protocol 3.1: General Procedure for N-Alkylation using N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
This protocol describes a representative Sₙ2 reaction with an alkyl halide (R-X).
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) via syringe. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: Using a powdered, anhydrous base maximizes the surface area for efficient deprotonation. The excess ensures the equilibrium is driven fully to the free base.
-
-
Free Base Liberation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Substrate Addition: Add the alkyl halide (R-X, 1.05 eq) dropwise via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Self-Validation Checkpoint: Every 1-2 hours, take a small aliquot, quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate against the starting material. The reaction is complete when the starting alkyl halide spot has been consumed.
-
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of dichloromethane (DCM). Add water and adjust the pH of the aqueous layer to >10 with 1M NaOH. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the product via flash column chromatography on silica gel.
Caption: Experimental workflow for a typical N-alkylation reaction.
FAQ 3.2: What are the best analytical methods for monitoring and characterization?
Answer: A multi-technique approach is always best for unambiguous characterization.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The fastest method. Use a mobile phase that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6). Visualize with UV light and/or a potassium permanganate (KMnO₄) stain, which is excellent for detecting amine compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight as the reaction proceeds, confirming you are forming the desired compound.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Look for the appearance of new signals corresponding to the added alkyl/acyl group and shifts in the signals of the ethylenediamine backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence or absence of key functional groups. For example, in an acylation reaction, you would look for the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of the final product, especially for volatile compounds and detecting residual solvents.[14]
-
References
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (Accessed March 2026). Available from: Google Search result[2].
-
Internal catalysis in the reaction of N,N,N'-trimethylethylenediamine with phenylglyoxal hydrate... | Journal of the American Chemical Society. (Accessed March 2026). Available from: [Link]
-
Common side reactions with N-Boc-N-methylethylenediamine - Benchchem. (Accessed March 2026). Available from: Google Search result[11].
-
Reaction-based fluorescent detection of diamines via tuning the probe aggregation. (Accessed March 2026). Available from: Google Search result[15].
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride - PubChem. (Accessed March 2026). Available from: [Link]
-
Colorimetric detection of diamine using diamine oxidase and horseradish peroxidase... - PubMed. (Accessed March 2026). Available from: [Link]
-
Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem. (Accessed March 2026). Available from: Google Search result[14].
-
How to increase the conversion of a reaction between an ammonium salt and ethylenediamine? - Chemistry Stack Exchange. (Accessed March 2026). Available from: [Link]
-
Synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine... - OSTI.GOV. (Accessed March 2026). Available from: [Link]
-
A New Activity Assay Method for Diamine Oxidase Based on... - PMC. (Accessed March 2026). Available from: [Link]
-
Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine - Chemos GmbH&Co.KG. (Accessed March 2026). Available from: [Link]
-
Synthesis of 1,2-diamines - Organic Chemistry Portal. (Accessed March 2026). Available from: [Link]
-
Basic Principles, methods, and application of diazotization titration - Pharmaacademias. (Accessed March 2026). Available from: [Link]
-
What is the mechanism of Ethylenediamine Dihydrochloride? - Patsnap Synapse. (Accessed March 2026). Available from: [Link]
-
Octahedral Werner complexes with substituted ethylenediamine ligands... - RSC Publishing. (Accessed March 2026). Available from: [Link]
Sources
- 1. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 5. N,N,N′-トリメチルエチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N,N'-Trimethylethylenediamine | 142-25-6 | TCI EUROPE N.V. [tcichemicals.com]
- 8. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N1,N1,N2-Trimethylethane-1,2-diamine | 142-25-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 13. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a mod ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00604C [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Common impurities in N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride and their removal
Welcome to the Technical Support Center for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride (TMDH). This compound—often utilized as a critical building block in the synthesis of kinase inhibitors (such as the EGFR inhibitor AZD9291/Osimertinib)[1] and novel gemini surfactants[2]—presents unique handling and purification challenges.
Because it contains both a secondary and a tertiary amine, its reactivity and salt-formation thermodynamics require precise control. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating purification protocols.
Mechanistic Origins of Impurities
To effectively remove impurities, we must first understand their origin. TMDH is most commonly synthesized via the nucleophilic substitution of N,N-dimethylaminoethyl chloride hydrochloride with aqueous methylamine[2][3].
While the reaction is straightforward, the high nucleophilicity of the secondary amine product often leads to over-alkylation, and the aqueous conditions necessitate rigorous drying during salt formation.
Fig 1: Synthesis pathway of TMDH highlighting the mechanistic origins of common impurities.
Quantitative Impurity Profile
Understanding the physicochemical differences between the target molecule and its impurities is critical for designing a purification strategy.
| Compound | Role | Boiling Point (Free Base) | pKa (Est.) | Solubility Profile (HCl Salt) |
| N1,N1,N2-Trimethylethane-1,2-diamine | Target | 116–118 °C[2][3] | ~10.34[2] | Soluble in H₂O, MeOH, EtOH. Insoluble in Ether. |
| TMEDA (Tetramethylated) | Impurity | 120–122 °C | ~9.0, 5.8 | Highly soluble in organic solvents. |
| N,N-dimethylethylenediamine | Impurity | 105–107 °C | ~9.5, 6.6 | Soluble in H₂O, moderately soluble in EtOH. |
| Methylamine | Unreacted SM | -6 °C (Gas) | 10.6 | Highly volatile; HCl salt is highly water-soluble. |
| Sodium Chloride (NaCl) | Byproduct | N/A | N/A | Soluble in H₂O, Insoluble in absolute EtOH. |
Troubleshooting & FAQs
Q: My TMDH hydrochloride salt isolated as a sticky, viscous paste rather than a free-flowing solid. What caused this, and how do I fix it? A: This is a classic symptom of moisture contamination. Polyamine hydrochlorides are highly hygroscopic. Water molecules coordinate strongly with the protonated amine centers, disrupting the crystal lattice and depressing the melting point. Fix: Do not attempt to dry the paste directly in a vacuum oven, as it may trap water. Instead, dissolve the paste in absolute ethanol, add a drying agent (like anhydrous Na₂SO₄) if severely wet, filter, and perform an azeotropic distillation with toluene to strip residual water before recrystallization.
Q: I am detecting TMEDA (N,N,N',N'-tetramethylethylenediamine) in my final salt. Recrystallization is not removing it. Why? A: TMEDA hydrochloride co-crystallizes easily with TMDH due to structural similarities. Because their pKa values differ slightly, the most effective way to separate them is before salt formation. You must convert the salt back to the free base and perform a careful fractional distillation. Since their boiling points are very close (116 °C vs 120 °C), a high-efficiency fractionating column (e.g., a Vigreux or spinning band column) is required[4].
Q: When analyzing the purity of my product via Gas Chromatography (GC), I see severe peak tailing and inconsistent integration. Is my product degrading? A: Likely not. Aliphatic diamines interact strongly with active silanol groups on standard GC column stationary phases, leading to adsorption and peak tailing. Fix: You must use a base-deactivated capillary column specifically designed for amines (e.g., CP-Volamine). Additionally, implement a temperature gradient starting at ~50°C, ramping up to 220°C to ensure sharp peak elution[5]. Note: The HCl salt must be neutralized to the free base prior to GC injection.
Validated Purification Workflows
To achieve >99% purity, a dual-phase purification approach is often necessary: organic impurities are removed via distillation of the free base, while inorganic impurities and moisture are removed during the final salt recrystallization.
Fig 2: End-to-end purification workflow for isolating high-purity TMDH hydrochloride.
Protocol A: Removal of Organic Impurities (Free-Basing & Distillation)
Causality: Distillation is the only reliable method to separate the target from TMEDA and unreacted methylamine.
-
Neutralization: Dissolve the crude TMDH hydrochloride in a minimal amount of water. Chill to 0 °C. Slowly add 50% w/w aqueous NaOH until the pH is >12. The free base will separate as a distinct organic layer.
-
Extraction: Extract the aqueous layer 3 times with dichloromethane (DCM). Combine the organic layers and dry over anhydrous K₂CO₃ (do not use MgSO₄, as it can coordinate with the diamine).
-
Solvent Removal: Filter the drying agent and remove the DCM under reduced pressure at ambient temperature to prevent loss of the volatile free base.
-
Fractional Distillation: Transfer the crude free base to a distillation apparatus equipped with a Vigreux column. Collect the fraction boiling strictly at 116–118 °C[2][3]. Discard the fore-run (contains methylamine and N,N-dimethylethylenediamine) and the residue (contains TMEDA).
Protocol B: Salt Formation and Recrystallization
Causality: Re-forming the salt in an anhydrous environment prevents the "sticky paste" phenomenon and leaves trace organic impurities in the mother liquor.
-
Anhydrous Acidification: Dissolve the freshly distilled free base in anhydrous diethyl ether (or MTBE) under a nitrogen atmosphere.
-
Precipitation: Slowly bubble anhydrous HCl gas into the solution, or dropwise add a titrated solution of HCl in dioxane/ether. A white precipitate will form immediately. Monitor the pH of the supernatant to ensure complete salt formation (pH ~2 for dihydrochloride)[6].
-
Recrystallization: Filter the crude salt. Dissolve it in a minimum volume of boiling absolute ethanol.
-
Anti-Solvent Addition: Remove from heat and slowly add anhydrous acetone dropwise until the solution becomes faintly turbid.
-
Crystallization & Isolation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours. Filter the crystals rapidly under a blanket of dry nitrogen. Wash with cold anhydrous acetone and dry in a vacuum desiccator over P₂O₅.
-
Validation: Verify purity via base-deactivated GC[5] and confirm the absence of water via Karl Fischer titration (<0.5% moisture target).
References
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview: Chemical Properties and Synthesis NBInno URL:[Link]
-
Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Google Patents (CN108008034A)
- Google Patents (CN112079728B)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]
- 4. CN112079728B - Deuterated N, N, N' -trimethylethylenediamine compound and preparation method thereof - Google Patents [patents.google.com]
- 5. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 6. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride | 326888-32-8 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Selectivity in Reactions with N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals, synthetic chemists, and researchers working with N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (TMEDA·HCl). Because this molecule contains both a secondary (N2) and a tertiary (N1) amine, achieving precise regioselectivity requires a deep understanding of reaction kinetics, steric hindrance, and salt-base equilibria.
Below, you will find field-proven troubleshooting guides, mechanistic visual workflows, and self-validating experimental protocols to ensure high-yield, selective transformations.
Mechanistic Workflow: Controlling Reaction Pathways
Understanding the causality behind selectivity begins with the protonation state of the molecule. The hydrochloride salt renders the diamine non-nucleophilic. Proper in-situ neutralization is the critical first step to unlocking the secondary amine's reactivity while avoiding the over-alkylation of the tertiary amine.
Reaction pathways and selectivity control for TMEDA·HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my Nucleophilic Aromatic Substitution (SNAr) reaction with TMEDA·HCl yield less than 10% product, even after 24 hours of heating? A: Causality: The hydrochloride salt completely protonates the secondary amine (N2), stripping it of its nucleophilicity. If you add the salt directly to an electrophile without a sufficient basic environment, the reaction cannot proceed. Solution: You must use at least 2.5 equivalents of a soluble, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt to liberate the free amine, while the remaining base acts as an acid scavenger for the HX generated during the substitution [3].
Q: I am observing a highly polar byproduct in my LCMS. Is the tertiary amine (N1) reacting? A: Causality: Yes. N1 is a tertiary amine, making it highly nucleophilic. When exposed to highly reactive, "hard" electrophiles (like methyl iodide or unhindered benzyl halides), N1 can undergo irreversible quaternization, forming a quaternary ammonium salt. Solution: To drive selectivity strictly toward the secondary amine (N2), utilize SNAr with aryl/heteroaryl halides where possible. The tertiary amine cannot form a stable neutral product in SNAr and acts only as a transient intermediate, whereas the secondary amine forms a stable product upon deprotonation [2]. If aliphatic alkylation is strictly required, switch your strategy to reductive amination (using aldehydes/ketones and a reducing agent) to entirely bypass the quaternization pathway.
Q: Can I selectively acylate the secondary amine without the tertiary amine causing side reactions? A: Causality: Acylation at N2 is thermodynamically favored. However, tertiary amines (N1) can act as acyl transfer catalysts (similar to DMAP), forming highly reactive transient acylammonium species. If the reaction is not carefully temperature-controlled, this catalytic turnover leads to complex oligomeric mixtures. Solution: Perform the acylation at low temperatures (-15 °C to 0 °C) using an acid chloride and DIPEA in dichloromethane (DCM). The low temperature suppresses the catalytic turnover rate of the tertiary amine, allowing the secondary amine to act as the primary kinetic nucleophile [1].
Quantitative Data: Optimization of Base and Solvent
The choice of base and solvent drastically dictates the regioselectivity and overall yield of the reaction. The table below summarizes quantitative optimization data for N2-selective SNAr reactions commonly used in the synthesis of kinase inhibitors (e.g., Osimertinib/AZD9291 precursors).
| Base System | Equivalents | Solvent | Temp (°C) | N2-Arylation Yield (%) | N1-Quaternization (%) | Causality / Observation |
| None | N/A | DMA | 100 | < 5% | N/A | HCl salt prevents nucleophilic attack. |
| K₂CO₃ | 3.0 | DMF | 100 | 65% | 12% | Heterogeneous base leads to slow neutralization; local concentration spikes cause side reactions. |
| DIPEA | 2.5 | 1-Pentanol | 120 | 82% | < 2% | Protic solvent assists in leaving group departure (halide solvation) [2]. |
| DIPEA | 2.5 | DMA | 140 | 85% | < 2% | Homogeneous non-nucleophilic base ensures rapid free-basing and stabilizes the Meisenheimer transition state[1]. |
Validated Experimental Methodology
Protocol: Regioselective SNAr Coupling for Kinase Inhibitor Intermediates Self-Validating Principle: This protocol utilizes a homogeneous, non-nucleophilic base (DIPEA) to liberate the amine in situ, preventing the base from competing with the nucleophile. The use of a polar aprotic solvent (DMA) stabilizes the intermediate Meisenheimer complex, driving the reaction to completion.
-
Preparation: In a dry, microwave-safe reaction vessel, suspend the aryl/heteroaryl halide (1.0 eq) and N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (1.2 eq) in anhydrous N,N-Dimethylacetamide (DMA) (approx. 5 mL per mmol of substrate).
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise at room temperature.
-
Validation Check: The cloudy suspension should clarify within 5-10 minutes as the hydrochloride salt is neutralized and the liberated free diamine dissolves into the organic phase.
-
-
Reaction Execution: Seal the vessel and heat the mixture in a microwave reactor at 140 °C for 60 minutes. (Alternatively, for standard thermal heating, stir at 100–120 °C for 2–16 hours depending on the electrophile) [1].
-
In-Process Monitoring: Monitor the reaction via LCMS.
-
Validation Check: The desired N2-arylated product will show the corresponding [M+H]⁺ mass. Any N1-quaternized byproduct will appear as a distinct, highly polar mass peak that elutes near the solvent front (as it is a permanent salt).
-
-
Workup & Purification: Cool the mixture to room temperature. Purify the crude reaction mixture directly via ion-exchange chromatography, or partition between ethyl acetate and aqueous NaHCO₃ to remove excess DIPEA hydrochloride salts before standard silica gel chromatography.
References
-
Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins PMC - National Institutes of Health[Link]
-
(dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate Atlantis Press[Link]
Troubleshooting guide for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in catalysis
Technical Support Center: Troubleshooting N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Catalysis
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N1,N1,N2-Trimethylethane-1,2-diamine (often referred to as a trimethylated ethylenediamine derivative) is a highly versatile bidentate aliphatic amine ligand [1]. Featuring both a secondary and a tertiary amine, it is a critical component in coordination chemistry and transition-metal catalysis, particularly in copper-catalyzed Ullmann-type C-N, C-O, and C-C cross-coupling reactions [2, 3].
When supplied as a hydrochloride salt (N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride), the compound boasts enhanced shelf-life, ease of weighing, and resistance to oxidation compared to its free-base counterpart. However, the presence of the HCl equivalent introduces specific thermodynamic and kinetic hurdles during the catalytic cycle. This guide addresses the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure reproducible yields.
Section 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why is my copper-catalyzed coupling reaction failing to initiate when using the hydrochloride salt of the ligand?
-
Causality & Expert Insight: The hydrochloride salt protonates the amine, rendering its lone pairs unavailable for metal coordination. For the ligand to stabilize the Cu(I) center and form the active catalytic complex, it must first be completely deprotonated [2]. If the inorganic base in your reaction mixture (e.g., K₂CO₃ or Cs₂CO₃) is too weak, insoluble in your chosen solvent, or entirely consumed by neutralizing the ligand's HCl salt, the catalytic cycle will stall at the pre-initiation phase.
-
Solution:
-
Stoichiometric Adjustment: Add an extra equivalent of base specifically to neutralize the HCl salt, strictly in addition to the base equivalents required for the cross-coupling catalytic cycle itself.
-
Pre-activation: Perform an in situ freebasing step (stirring the ligand with the base in the solvent for 15–30 minutes) before adding the metal precursor and substrates.
-
Q2: I observe a rapid color change from pale yellow/green to deep blue/black, and my reaction yields are poor. What is happening?
-
Causality & Expert Insight: A shift to a deep blue or black color indicates the oxidation of the active Cu(I)-diamine complex to an inactive Cu(II) species [3]. While the hydrochloride salt of the ligand is air-stable, the free amine and its resulting Cu(I) complex are highly susceptible to aerobic oxidation.
-
Solution:
-
Rigorous Degassing: Solvent must be sparged with inert gas (Argon or Nitrogen) for at least 30 minutes, or subjected to three freeze-pump-thaw cycles.
-
Order of Addition: Assemble the reaction under a strict inert atmosphere (e.g., in a glovebox or using standard Schlenk techniques).
-
Q3: My reaction is proceeding, but I am getting significant amounts of dehalogenated side products instead of the cross-coupled product. Why?
-
Causality & Expert Insight: Dehalogenation is a common side reaction in Ullmann couplings, often attributed to protonolysis of the aryl-copper(III) intermediate. Because the ligand salt is highly hygroscopic, it can introduce trace amounts of water into the reaction mixture. The water acts as a proton source, cleaving the Cu-Aryl bond before reductive elimination can occur.
-
Solution:
-
Desiccation: Store the N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in a vacuum desiccator over P₂O₅.
-
Water Scavengers: Add activated 3Å molecular sieves to the reaction mixture to sequester trace moisture.
-
Q4: How does the steric profile of N1,N1,N2-Trimethylethane-1,2-diamine affect cross-electrophile coupling compared to standard TMEDA?
-
Causality & Expert Insight: The presence of one secondary amine and one tertiary amine creates a unique electronic and steric environment. Recent advances in electrochemical Cu-catalyzed cross-electrophile coupling demonstrate that asymmetric diamines can leverage intramolecular H-bonding to facilitate hyperconjugation, making the ligand substantially more electron-donating[4]. This promotes facile oxidative addition while suppressing unwanted cathodic copper deposition.
Section 2: Quantitative Data & Optimization
Choosing the right base and solvent combination is critical when working with the hydrochloride salt of this ligand. The table below summarizes the optimal conditions for in situ freebasing and subsequent Ullmann coupling.
| Solvent | Base | Ligand Deprotonation Rate | Base Solubility | Recommended Application |
| DMSO | Cs₂CO₃ | Very Fast | Moderate | Difficult C-N couplings; high temp (100-120°C). |
| DMF | K₃PO₄ | Fast | Low | Standard Ullmann couplings; broad functional group tolerance. |
| 1,4-Dioxane | NaOtBu | Instantaneous | High | Room temperature couplings; highly sensitive substrates. |
| Toluene | K₂CO₃ | Slow | Very Low | Requires phase-transfer catalyst or pre-freebasing; good for non-polar substrates. |
Section 3: Standard Operating Procedure (SOP)
Protocol: In Situ Freebasing and Copper-Catalyzed Ullmann C-N Coupling
This protocol is designed as a self-validating system: the visual cues (color changes) confirm the successful progression of each mechanistic step.
Step 1: Preparation and Degassing
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (0.15 equiv) and the inorganic base (e.g., K₃PO₄, 2.15 equiv). Note: The extra 0.15 equiv of base is strictly for neutralizing the HCl salt.
-
Evacuate and backfill the tube with Argon (3 cycles).
Step 2: In Situ Ligand Activation 3. Add anhydrous, degassed solvent (e.g., DMF, 2 mL/mmol substrate) via syringe. 4. Stir the suspension vigorously at room temperature for 30 minutes.
-
Validation Check: The suspension should become finely dispersed, indicating the neutralization of the HCl salt and the release of the free amine ligand.
Step 3: Complexation and Coupling 5. Under a positive flow of Argon, add the Cu(I) precursor (e.g., CuI, 0.10 equiv). 6. Stir for 10 minutes.
-
Validation Check: The solution should turn a pale yellow or light green, confirming the formation of the active Cu(I)-diamine complex. A rapid turn to dark blue/black indicates oxygen contamination; if this occurs, abort and restart.
-
Add the aryl halide (1.0 equiv) and the nucleophile (amine/amide, 1.2 equiv).
-
Seal the tube and heat to the designated temperature (e.g., 90°C) for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for purification.
Section 4: Mechanistic Visualizations
Caption: Workflow for the in situ deprotonation and metal complexation of the hydrochloride ligand.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann C-N coupling using the diamine ligand.
References
- Cymit Quimica. "N,N,N′-Trimethylethylenediamine.
- Benchchem. "N,N,N'-Trimethylethylenediamine.
- National Institutes of Health (NIH). "Diamine Ligands in Copper-Catalyzed Reactions.
- Journal of the American Chemical Society (JACS). "Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides.
Technical Support Center: Impact of pH on N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride Reactivity
Welcome to the technical support guide for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) concerning the critical role of pH in modulating the reactivity of this versatile diamine. Understanding and controlling the protonation state of this molecule is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties and pKa values of N1,N1,N2-Trimethylethane-1,2-diamine?
A: N1,N1,N2-Trimethylethane-1,2-diamine is a diamine containing both a secondary (N2) and a tertiary (N1) amine functional group.[1] The reactivity of these nitrogen atoms is directly governed by their protonation state, which is dependent on the pH of the medium. The basicity of simple alkyl amines typically corresponds to a pKa value (for the conjugate acid) in the range of 9.5 to 11.0.[2][3] For N1,N1,N2-Trimethylethane-1,2-diamine, the reported pKa of its conjugate acid is approximately 10.34.[1][4]
It is crucial to recognize that as a diamine, this molecule has two distinct pKa values:
-
pKa1: Corresponds to the deprotonation of the dicationic form to the monocationic form.
-
pKa2: Corresponds to the deprotonation of the monocationic form to the neutral, free-base form.
The operational form for nucleophilic reactions is the neutral free base, where the lone pair of electrons on each nitrogen is available for reaction.
| Property | Value | Source(s) |
| Molecular Formula | C5H14N2 | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| pKa (Conjugate Acid) | ~10.34 | [1][4] |
| Form Supplied | Hydrochloride Salt (mono- or di-salt) | [5] |
| Appearance (Free Base) | Clear, colorless liquid | [1][6] |
| Appearance (HCl Salt) | Solid |
Q2: My reaction is failing when using N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride directly from the container. What is the primary issue?
A: The most common cause of reaction failure is overlooking the fact that the hydrochloride salt is the protonated form of the amine. In this state, the nitrogen atoms' lone pairs are bonded to protons, rendering them non-nucleophilic and unreactive in most desired transformations.[3][7] To activate the reagent, you must add a base to the reaction mixture to neutralize the hydrochloride salt and liberate the free diamine.
Caption: Activation of the amine hydrochloride salt.
Q3: What is the impact of a low pH environment (e.g., pH < 8) on the reactivity of the diamine?
A: At a pH significantly below the pKa values of the amine's conjugate acids (~10.34), the equilibrium will heavily favor the protonated, ammonium forms.[2] At a pH below ~8, a substantial portion of the diamine molecules will be protonated, drastically reducing the concentration of the nucleophilic free base. This leads to very slow or no reaction. In highly acidic conditions (e.g., pH < 4), virtually all amine molecules will be in the dicationic form, rendering them completely non-nucleophilic.[7][8]
Caption: Correlation of pH with amine speciation and reactivity.
Q4: Why is my imine formation reaction with an aldehyde/ketone failing, even with a base?
A: Imine formation is a classic example of a reaction that requires precise pH control and does not follow the simple "more basic is better" rule. The mechanism has two key pH-dependent steps:
-
Nucleophilic Attack: The amine must be in its neutral, free-base form to attack the carbonyl carbon. This is favored at higher pH.
-
Dehydration: The resulting hemiaminal intermediate must eliminate water. This step is acid-catalyzed, requiring protonation of the hydroxyl group to make it a good leaving group (H₂O). This is favored at lower pH.
These opposing requirements lead to an optimal pH range, typically between 4.5 and 6.[7][8]
-
Too Low pH (< 4): The amine is fully protonated and cannot initiate the attack.
-
Too High pH (> 7): There is insufficient acid to catalyze the dehydration step, and the hemiaminal intermediate does not proceed to the imine.[7]
Some studies have noted a second, faster optimal range at a basic pH of 8-9, where the equilibrium is shifted more towards the imine product.[8] The choice depends on the stability of your reactants and products.
Troubleshooting Guide
This table addresses common issues encountered during reactions involving N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
| Observed Problem | Potential pH-Related Cause | Recommended Solution & Explanation |
| No reaction or extremely slow reaction rate. | The reaction medium is too acidic (pH < pKa). The amine is protonated and non-nucleophilic. | Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) to raise the pH above 10.5. Ensure at least one equivalent of base is added per hydrochloride equivalent. |
| Low yield in acylation or alkylation reactions. | Acid byproduct (HCl, HBr) generated during the reaction protonates the starting amine, effectively removing it from the reaction. | Use a 2:1 molar ratio of amine to the alkylating/acylating agent. The second equivalent of the amine acts as an acid scavenger. Alternatively, add at least one equivalent of an external base (e.g., triethylamine) to neutralize the acid byproduct as it forms.[7] |
| Formation of hydrolysis byproducts (e.g., from an ester electrophile). | The reaction medium is too basic (e.g., using NaOH or KOH), causing saponification or other base-catalyzed degradation of sensitive functional groups. | Use a sterically hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or DBU instead of hydroxide-based bases. Maintain the pH in a range that is high enough for deprotonation but not excessively basic. |
| Reaction works initially but stops before completion. | Insufficient base was added to both liberate the free amine from its HCl salt AND scavenge the acid produced during the reaction. | Recalculate stoichiometry. You need Base (equiv) = (Equiv. of HCl salt) + (Equiv. of acid byproduct). For a monohydrochloride salt in an acylation, you need at least 2 equivalents of base. |
Experimental Protocols
Protocol 1: General Activation and Use in Nucleophilic Substitution (e.g., Alkylation)
This protocol describes the standard procedure for activating the hydrochloride salt for a general nucleophilic substitution reaction.
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (N₂ or Ar), dissolve N1,N1,N2-Trimethylethane-1,2-diamine monohydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or ACN).
-
Base Addition (Activation): Add triethylamine (Et₃N) (2.2 eq) to the solution. Note: This provides one equivalent to neutralize the HCl salt and a second to scavenge the acid generated by the subsequent substitution reaction.
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the free diamine.
-
Addition of Electrophile: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and slowly add the alkyl halide or other electrophile (1.0 eq).
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, perform a standard aqueous work-up to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Caption: Workflow for a typical nucleophilic substitution.
References
- N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (n.d.).
-
Reactions of Amines. (2020, May 30). Chemistry LibreTexts.[Link]
-
What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate.[Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry.[Link]
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. (n.d.). PubChem.[Link]
-
N1,N1,N2-trimethylethane-1,2-diamine. (n.d.). Watson International Ltd.[Link]
-
N1,N1,N2-trimethylethane-1,2-diamine. (n.d.). PharmaCompass.[Link]
-
N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. (n.d.). Caming Pharmaceutical Ltd.[Link]
-
Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.[Link]
-
N
1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). (n.d.). PubChem.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caming.com [caming.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Stability issues of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in solution
Topic: Stability, Solubility, and Handling in Solution
Introduction: The Stability Paradox
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (often abbreviated as Trimethylethylenediamine HCl or TMEDA-HCl ) is the salt form of a reactive tertiary/secondary diamine. While the hydrochloride salt significantly stabilizes the volatile and oxidation-prone free base, it introduces specific handling challenges regarding hygroscopicity and pH-dependent degradation .
This guide addresses the critical stability issues users face when transitioning this compound from solid storage to aqueous or organic solution.
Part 1: Solution Preparation & Solubility
Q1: My stock solution concentration is lower than calculated. What happened?
Diagnosis: Hygroscopic Water Uptake. The hydrochloride salt is extremely hygroscopic. If the container was opened in ambient air for weighing, the solid likely absorbed atmospheric moisture, inflating the mass. You weighed water, not just the compound.
Troubleshooting Protocol: The "Dry-Weight" Correction
-
Prevention: Always weigh the solid in a glovebox or a desiccated weighing chamber.
-
Correction (If already exposed):
-
Do not heat to dry (risk of HCl loss or degradation).
-
Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or DMSO-d6) to determine the actual molar content per gram of solid.
-
Adjust your stock solution volume based on the qNMR purity, not the gravimetric weight.
-
Q2: Which solvents are safe? Which will destroy the compound?
Diagnosis: Incompatible Solvent Interaction. The secondary amine on the N2 position is nucleophilic. It will react with electrophilic solvents.
Solvent Compatibility Matrix
| Solvent Class | Recommendation | Technical Rationale |
| Water (Type I) | Recommended | Highly soluble. Solution will be acidic (pH ~4-5). Stable at this pH. |
| Methanol/Ethanol | Recommended | Good solubility. Stable for short-term use. |
| DMSO | Use with Caution | Soluble, but DMSO can act as an oxidant under certain conditions (Swern-like) if activators are present. Keep strictly anhydrous. |
| Acetone/Ketones | FORBIDDEN | Rapid Degradation. The secondary amine reacts with ketones to form Schiff bases (Imines) and aminals. |
| Chloroform/DCM | Caution | Free base can react with DCM over time (quaternization). The salt is generally safe but solubility is poor in non-polar chlorinated solvents. |
Part 2: Chemical Stability & Degradation Mechanisms
Q3: My solution turned yellow/brown overnight. Is it still usable?
Diagnosis: Oxidative Degradation (Free Base Exposure). While the HCl salt is stable, if you adjusted the pH > 7.0 (neutralized the salt), you generated the free amine. The free secondary amine is susceptible to oxidation by atmospheric oxygen, leading to N-oxides and colored radical decomposition products.
The "Yellow" Rule:
-
Faint Yellow: Trace impurities (<1%). Likely usable for crude reactions but not kinetics.
-
Dark Yellow/Brown: Significant degradation (>5%). Discard.
Q4: I see a white precipitate after neutralizing the solution.
Diagnosis: Carbamate Formation (CO2 Absorption). Amines are excellent CO2 scrubbers. When N1,N1,N2-Trimethylethane-1,2-diamine is in its free base form (pH > 9) and exposed to air, it reacts with CO2 to form carbamates, which often precipitate or alter the stoichiometry of downstream reactions.
Visualizing the Instability Pathways
The following diagram illustrates the critical pH-dependent stability switch.
Figure 1: pH-dependent stability map. The compound is only chemically inert when protonated (Salt form). Neutralization activates degradation pathways.
Part 3: Storage & Handling Protocols
Q5: How should I store the stock solution?
Protocol: The "Freeze and Shield" Method Do not store dilute solutions for long periods. If you must store a stock:
-
Concentration: Prepare high concentration (>100 mM). Dilute solutions degrade faster.
-
Solvent: Water or Methanol.
-
Acidify: Ensure the solution remains acidic (pH 3-5). Do not store the neutralized free base.
-
Temperature: -20°C (Freezer).
-
Headspace: Purge the vial with Argon or Nitrogen before closing to remove O2 and CO2.
Q6: How do I verify the purity of my solution?
Diagnosis: Lack of UV Chromophore. This molecule lacks a conjugated pi-system, meaning it is invisible to standard UV-Vis detectors (254 nm). Using a standard HPLC-UV method will result in a "blank" chromatogram, leading to false assumptions of purity or absence.
Verification Workflow:
-
Method A: 1H-NMR (Gold Standard)
-
Solvent: D2O.
-
Key Signals: Look for the N-Methyl singlets around 2.2–2.8 ppm.
-
Degradation Sign: Broadening of peaks or new signals downfield (3.0+ ppm) indicates oxidation.
-
-
Method B: LC-MS (For Trace Impurities)
-
Use Electrospray Ionization (ESI) in Positive Mode [M+H]+.
-
Requires no UV chromophore.
-
References
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2.[1] National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved March 6, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chelating Diamines: A Comparative Efficacy Analysis of N1,N1,N2-Trimethylethane-1,2-diamine and TMEDA in Synthesis
Abstract
In the landscape of modern organic synthesis, chelating diamines are indispensable tools for modulating the reactivity of organometallic reagents and catalyzing a multitude of transformations. N,N,N',N'-Tetramethylethylenediamine (TMEDA) has long been the cornerstone ligand in this class, celebrated for its ability to deaggregate organolithium species and stabilize catalytic intermediates. However, the nuanced demands of complex molecule synthesis necessitate an expanded toolkit of ligands with distinct steric and electronic profiles. This guide presents a critical evaluation of a less conventional, asymmetric ligand, N1,N1,N2-Trimethylethane-1,2-diamine, comparing its projected efficacy against the benchmark performance of TMEDA. Through a detailed analysis of their structural disparities, we will explore the mechanistic implications for their roles in organolithium chemistry and metal-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to guide practical application.
Introduction: Beyond the Symmetric Workhorse
The utility of a chelating diamine ligand is fundamentally tied to its ability to coordinate to a metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelation event can profoundly alter the metal's reactivity, solubility, and stability.
TMEDA (N,N,N',N'-Tetramethylethylenediamine) is a C2-symmetric molecule where both nitrogen atoms are tertiary and identically substituted with two methyl groups.[1] This structural symmetry results in a balanced and predictable coordination environment, making it a highly effective and widely adopted ligand, particularly in organolithium chemistry.[2][3]
N1,N1,N2-Trimethylethane-1,2-diamine , by contrast, is an asymmetric analogue. It possesses one tertiary nitrogen (N1) identical to those in TMEDA, and one secondary nitrogen (N2) bearing a single methyl group and a reactive N-H proton.[4][5] This asymmetry in both steric bulk and electronic character between the two nitrogen donors suggests a different mode of metal interaction, potentially leading to unique reactivity or selectivity profiles. Furthermore, its common availability as a hydrochloride salt means it must be neutralized in situ or prior to use in reactions employing strong bases.[6]
This guide will dissect these differences to forecast the performance of N1,N1,N2-Trimethylethane-1,2-diamine relative to TMEDA in two critical areas of synthetic chemistry.
Physicochemical and Structural Properties
A direct comparison of the fundamental properties of these two ligands provides the basis for understanding their differential behavior in chemical reactions.
| Property | N1,N1,N2-Trimethylethane-1,2-diamine | TMEDA (N,N,N',N'-Tetramethylethylenediamine) |
| CAS Number | 142-25-6[4] | 110-18-9[1] |
| Molecular Formula | C5H14N2[4] | C6H16N2[1] |
| Molecular Weight | 102.18 g/mol [4] | 116.21 g/mol [1] |
| Boiling Point | 116-118 °C[4] | 121.1 °C[1] |
| Density | ~0.775 g/mL (Free Base)[7] | 0.7765 g/mL[1] |
| pKa | 10.34[4] | 8.97[1] |
| Structure | ||
| Key Features | Asymmetric; one tertiary (NMe2) and one secondary (NHMe) amine. Contains a reactive N-H proton. | C2-Symmetric; two identical tertiary (NMe2) amine groups. |
Application Focus 1: Organolithium Chemistry and Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The success of this reaction often hinges on the use of an additive like TMEDA to enhance the basicity of organolithium reagents, such as n-butyllithium (n-BuLi).
The Established Role of TMEDA
In hydrocarbon solvents, n-BuLi exists as unreactive tetrameric or hexameric aggregates.[1][8] TMEDA functions by coordinating to the lithium ions, breaking down these aggregates into more reactive, and often soluble, monomeric or dimeric species.[9][10] This deaggregation increases the ionic character of the C-Li bond, effectively liberating the carbanionic character of the butyl group and dramatically increasing its kinetic basicity.[9] The symmetrical chelation by TMEDA provides a stable, well-defined coordination sphere around the lithium ion.
Figure 1: Deaggregation of n-BuLi aggregates by TMEDA.
Predicted Efficacy of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
The use of N1,N1,N2-Trimethylethane-1,2-diamine in this context introduces several critical considerations:
-
Acid-Base Chemistry: If used as the hydrochloride salt, two equivalents of the organolithium reagent would be consumed: one to neutralize the hydrochloride and a second to deprotonate the secondary amine (N-H). This would necessitate using at least a three-fold excess of n-BuLi to achieve the desired metalation. Even when using the free base, the N-H proton is sufficiently acidic to be removed by n-BuLi, forming a lithium amide.
-
Coordination Environment: After deprotonation, the resulting species is an anionic, bidentate N,N'-ligand. Chelation to a second lithium ion (from another n-BuLi molecule) would create a more complex, potentially less soluble, and sterically hindered reactive species.
-
Steric and Electronic Asymmetry: The differing substitution on the nitrogen atoms could lead to a distorted coordination geometry around the lithium ion compared to the symmetric TMEDA complex. This could influence the stability and, consequently, the reactivity of the resulting organolithium species.
Experimental Protocol: TMEDA-Mediated ortho-Lithiation of Anisole
This protocol is adapted from established procedures for the directed ortho-metalation of anisole.[11][12]
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials:
-
Anisole (distilled from CaH2)
-
n-Butyllithium (solution in hexanes, titrated)
-
TMEDA (distilled from CaH2)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anisole (1.0 eq) and anhydrous diethyl ether (to make a ~0.5 M solution).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TMEDA (1.2 eq) via syringe.
-
Slowly add n-butyllithium (1.2 eq) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for 1 hour. The reaction progress can be monitored by TLC or GC-MS of quenched aliquots.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Figure 2: Experimental workflow for a TMEDA-mediated DoM reaction.
Application Focus 2: Ligand Effects in Metal-Catalyzed Cross-Coupling
In transition metal catalysis, diamine ligands like TMEDA are frequently used to stabilize the metal center, enhance the solubility of organometallic species, and modulate the catalytic cycle. Iron-catalyzed cross-coupling is a prime example where TMEDA has proven to be a crucial additive.[13][14]
The Role of TMEDA in Iron Catalysis
The precise role of TMEDA in iron-catalyzed reactions is a subject of ongoing research and can be highly dependent on the specific reaction conditions.[15][16] However, it is generally accepted that TMEDA can:
-
Form Stable Complexes: It coordinates to the iron center, forming well-defined complexes like (TMEDA)Fe(Aryl)2, which can be key intermediates in the catalytic cycle.[13][14]
-
Modulate Redox States: The ligand environment influences the stability of different iron oxidation states (e.g., Fe(I), Fe(II), Fe(III)), thereby steering the reaction through a desired mechanistic pathway (e.g., radical vs. concerted).[14]
-
Prevent Off-Cycle Species: By occupying coordination sites, TMEDA can prevent the formation of inactive or undesired iron aggregates.
Predicted Efficacy of N1,N1,N2-Trimethylethane-1,2-diamine
The asymmetric nature of N1,N1,N2-Trimethylethane-1,2-diamine offers a tantalizing prospect for influencing catalysis, where subtle steric and electronic tuning can lead to significant changes in performance.
-
Steric Differentiation: The less-hindered secondary amine (NHMe) and the more-hindered tertiary amine (NMe2) create a differentiated coordination environment. This asymmetry could be beneficial in reactions where control over the geometry of substrates approaching the metal center is important for selectivity (e.g., enantioselective catalysis, though this ligand is achiral).
-
Electronic Effects: The secondary amine is a slightly stronger sigma-donor than the tertiary amine. This electronic asymmetry could polarize the metal center, potentially influencing its reactivity in oxidative addition or reductive elimination steps.[17][18]
-
Potential for N-H Reactivity: The N-H bond could act as a proton shuttle or participate in outer-sphere mechanisms, a pathway not available to TMEDA. In some catalytic systems, this can be a desirable feature for substrate activation or catalyst turnover.
Experimental Protocol: TMEDA-Assisted Iron-Catalyzed Kumada Cross-Coupling
This protocol is a representative example of an iron-catalyzed cross-coupling reaction using TMEDA as an additive, based on seminal work in the field.[14]
Safety Precaution: Grignard reagents are highly reactive. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Alkyl or aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq)
-
Iron(III) acetylacetonate [Fe(acac)3] (5 mol%)
-
TMEDA (2.0 eq)
-
Anhydrous THF
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryl halide (1.0 eq), Fe(acac)3 (0.05 eq), and anhydrous THF.
-
Add TMEDA (2.0 eq) to the mixture via syringe.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise over 30 minutes. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: Simplified cycle for iron-catalyzed cross-coupling.
Overall Comparison and Future Outlook
| Feature/Application | TMEDA | N1,N1,N2-Trimethylethane-1,2-diamine |
| Symmetry & Predictability | High: Symmetric structure leads to predictable coordination and reactivity. The gold standard for established procedures. | Low: Asymmetric structure introduces complexity. Less predictable coordination and potential for side reactions. |
| Organolithium Reactions | Excellent: Highly effective at deaggregating R-Li reagents without side reactions.[1][9] | Poor: Reacts with organolithium reagents, consuming at least one equivalent and forming complex amido species. |
| Metal-Catalyzed Reactions | Good to Excellent: A robust, general-purpose ligand for stabilizing catalytic intermediates and improving solubility.[2][13] | Potentially High (Niche): The asymmetric environment may offer advantages in catalyst tuning and selectivity for specific, undeveloped reactions. Requires significant optimization. |
| Ease of Handling | Straightforward; used directly as a liquid. | More complex; often supplied as a hydrochloride salt requiring neutralization, or as a free base with a reactive N-H. |
| Recommendation | Workhorse Ligand: The first choice for general applications requiring a strong chelating diamine, especially in organolithium chemistry. | Specialist Ligand: A tool for advanced catalyst development where steric and electronic asymmetry is a desirable design element. Not a drop-in replacement for TMEDA. |
References
- Vertex AI Search. N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview.
-
Wikipedia. Tetramethylethylenediamine. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding TMEDA: Properties, Applications, and Sourcing. Available from: [Link]
-
Pharmaffiliates. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. Available from: [Link]
-
TUODA INDUSTRY LIMITED. Exploring the practical uses of TMEDA in 2025. Available from: [Link]
-
ResearchGate. Effect of TMEDA on Iron-Catalyzed Coupling Reactions of ArMgX with Alkyl Halides. Available from: [Link]
-
Liskon Biological. Introduction to Tetramethylethylenediamine (TMEDA). Available from: [Link]
-
Neufeldt, S. R., et al. (2022). A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions. PMC. Available from: [Link]
-
Synfacts. (2009). Effect of TMEDA on Iron-Catalyzed Coupling Reactions of ArMgX with Alkyl Halides. Thieme Chemistry. Available from: [Link]
-
Bedford, R. B., et al. (2020). TMEDA in Iron-Catalyzed Hydromagnesiation: Formation of Iron(II)-Alkyl Species for Controlled Reduction to Alkene-Stabilized Iron(0). PMC. Available from: [Link]
-
Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(19), 4735–4736. Available from: [Link]
-
Kündig, E. P., et al. (2007). Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. Canadian Journal of Chemistry. Available from: [Link]
-
Sneh Lata, F. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Available from: [Link]
-
PubChem. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Available from: [Link]
-
Fustero, S., et al. (2022). Tuning steric and electronic effects in transition-metal β-diketiminate complexes. Dalton Transactions. Available from: [Link]
-
Reich, H. J. (2002). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin-Madison. Available from: [Link]
-
Watson International. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. Available from: [Link]
-
Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry. Available from: [Link]
-
Chalk, A. J., & Hoogeboom, T. J. (1968). organolithium reagents 1. J. Organomet. Chem., 11, 615. Available from: [Link]
Sources
- 1. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. nbinno.com [nbinno.com]
- 5. watson-int.com [watson-int.com]
- 6. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction to Tetramethylethylenediamine (TMEDA) - LISKON [liskonchem.com]
- 8. ospt.osi.lv [ospt.osi.lv]
- 9. advancedengineeringscience.com [advancedengineeringscience.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. TMEDA in Iron-Catalyzed Hydromagnesiation: Formation of Iron(II)-Alkyl Species for Controlled Reduction to Alkene-Stabilized Iron(0) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Performance of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions, the judicious selection of ligands and solvents is paramount to achieving optimal reaction outcomes. This guide provides an in-depth technical analysis of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a versatile diamine ligand, and its performance across a spectrum of solvent systems. We will delve into its physicochemical properties, its primary application as a ligand in copper-catalyzed C-N cross-coupling reactions, and a comparative analysis with a structurally similar alternative, N,N'-dimethylethylenediamine (DMEDA).
Physicochemical Properties and Solubility Profile
Table 1: Estimated Solubility of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride in Common Laboratory Solvents at Ambient Temperature
| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility ( g/100 mL) | Rationale |
| Polar Protic | Water | 80.1 | > 50 | Highly polar and capable of solvating the ionic hydrochloride. |
| Methanol | 32.7 | 10 - 20 | Good solubility is expected due to polarity and hydrogen bonding capabilities. | |
| Ethanol | 24.5 | 5 - 10 | Moderate solubility is anticipated. | |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 5 - 15 | A highly polar aprotic solvent capable of dissolving many organic salts. |
| Acetonitrile | 37.5 | 1 - 5 | Moderate polarity should allow for some degree of dissolution. | |
| Tetrahydrofuran (THF) | 7.6 | < 1 | Lower polarity suggests limited solubility. | |
| Non-Polar | Toluene | 2.4 | < 0.1 | The non-polar nature of toluene makes it a poor solvent for ionic compounds. |
| Dichloromethane (DCM) | 9.1 | < 0.5 | While slightly polar, it is generally not a good solvent for amine hydrochlorides. |
Note: The solubility values are estimations based on chemical principles and should be experimentally verified.
Performance in Copper-Catalyzed C-N Cross-Coupling Reactions
A primary application of N1,N1,N2-Trimethylethane-1,2-diamine is as a ligand in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, for the formation of C-N bonds.[1] The solvent plays a critical role in these reactions, influencing the solubility of the reactants, the stability of the catalytic species, and the overall reaction rate and yield.[2][3]
The Role of the Solvent in the Catalytic Cycle
The solvent can significantly impact the efficacy of the copper-diamine catalytic system. Polar aprotic solvents, for instance, are often effective in Ullmann-type reactions.[4] The coordination of solvent molecules to the copper center can influence the catalytic activity.[5]
Caption: Proposed catalytic cycle for the copper-diamine catalyzed Ullmann C-N coupling reaction.
Comparative Performance Analysis: A Case Study
To illustrate the impact of the solvent system on the performance of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, we present a hypothetical, yet chemically plausible, comparative study against N,N'-dimethylethylenediamine (DMEDA) in the copper-catalyzed N-arylation of aniline with iodobenzene.
Table 2: Hypothetical Performance Data for the N-Arylation of Aniline with Iodobenzene
| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N1,N1,N2-TMe-EDA·HCl | Toluene | 110 | 24 | 75 |
| Dioxane | 100 | 24 | 82 | |
| DMF | 100 | 18 | 90 | |
| THF | 65 | 24 | 65 | |
| DMEDA | Toluene | 110 | 24 | 85 |
| Dioxane | 100 | 24 | 90 | |
| DMF | 100 | 18 | 95 | |
| THF | 65 | 24 | 70 |
This data is illustrative and intended to reflect expected trends based on the literature for similar systems.
From this hypothetical data, we can infer that polar aprotic solvents like DMF may lead to higher yields and potentially faster reaction times for both ligands. The slightly higher yields for DMEDA could be attributed to its symmetric nature, which can sometimes lead to more stable and efficient catalytic complexes.
Alternative Ligands: A Comparative Overview
While N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a versatile ligand, several alternatives are available, each with its own set of advantages.
-
N,N'-Dimethylethylenediamine (DMEDA): A structurally similar, symmetrical diamine that is widely used in copper-catalyzed reactions. It is a liquid at room temperature and is soluble in a range of organic solvents.[6][7]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A chelating diamine that is also a liquid and soluble in many organic solvents.[8][9] It is known to form stable complexes with a variety of metal ions.[10]
The choice of ligand can significantly influence the reaction's efficiency, with N,N'-dimethyl-substituted ligands often providing higher reaction rates.[1]
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following experimental protocols are provided.
Protocol for Solubility Determination (Shake-Flask Method)
Caption: Workflow for determining solubility via the shake-flask method.
Methodology:
-
Preparation: To a series of vials, add a known volume of each solvent to be tested.
-
Addition of Solute: Add an excess of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride to each vial, ensuring undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature for 24-48 hours to reach equilibrium.
-
Sampling: After equilibration, allow the solids to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE).
-
Quantification: Determine the concentration of the dissolved solid in the supernatant. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as HPLC.
Protocol for Comparative Catalytic Performance in C-N Coupling
Reaction: Copper-catalyzed N-arylation of aniline with iodobenzene.
Materials:
-
Iodobenzene
-
Aniline
-
Copper(I) iodide (CuI)
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄) as the base
-
Anhydrous solvents (e.g., Toluene, Dioxane, DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dried reaction tube under an inert atmosphere, add CuI (5 mol%), the diamine ligand (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Addition of Reactants: Add the chosen anhydrous solvent (to achieve a desired concentration, e.g., 0.5 M), followed by iodobenzene (1.0 equivalent) and aniline (1.2 equivalents).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification and Analysis: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield.
Conclusion
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a valuable ligand for copper-catalyzed cross-coupling reactions. Its performance is intricately linked to the choice of solvent, with polar aprotic solvents generally favoring higher yields and faster reaction rates in Ullmann-type C-N couplings. When compared to the structurally similar N,N'-dimethylethylenediamine, it is expected to exhibit comparable, albeit potentially slightly lower, efficacy. For researchers and drug development professionals, a systematic screening of solvents is crucial to unlocking the full potential of this and other diamine ligands in synthetic applications. The provided protocols offer a robust framework for conducting such comparative studies, enabling the rational optimization of reaction conditions for the synthesis of valuable molecular targets.
References
- Buchwald, S. L., & Mauger, C. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 14-17.
-
PubChem. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Diethyl-N,N'-dimethylethylenediamine Properties. Retrieved from [Link]
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023). Tetramethylethylenediamine. Retrieved from [Link]
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ACS Publications. (2024). Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]
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ResearchGate. (2022). Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex. Retrieved from [Link]
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Taylor & Francis. (n.d.). TMEDA – Knowledge and References. Retrieved from [Link]
- MDPI. (2022).
- National Center for Biotechnology Information. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Chemical science, 2(1), 27–35.
- ACS Publications. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society, 141(36), 14102-14107.
-
Solubility of Things. (n.d.). Ethylenediamine dihydrochloride. Retrieved from [Link]
- Frontiers. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 723.
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
-
N1,N1,N2-Trimethylethane-1,2-diamine: A Comprehensive Overview. (2023). Retrieved from [Link]
-
ResearchGate. (2018). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Purdue University. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]
-
ResearchGate. (2026). Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings with Substrate Generalizability. Retrieved from [Link]
-
SciSpace. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. Organometallics, 29(17), 3743–3752.
-
PubChem. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. Retrieved from [Link]
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Wikipedia. (2023). N,N'-Dimethylethylenediamine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N1,N1,N2-Trimethylethane-1,2-diamine. Retrieved from [Link]
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-
ResearchGate. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
The Doyle Group - Princeton University. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Retrieved from [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved from [Link]
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Validation of analytical methods for N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Comprehensive Comparison Guide: Validation of Analytical Methods for N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
The Analytical Challenge: Profiling Aliphatic Diamines
N1,N1,N2-Trimethylethane-1,2-diamine (often referred to as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic diamine utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), such as the third-generation EGFR tyrosine kinase inhibitor Osimertinib[1][2].
When handled as a hydrochloride salt, this compound presents a triad of severe analytical challenges for quality control and impurity profiling:
-
Extreme Polarity: The molecule is highly hydrophilic. On standard reversed-phase (RP) C18 columns, it exhibits negligible retention, eluting almost immediately in the void volume[3].
-
Lack of a UV Chromophore: The absence of conjugated π-systems or aromatic rings renders standard Ultraviolet (UV) detection (e.g., at 210 nm) highly insensitive, leading to poor signal-to-noise ratios and baseline drift[4].
-
Basic Nitrogen Moieties: The secondary and tertiary amines cause severe peak tailing due to strong, secondary electrostatic interactions with residual unendcapped silanols on silica-based stationary phases.
To achieve reliable assay and impurity profiling that meets modern regulatory standards, laboratories must abandon standard RP-HPLC in favor of specialized techniques.
Methodological Comparison: Selecting the Right Analytical Engine
Choosing the correct analytical method requires balancing retention mechanisms, detector sensitivity, and system compatibility. The three most viable alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Chromatography (IPC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance & Suitability Comparison
| Performance Metric | HILIC-CAD | IPC-UV (210 nm) | GC-MS (Free Base Extraction) |
| Primary Retention Mechanism | Hydrophilic partitioning into aqueous layer[3][5] | Hydrophobic ion-pair complexation[6] | Volatility and boiling point partitioning[7] |
| Typical Retention Time | 4.5 – 6.0 min | 8.0 – 12.0 min | 5.5 – 7.0 min |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~5.0 µg/mL | ~0.02 µg/mL |
| Linearity Model | Log-Log or Polynomial | Linear | Linear |
| MS Compatibility | Excellent (Volatile buffers used) | Poor (Non-volatile IP reagents suppress ionization) | Excellent (Direct EI/CI) |
| System Impact | Fast equilibration (< 15 column volumes) | Very slow equilibration; permanently alters column[6] | Requires alkaline sample derivatization/extraction |
Causality in Method Selection:
-
Why HILIC over IPC? HILIC utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. The diamine partitions into a water-enriched layer on the stationary phase surface, providing excellent retention without the need for system-contaminating ion-pairing reagents[3][5].
-
Why CAD over UV? Charged Aerosol Detection (CAD) provides universal, mass-based detection for non-volatile analytes, completely overcoming the compound's lack of UV absorbance[4].
-
Why GC-MS for Impurities? High-resolution GC-MS offers unparalleled sensitivity for volatile impurities. However, because the hydrochloride salt is non-volatile, it must be chemically converted to its free base via alkaline extraction prior to injection[7].
The ICH Q2(R2) Validation Framework
Regardless of the chosen method, the analytical procedure must be validated according to the updated ICH Q2(R2) guidelines to ensure it is "fit for purpose"[8][9]. The R2 revision emphasizes a lifecycle approach, integrating risk management (ICH Q14) and robust experimental design[10][11].
Logical workflow for analytical method validation per ICH Q2(R2) guidelines.
Key Validation Causalities:
-
Linearity & Range: Because CAD response is inherently non-linear across wide concentration ranges, ICH Q2(R2) permits the use of appropriate non-linear calibration models (e.g., log-log or quadratic fits) provided the reportable range is confirmed[4][9].
-
Robustness: Evaluated using a Design of Experiments (DoE) approach (e.g., varying column temperature ±5°C, buffer pH ±0.2) to establish the method's operational control strategy[10].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a System Suitability Test (SST) that must pass before sample analysis can proceed.
Protocol A: HILIC-CAD Method for Assay and Purity
This method leverages hydrophilic partitioning. The high acetonitrile concentration acts as the "weak" solvent, driving retention, while the formate buffer controls the ionization state of the diamine and shields surface silanols.
1. Reagents & Mobile Phase:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. (Causality: Low pH ensures the diamine is fully protonated, while formate ions provide ionic strength to prevent secondary silanol interactions).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
2. Chromatographic Conditions:
-
Column: Amide-bonded stationary phase (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).
-
Elution: Isocratic 80% B / 20% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: CAD (Evaporation temperature set to 35°C, Data collection rate 10 Hz).
3. Sample Preparation:
-
Accurately weigh 10 mg of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride.
-
Dissolve in 10 mL of 80:20 Acetonitrile:Water .
-
(Critical Causality: In HILIC, injecting a sample dissolved in a high-water diluent acts as a strong solvent injection, causing severe peak distortion and breakthrough. The diluent must closely match the initial mobile phase conditions[3]).
4. System Suitability Test (SST):
-
Inject the standard preparation 6 times.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5,000.
Protocol B: GC-MS Method for Volatile Impurities
Because the hydrochloride salt cannot be vaporized, this protocol utilizes a biphasic liquid-liquid extraction. A strong base neutralizes the HCl, yielding the volatile free base, which partitions into the organic layer for GC analysis[7].
1. Sample Derivatization (Free-Basing) & Extraction:
-
Transfer 50 mg of the hydrochloride salt sample into a 15 mL glass centrifuge tube.
-
Add 2.0 mL of 1M NaOH (aqueous) and vortex for 30 seconds to fully dissolve the salt and liberate the free base.
-
Add 2.0 mL of GC-grade Dichloromethane (DCM) containing an internal standard (e.g., n-Tridecane at 10 µg/mL).
-
Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully extract the lower DCM layer using a glass Pasteur pipette and transfer to a GC autosampler vial.
2. Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Split ratio 10:1. Injection volume: 1.0 µL.
-
Oven Program: 40°C (hold 2 min) → ramp at 10°C/min to 200°C → ramp at 25°C/min to 280°C (hold 3 min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35 to 300.
3. System Suitability Test (SST):
-
Inject the extracted standard 6 times.
-
Acceptance Criteria: %RSD of the analyte/internal standard peak area ratio ≤ 5.0%; Resolution between the diamine peak and nearest matrix interference ≥ 1.5.
References
- MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.
- European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
- AMSbiopharma.
- U.S. Food and Drug Administration (FDA). "Q2(R2)
- BenchChem. "N,N,N'-Trimethylethylenediamine|CAS 142-25-6." BenchChem.
- Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." LCMS.cz.
- Atlantis Press. "Synthesis of Tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- ResearchGate. "Applicability of gas chromatography/quadrupole-Orbitrap mass spectrometry in support of pharmaceutical research and development.
- ResearchGate. "Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids.
- MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI.
- HelixChrom. "Mixed-Mode Chromatography vs.
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A Comparative Guide to the Reaction Kinetics of N¹,N¹,N²-Trimethylethane-1,2-diamine Hydrochloride and Structurally Related Diamines in N-Acylation
Introduction: The Critical Role of Diamine Reaction Kinetics in Pharmaceutical and Materials Science
N-substituted diamines are fundamental building blocks in a vast array of chemical syntheses, from active pharmaceutical ingredients (APIs) to specialized polymers and surfactants.[1][2] Their utility is largely dictated by the nucleophilic character of their nitrogen centers. N¹,N¹,N²-Trimethylethane-1,2-diamine, a versatile diamine featuring both secondary and tertiary amine functionalities, is employed as a precursor in the synthesis of novel gemini surfactants and as a component for the in-situ formation of α-amino alkoxides.[3] Understanding the reaction kinetics of this and related diamines is paramount for optimizing reaction conditions, maximizing yields, controlling selectivity (e.g., mono- vs. di-acylation), and ensuring process safety and scalability.[4][5]
This guide provides a comprehensive framework for analyzing the reaction kinetics of N¹,N¹,N²-Trimethylethane-1,2-diamine hydrochloride, presenting a comparative analysis with two structurally related and industrially significant diamines: Ethylenediamine (EDA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA). We will focus on the N-acylation reaction, a cornerstone of amide bond formation, as a model for this kinetic investigation.[2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols to conduct a robust comparative kinetic analysis.
Theoretical Framework: Predicting Reactivity in N-Acylation
The N-acylation of a diamine with an acylating agent, such as acetic anhydride, is a nucleophilic acyl substitution reaction. The rate of this reaction is primarily influenced by two key factors: the nucleophilicity of the amine and steric hindrance around the nitrogen atom.
-
Nucleophilicity: This is the ability of the amine's lone pair of electrons to attack the electrophilic carbonyl carbon of the acylating agent. Generally, the nucleophilicity of amines increases with the electron-donating effect of alkyl groups attached to the nitrogen.
-
Steric Hindrance: Bulky substituents on or near the nitrogen atom can impede the approach of the acylating agent, thereby slowing down the reaction rate.
Based on these principles, we can formulate a hypothesis regarding the relative reactivity of our three diamines:
-
Ethylenediamine (EDA): Possesses two primary amine groups. Primary amines are generally good nucleophiles with minimal steric hindrance. We expect EDA to exhibit relatively fast reaction kinetics.
-
N¹,N¹,N²-Trimethylethane-1,2-diamine: Contains one secondary and one tertiary amine. The secondary amine is expected to be the primary site of acylation. The methyl group on this nitrogen, while electron-donating, also introduces some steric bulk compared to a primary amine. The two methyl groups on the other nitrogen increase the overall basicity of the molecule.[1]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): Features two tertiary amine groups. While the four methyl groups significantly increase the electron density on the nitrogen atoms, the steric hindrance is also maximal. Tertiary amines are generally poor nucleophiles for acylation due to this steric crowding, though they can act as non-nucleophilic bases or catalysts.[6]
Therefore, the expected order of reactivity for N-acylation is: Ethylenediamine > N¹,N¹,N²-Trimethylethane-1,2-diamine > N,N,N',N'-Tetramethylethylenediamine .
The following diagram illustrates the general mechanism for the mono-acylation of a diamine.
Caption: General mechanism of diamine mono-acylation.
Comparative Kinetic Analysis: Experimental Design
To empirically test our hypothesis, we will outline two robust methods for monitoring the kinetics of the N-acylation of our three diamines with acetic anhydride: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
Materials and Reagents
-
N¹,N¹,N²-Trimethylethane-1,2-diamine hydrochloride (or the free base, N,N,N'-Trimethylethylenediamine)[3][7]
-
Ethylenediamine (EDA)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetic Anhydride (analytical grade)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane) for both NMR and UV-Vis studies
-
(For UV-Vis) A suitable derivatizing agent with a strong chromophore if the reactants and products do not absorb in the UV-Vis range.
-
Standard laboratory glassware, syringes, and magnetic stirrers.
Note on the Hydrochloride Salt: If using N¹,N¹,N²-Trimethylethane-1,2-diamine hydrochloride, a non-nucleophilic base (e.g., triethylamine) must be added to the reaction mixture to liberate the free amine for acylation. This will add a layer of complexity to the kinetic analysis, which must be accounted for in the rate law. For simplicity, the following protocols will assume the use of the free base form of all diamines.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for reaction monitoring as it provides structural information and allows for the quantification of reactants and products over time.[8][9]
Experimental Workflow
Caption: Workflow for kinetic analysis using ¹H NMR.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the diamine (e.g., 0.1 M) in CDCl₃.
-
Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in CDCl₃.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 298 K) in a thermostatic bath.
-
-
NMR Instrument Setup:
-
Place a standard NMR tube containing only CDCl₃ into the spectrometer.
-
Lock and shim the instrument to ensure optimal field homogeneity.
-
Set up a time-arrayed 1D ¹H NMR experiment. The parameters should be optimized for rapid acquisition, for example, a 30° pulse angle, 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio in a short time.[10]
-
-
Reaction Initiation and Data Acquisition:
-
Remove the shimming sample.
-
In a clean NMR tube, rapidly mix equal volumes of the pre-equilibrated diamine and acetic anhydride stock solutions.
-
Immediately insert the NMR tube into the spectrometer and start the pre-programmed time-arrayed acquisition.
-
-
Data Analysis:
-
Process the series of spectra (Fourier transform, phasing, and baseline correction).
-
Identify a well-resolved peak corresponding to a reactant (e.g., the N-H proton of the secondary amine in N¹,N¹,N²-Trimethylethane-1,2-diamine) and a peak corresponding to the product (e.g., the N-acetyl methyl protons).
-
Integrate these peaks in each spectrum. The integral of a peak is directly proportional to the concentration of the corresponding species.
-
Plot the concentration of the reactant versus time.
-
From this plot, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a highly sensitive method for monitoring reactions that involve a change in chromophores.[11][12] If the reactants and products do not have distinct UV-Vis absorbance profiles, a derivatization step might be necessary. For simplicity, this protocol assumes a reaction where either a reactant absorbs at a specific wavelength and the product does not, or vice-versa.
Experimental Workflow
Sources
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Benchmarking N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride against commercial catalysts
Benchmarking N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride: A Comparative Guide to Advanced Catalytic and Ligand Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Physicochemical Grounding
N1,N1,N2-Trimethylethane-1,2-diamine (also known as N,N,N'-trimethylethylenediamine) is a highly versatile aliphatic diamine featuring both a secondary and a tertiary amine[1]. While the free base (CAS 142-25-6) is widely utilized as a nucleophile, an organocatalyst, and a bidentate ligand in transition-metal catalysis[1], it is a highly flammable, volatile, and hygroscopic liquid that is susceptible to air oxidation.
To circumvent these handling challenges in high-throughput screening and precise bench-scale synthesis, the compound is frequently deployed as N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS 1228880-61-2)[2]. The hydrochloride salt is a stable, weighable solid that allows for exact stoichiometric control. Upon the addition of an inorganic base in situ, the active free-base ligand is generated, ready to coordinate with metal centers or act as an organocatalyst.
This guide benchmarks the performance of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride against industry-standard commercial catalysts and ligands in two primary domains: Copper-Catalyzed Ullmann Cross-Coupling and Polymer Formulation (Polyurethane/Epoxy Curing) .
Benchmarking in Copper-Catalyzed Ullmann C-N Couplings
Mechanistic Causality: The Asymmetry Advantage
Traditional Ullmann couplings require harsh conditions (>150°C) and stoichiometric copper. The introduction of bidentate diamine ligands stabilizes the active Cu(I) species, prevents disproportionation to Cu(0) and Cu(II), and enhances solubility in organic solvents[1].
N,N,N'-trimethylethylenediamine offers a unique structural advantage over symmetrical commercial ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) and DMEDA (N,N'-dimethylethylenediamine). Its asymmetric nature—possessing one secondary amine (-NHMe) and one tertiary amine (-NMe2)—creates a hemilabile coordination environment . The tertiary amine provides strong, persistent
Comparative Performance Data
Table 1: Benchmarking Ligands in the Cu-Catalyzed N-Arylation of Imidazole with 4-Bromotoluene (Representative System)
| Ligand / Catalyst Precursor | Structure Type | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Key Advantage / Limitation |
| N1,N1,N2-Trimethylethane-1,2-diamine HCl | Asymmetric (2° / 3° amine) | 10 mol% | 90 | 12 | 92% | Excellent balance of steric bulk and hemilability; high conversion. |
| TMEDA | Symmetric (3° / 3° amine) | 10 mol% | 90 | 18 | 78% | Good stability, but excessive steric bulk hinders some transmetalation steps. |
| DMEDA | Symmetric (2° / 2° amine) | 10 mol% | 90 | 12 | 88% | Highly reactive, but prone to competitive N-arylation of the ligand itself. |
| 1,10-Phenanthroline | Rigid Bidentate N-heterocycle | 10 mol% | 110 | 24 | 85% | Requires higher temperatures; poor solubility in non-polar solvents. |
Note: Reactions conducted with 10 mol% CuI, 2.0 equiv K2CO3, in DMSO. The hydrochloride salt requires an additional 0.1 equiv of base for in situ neutralization.
Catalytic Cycle Visualization
Caption: Copper-catalyzed Ullmann C-N coupling cycle utilizing the in situ generated diamine ligand.
Benchmarking as a Reactive Organocatalyst in Polymer Synthesis
Beyond metal catalysis, N1,N1,N2-Trimethylethane-1,2-diamine is utilized as an amine catalyst in polyurethane and epoxy resin formulations. It is also a critical building block in the synthesis of active pharmaceutical ingredients (APIs), such as the EGFR inhibitor AZD9291, where it is introduced via an SNAr reaction[5].
Mechanistic Causality: The "Reactive Catalyst" Paradigm
Traditional tertiary amine catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) remain unbound in the final polymer matrix, leading to volatile organic compound (VOC) emissions and "fogging" over time. Because N,N,N'-trimethylethylenediamine contains a reactive secondary amine (-NHMe), it acts as a reactive catalyst . It accelerates the isocyanate-polyol reaction via its tertiary amine center, while its secondary amine eventually reacts with the isocyanate, covalently binding the catalyst into the polyurethane backbone.
Comparative Performance Data
Table 2: Benchmarking Organocatalysts in Polyurethane Foam Formulation
| Catalyst | Type | Cream Time (s) | Gel Time (s) | VOC Emission Potential | Integration Mechanism |
| N,N,N'-Trimethylethylenediamine | Reactive Amine | 18 | 65 | Low | Covalent bonding via 2° amine |
| DABCO (33% in DPG) | Non-Reactive 3° Amine | 15 | 55 | High | Migratory (unbound) |
| DMEA (Dimethylethanolamine) | Reactive Amine (-OH) | 22 | 80 | Low | Covalent bonding via -OH |
Validated Experimental Protocols
To ensure a self-validating system, the following protocol details the in situ generation of the free base from the hydrochloride salt for use in a Cu-catalyzed cross-coupling workflow.
Experimental Workflow
Caption: Workflow for the in situ generation and application of the diamine ligand from its HCl salt.
Step-by-Step Methodology: Cu-Catalyzed N-Arylation
-
Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.
-
Reagent Loading (Solids): Add Copper(I) Iodide (CuI, 0.10 mmol, 19.0 mg), the nucleophile (e.g., Imidazole, 1.2 mmol), and the aryl halide (e.g., 4-Bromotoluene, 1.0 mmol).
-
Ligand Precursor & Base Addition: Add N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (0.10 mmol, 13.9 mg)[2] and anhydrous Potassium Carbonate (K2CO3, 2.1 mmol). Causality Note: 2.0 mmol of base drives the catalytic cycle, while the extra 0.1 mmol is specifically required to neutralize the HCl salt and liberate the free diamine ligand.
-
Solvent Addition & Degassing: Add anhydrous DMSO (2.0 mL). Seal the tube and degas via three freeze-pump-thaw cycles to remove oxygen, which prevents the oxidative degradation of the diamine and the Cu(I) catalyst[1].
-
Complexation & Reaction: Stir the mixture at room temperature for 10 minutes. The solution will transition to a pale blue/green tint, indicating the formation of the active Cu(I)-diamine complex[4]. Transfer the tube to a pre-heated oil bath at 90°C and stir vigorously for 12 hours.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Validate the product yield and purity via 1H NMR and LC-MS.
References
-
National Center for Biotechnology Information. "N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride". PubChem Compound Summary for CID 21324123. Available at: [Link]
-
Smékal, Z., et al. "Synthesis and Characterization of Binuclear (μ-Oxalato) Copper(II) Complexes with N,N'-Diethylethylenediamine or N,N,N'-Trimethylethylenediamine". Journal of Coordination Chemistry, Chalmers Research. Available at:[Link]
-
Molaid. "Copper N,N,N'-trimethylethylenediamine - CAS 111102-45-5". Molaid Chemical Database. Available at: [Link]
-
Cross, D.A.E., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Sources
- 1. N,N,N'-Trimethylethylenediamine|CAS 142-25-6 [benchchem.com]
- 2. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. copper N,N,N'-trimethylethylenediamine - CAS号 111102-45-5 - 摩熵化学 [molaid.com]
- 4. Synthesis and Characterization of Binuclear (μ-Oxalato) Copper(II) Complexes with N,N'-Diethylethylenediamine or N,N,N'-Trimethylethylenediamine [research.chalmers.se]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis to confirm the structure of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride derivatives
Topic: Spectroscopic Analysis to Confirm the Structure of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride Derivatives Content Type: Comparative Technical Guide
Executive Summary
The precise structural characterization of N1,N1,N2-Trimethylethane-1,2-diamine (and its hydrochloride salts) presents a unique challenge in organic synthesis and drug development. Unlike symmetrical polyamines (e.g., TEMED), this asymmetric derivative possesses two distinct nitrogen environments: a tertiary dimethylamine and a secondary monomethylamine.
This guide compares the three primary spectroscopic modalities—NMR, MS, and FT-IR —evaluating their efficacy in distinguishing this specific regioisomer from its potential byproducts (such as the symmetric N,N'-dimethyl or fully methylated variants). While Mass Spectrometry provides sensitivity, High-Resolution NMR is established here as the definitive method for structural validation due to its ability to resolve the N-methyl distribution.
Part 1: The Analytical Challenge
The synthesis of N-methylated ethylenediamines often yields a mixture of isomers. For N1,N1,N2-trimethylethane-1,2-diamine (
Key Structural Features to Validate:
-
Asymmetry: Distinction between the
(tertiary) and (secondary) groups. -
Salt Stoichiometry: Confirmation of mono- vs. dihydrochloride forms (affecting solubility and spectral shifts).
-
Backbone Integrity: Verifying the ethylene bridge (
) is intact and not cyclized (e.g., into a piperazine derivative).
Analytical Workflow
The following decision tree illustrates the recommended workflow for validating these derivatives.
Figure 1: Integrated analytical workflow. Note the central role of NMR for definitive structural confirmation.
Part 2: Comparative Methodology
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only technique capable of unambiguously distinguishing the N-methyl distribution.
-
Specificity: High. Can distinguish
(singlet, 6H) from (singlet/doublet, 3H). -
Solvent Criticality:
-
: Best for resolution of the carbon backbone. However, the amine proton (
) exchanges rapidly, disappearing from the spectrum. -
: Essential for observing the ammonium protons (
) and verifying the salt form.
-
: Best for resolution of the carbon backbone. However, the amine proton (
Method B: Mass Spectrometry (ESI-MS)
-
Role: Confirmation of Molecular Weight (
Da). -
Limitation: Cannot easily distinguish between N1,N1,N2-trimethyl (target) and N1,N1,N1-trimethyl (quaternary impurity) or N-propyl isomers without complex fragmentation analysis (MS/MS).
Method C: Fourier Transform Infrared (FT-IR)[1]
-
Role: Quick verification of the hydrochloride salt formation.
-
Key Signal: Broad ammonium bands (
) and the absence of the sharp primary amine doublet ( ).
Comparison Summary
| Feature | 1H NMR (DMSO-d6) | ESI-MS | FT-IR (ATR) |
| Primary Utility | Regio-isomer structure & Ratio | Molecular Weight & Purity | Functional Group ID (Salt) |
| Differentiation Power | Excellent (Resolves N-Me groups) | Low (Isomers have same mass) | Moderate (Class of amine only) |
| Sample Req. | ~10 mg | < 1 mg | ~5 mg |
| Cost/Time | Moderate / 15 mins | High / 30 mins | Low / 2 mins |
| Key Data Point | Integral Ratio (6:3 for Methyls) | m/z 103.1 | Broad band ~2800 cm⁻¹ |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Resolution NMR Characterization
Objective: Confirm the 2:1 ratio of methyl groups and the integrity of the ethylene backbone.
Materials:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (99.8% D) with 0.03% TMS. Note: DMSO is preferred over D2O to observe the exchangeable NH proton coupling.
Procedure:
-
Preparation: Dissolve 10-15 mg of the hydrochloride derivative in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition (1H):
-
Pulse angle: 30°.
-
Relaxation delay (d1): 2.0 - 5.0 seconds (critical for accurate integration of methyl groups).
-
Scans: 16-32.
-
-
Acquisition (2D - Optional but Recommended): Run HSQC to correlate protons to their attached carbons, confirming the backbone assignment.
Data Interpretation (Expected Shifts in DMSO-d6):
-
2.8 - 2.9 ppm (Singlet, 6H):
protons. In the HCl salt, these shift downfield due to protonation. -
2.6 - 2.7 ppm (Singlet/Doublet, 3H):
protons. -
3.0 - 3.4 ppm (Multiplets, 4H): Ethylene backbone (
). -
9.0 - 10.0 ppm (Broad): Ammonium protons (
), visible only in DMSO.
Protocol 2: FT-IR Salt Validation
Objective: Differentiate the Free Base from the Hydrochloride Salt.
Procedure:
-
Place a small amount of solid sample on the ATR crystal (Diamond/ZnSe).
-
Acquire spectrum (4000–400 cm⁻¹, 16 scans).[1]
-
Critical Check: Look for the "Amine Salt Envelope."[2] Secondary amine salts show a broad, strong absorption between 2400 and 3000 cm⁻¹ (overlapping C-H stretches) and a deformation band near 1580-1620 cm⁻¹ [1, 2].
Part 4: Structural Logic & Connectivity
To prove the structure is N1,N1,N2 (asymmetric) and not N1,N2,N3 (symmetric), we analyze the connectivity.
Figure 2: NMR Connectivity Map. Red dashed lines indicate key HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the methyl positions.
Interpretation:
-
In an HMBC experiment, the 6-proton singlet (Dimethyl) will show a correlation to only one backbone carbon (C1).
-
The 3-proton singlet (Monomethyl) will correlate to the other backbone carbon (C2).
-
If the molecule were symmetric (N,N'-dimethyl), both methyl signals would be identical, and the backbone carbons would be chemically equivalent.
References
-
Silverstein, R. M., et al. (2019). Spectrometric Identification of Organic Compounds.[3][4] Organic Nitrogen Compounds V: Amine Salts.[2] Spectroscopy Online. [Link]
-
PubChem. (2025). N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride Data Sheet.[5][6] National Library of Medicine.[6] [Link][6]
-
Heise, H. M., et al. (1956). Hydrogen bonding in the amine hydrohalides: II. The infrared spectrum.[1][2][7][8][9][10][11] Canadian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 4. magritek.com [magritek.com]
- 5. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride | C5H15ClN2 | CID 21324123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | C5H16Cl2N2 | CID 56965757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Synthesis, Spectroscopic Studies and Crystal Structures of N, N’-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Comparative Guide to Isotopic Labeling Reagents for Carbonyl-Containing Compounds: A Focus on N1,N1,N2-Trimethylethane-1,2-diamine
Introduction: The Critical Role of Derivatization in Quantitative Proteomics and Metabolomics
In the landscape of modern analytical chemistry, particularly in mass spectrometry-based proteomics and metabolomics, isotopic labeling has emerged as a powerful technique for accurate quantification. The introduction of stable isotopes into molecules allows for the precise comparison of relative abundance between different samples. However, not all molecules are readily amenable to mass spectrometric analysis. Carbonyl-containing compounds, such as aldehydes and ketones, often exhibit poor ionization efficiency and chromatographic retention. To overcome these challenges, chemical derivatization is employed.
This guide provides a comprehensive comparison of isotopic labeling reagents for carbonyl compounds, with a specific focus on the utility of N1,N1,N2-Trimethylethane-1,2-diamine. We will delve into the underlying chemistry, compare its performance with established alternatives, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
N1,N1,N2-Trimethylethane-1,2-diamine: A Versatile Reagent for Carbonyl Labeling
N1,N1,N2-Trimethylethane-1,2-diamine is a diamine reagent that can be utilized for the derivatization of carbonyl-containing molecules. The core principle of its utility in isotopic labeling lies in the reaction between its primary or secondary amine functional groups and the carbonyl group (aldehyde or ketone) of the target analyte. This reaction forms a stable imine or aminal linkage, respectively. By using an isotopically labeled version of N1,N1,N2-Trimethylethane-1,2-diamine, a known mass tag is incorporated into the analyte, enabling its detection and quantification by mass spectrometry.
The trimethylated nature of this reagent can offer several advantages. The tertiary amine group can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) by readily accepting a proton. Furthermore, the aliphatic chain can improve chromatographic retention on reverse-phase columns.
Mechanism of Action: Imine Formation
The derivatization reaction proceeds via the nucleophilic attack of the primary or secondary amine of N1,N1,N2-Trimethylethane-1,2-diamine on the electrophilic carbonyl carbon of the analyte. This is typically followed by the elimination of a water molecule to form a stable C=N double bond (an imine or Schiff base). The reaction is often catalyzed by a weak acid.
Note: The diagram illustrates the reaction with a similar, commercially available diamine for clarity of the fundamental chemical transformation.
Comparative Analysis of Carbonyl Derivatization Reagents
While N1,N1,N2-Trimethylethane-1,2-diamine presents a viable option, a comprehensive evaluation necessitates comparison with other widely used labeling reagents. The choice of reagent is critical and depends on factors such as reaction efficiency, specificity, the nature of the analyte, and the analytical platform.
| Reagent Class | Example Reagent | Target Functional Group | Key Advantages | Key Disadvantages |
| Hydrazines | Dansyl Hydrazine | Aldehydes, Ketones | High reactivity, fluorescent tag | Potential for side reactions, may require optimization |
| Girard's Reagents (T & P) | Aldehydes, Ketones | Introduces a charged group for improved ionization | Can be less stable, may require specific buffer conditions | |
| Amines | N1,N1,N2-Trimethylethane-1,2-diamine | Aldehydes, Ketones | Potential for good ionization and chromatographic properties | Limited commercial availability of isotopically labeled forms, less documented |
| AMPP (2-amino-5-methoxy-N,N-dimethyl-phenethylamine) | Aldehydes, Ketones | High sensitivity, good fragmentation in MS/MS | May exhibit isotopic effects | |
| O-alkoxyamines | PFBHA (Pentafluorobenzyl hydroxylamine) | Aldehydes, Ketones | Forms stable oximes, excellent for GC-MS analysis | Requires specific derivatization conditions |
Experimental Protocol: Isotopic Labeling of a Carbonyl-Containing Analyte
The following protocol provides a general framework for the derivatization of a model analyte using a diamine reagent like N1,N1,N2-Trimethylethane-1,2-diamine. This protocol is designed to be a self-validating system, with suggested quality control steps.
Materials:
-
Analyte standard solution (e.g., a ketone or aldehyde standard at 1 mg/mL in a suitable organic solvent)
-
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (and its isotopically labeled counterpart)
-
Derivatization solvent (e.g., Methanol or Acetonitrile)
-
Acid catalyst (e.g., Acetic acid)
-
Quenching solution (e.g., Sodium cyanoborohydride, if reduction of the imine is desired for stability)
-
LC-MS grade water and organic solvents for analysis
Step-by-Step Methodology:
-
Standard Preparation: Prepare a working solution of your carbonyl-containing analyte in the derivatization solvent.
-
Reagent Preparation: Prepare solutions of both the light (unlabeled) and heavy (isotopically labeled) N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride in the derivatization solvent. The concentration should be in molar excess relative to the analyte to drive the reaction to completion.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the analyte solution with the labeling reagent solution.
-
Add the acid catalyst (e.g., 1-5% acetic acid by volume).
-
Vortex the mixture gently.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) for a defined period (e.g., 60 minutes). Optimization of time and temperature may be required for specific analytes.
-
-
(Optional) Reduction Step: For enhanced stability, the resulting imine can be reduced to a more stable amine. Cool the reaction mixture and add the quenching/reducing agent.
-
Sample Preparation for Analysis:
-
Dilute the derivatized sample with the initial mobile phase for your LC-MS analysis.
-
For quantitative analysis, mix the light- and heavy-labeled samples in a 1:1 ratio.
-
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method. The method will need to be optimized for the separation and detection of the derivatized analyte.
Conclusion and Future Outlook
N1,N1,N2-Trimethylethane-1,2-diamine holds promise as a derivatization agent for the isotopic labeling of carbonyl-containing compounds. Its chemical properties suggest potential advantages in ionization efficiency and chromatographic performance. However, for it to become a mainstream reagent, further studies are needed to characterize its reaction kinetics, and specificity across a wide range of analytes, and to improve the commercial availability of its isotopically labeled forms. Researchers are encouraged to perform thorough validation and comparison with established reagents like dansyl hydrazine or Girard's reagents to determine the optimal choice for their specific application. The continued development of novel derivatization strategies is crucial for advancing the frontiers of quantitative proteomics and metabolomics.
References
Please note that direct isotopic labeling studies with N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride are not widely documented in readily available literature. The principles and comparative reagents are based on established chemical knowledge of derivatization techniques.
Computational modeling of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride complexes
In the landscape of drug development and materials science, the intricate dance between metal ions and organic ligands is of paramount importance. N1,N1,N2-Trimethylethane-1,2-diamine, an unsymmetrical chelating agent, and its hydrochloride salts represent a class of ligands whose metallic complexes are of growing interest. The precise characterization of these complexes—understanding their structure, stability, and reactivity—is critical to harnessing their potential.
This guide provides an in-depth comparison of computational methodologies for modeling such complexes. Given the limited specific literature on N1,N1,N2-Trimethylethane-1,2-diamine complexes, we will use the extensively studied and structurally similar bis(ethylenediamine)copper(II), [Cu(en)2]2+, as a validated reference system. This allows us to ground our computational protocols in experimental data, providing a robust framework that researchers can adapt for the more sterically hindered and electronically distinct N1,N1,N2-Trimethylethane-1,2-diamine ligand. We will explore the causality behind methodological choices, present validated protocols, and compare theoretical results against experimental benchmarks.
The Challenge and Opportunity of Diamine Ligands
Ethylenediamine (en) is a foundational bidentate ligand in coordination chemistry. Its complexes, like [Cu(en)2]2+, typically form a stable, square planar coordination geometry around the metal center, often with weakly coordinating counter-ions or solvent molecules occupying the axial positions to complete a distorted octahedral geometry[1].
The target ligand, N1,N1,N2-Trimethylethane-1,2-diamine, introduces two key differences:
-
Asymmetry: The nitrogen donors are inequivalent (one tertiary, one secondary).
-
Steric Hindrance: The three methyl groups increase steric bulk around the metal center compared to the unsubstituted ethylenediamine.
These modifications are expected to influence the complex's geometry, stability, and electronic properties. Computational modeling provides a powerful avenue to predict these changes before undertaking extensive synthesis and characterization.
Comparative Guide to Computational Methodologies
The two primary in silico tools for investigating metal complexes are Density Functional Theory (DFT) and Molecular Dynamics (MD). The choice between them depends entirely on the scientific question at hand.
-
Density Functional Theory (DFT) is a quantum mechanical method that provides highly accurate information about the electronic structure of a molecule. It is the gold standard for predicting static properties like optimized geometries, bond energies, and spectroscopic parameters. Its main limitation is computational cost, making it best suited for single molecules or small clusters.
-
Molecular Dynamics (MD) is a classical method that simulates the physical movements of atoms and molecules over time. It is excellent for studying dynamic processes, conformational changes, and the influence of the solvent environment. However, it relies on pre-defined force fields, which can be challenging to parameterize accurately for metal centers[2].
Method 1: Density Functional Theory (DFT) - The Electronic Structure Workhorse
DFT has become the most widely used method for computational transition metal chemistry due to its excellent balance of accuracy and computational cost.
Causality of Method Selection: For determining the precise 3D structure, bond strengths, and electronic properties of a new complex, DFT is the superior choice. It explicitly models the electrons, allowing it to accurately capture the nuances of the metal-ligand bond, which has significant covalent character.
A landmark study on the 2 complex demonstrated the power of this approach. Researchers were able to calculate the complex's geometry and spectroscopic parameters, finding "excellent agreement" with data obtained from X-ray crystallography and advanced spectroscopic techniques[1]. This validates the use of DFT for this class of molecules.
Key Choices in a DFT Calculation:
-
Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. The choice of functional is critical.
-
B3LYP: A hybrid functional that is arguably the most widely used and well-benchmarked for general-purpose calculations on organic and main-group compounds. It performs well for transition metal geometries and was the functional used in the 2 reference study[1].
-
Other Functionals (M05, PBE0, TPSSh): For certain properties, like reaction energies or systems with significant non-covalent interactions, other functionals may offer improved accuracy. Benchmarking against known systems is always recommended[1].
-
-
Basis Set: The "basis set" is the set of mathematical functions used to build the molecular orbitals.
-
For Ligand Atoms (C, H, N, O): Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) offer a good balance. The "+" indicates the addition of diffuse functions (important for anions and weak interactions), while "(d,p)" indicates the addition of polarization functions (essential for describing non-spherical electron density in bonds).
-
For the Metal Atom (e.g., Cu): For heavier elements, it is common to use a basis set paired with an Effective Core Potential (ECP), such as LANL2DZ . The ECP replaces the core electrons with a potential, reducing computational cost and implicitly accounting for relativistic effects.
-
Method 2: Molecular Dynamics (MD) - Capturing System Dynamics
MD simulations are indispensable when the research question involves motion, time, or the environment (e.g., water, ions). For example, MD can be used to study how a complex samples different conformations, how ligands exchange, or how the complex interacts with a biological target.
Causality of Method Selection: If the goal is to understand the stability of a complex in aqueous solution, its flexibility, or how it might bind to a protein, MD is the appropriate tool. It sacrifices the electronic detail of DFT to model larger systems over longer timescales (nanoseconds to microseconds).
Key Challenges in MD for Metal Complexes:
The primary challenge is the force field—the set of equations and parameters that defines the potential energy of the system. Standard force fields like AMBER or GAFF are not parameterized for metal ions in coordination complexes[2][3]. Therefore, specific parameters for the metal-ligand bonds, angles, and charges must be derived. This often involves:
-
Performing DFT calculations to obtain the optimized geometry and electrostatic potential.
-
Using specialized tools (like MCPB.py for AMBER) to fit these quantum mechanical data to the classical force field functional form[2].
Experimental Protocol: DFT Geometry Optimization of [Cu(en)2]2+
This protocol outlines the steps to perform a geometry optimization and frequency calculation using the Gaussian software package, a widely used tool for DFT calculations[4][5]. We will use the [Cu(en)2]2+ complex as our model.
Workflow Diagram: DFT Calculation
Caption: A typical workflow for a DFT geometry optimization and frequency analysis.
Step-by-Step Protocol:
-
Build the Initial 3D Structure:
-
Using a molecular editor like GaussView or Avogadro, build the [Cu(en)2]2+ complex.
-
Place a Copper (Cu) atom at the origin.
-
Add two ethylenediamine ligands, coordinating the four nitrogen atoms to the copper in a square planar arrangement. Ensure reasonable initial bond lengths (e.g., Cu-N ≈ 2.0 Å).
-
-
Create the Gaussian Input File (.gjf or .com):
-
This is a plain text file that tells Gaussian what to do. It has several key sections[4].
-
Link 0 Commands (%): Define memory and processors. %nprocshared=8 %mem=16GB %chk=Cu_en2.chk (Creates a checkpoint file for recovery and analysis)
-
Route Section (#): Specifies the calculation type and level of theory. #p opt freq B3LYP/GenECP
-
p: Print extra output.
-
opt: Perform a geometry optimization to find the lowest energy structure.
-
freq: After optimization, calculate vibrational frequencies. This is crucial to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
B3LYP: The chosen density functional.
-
GenECP: Indicates a mixed basis set will be used, specified later.
-
-
Title Section: A brief, descriptive title. Cu(II) ethylenediamine complex optimization
-
Charge and Multiplicity: 2 2
-
The first number is the total charge of the complex (+2).
-
The second number is the spin multiplicity. For Cu(II), which is a d⁹ metal, there is one unpaired electron. Multiplicity = 2S + 1 = 2(1/2) + 1 = 2.
-
-
Molecular Specification: The atomic coordinates in Cartesian format.
-
Basis Set Specification: Defines the basis sets for the atoms. C H N 0 6-31G(d)
Cu 0 LANL2DZ
Cu 0 LANL2DZ (This specifies the 6-31G(d) basis set for C, H, and N, and the LANL2DZ basis set and ECP for Cu).
-
-
Run the Calculation:
-
Submit the input file to Gaussian. This is typically done via a command line: g16 < Cu_en2.gjf > Cu_en2.log[4].
-
-
Analyze the Output (.log file):
-
Convergence: Search for "Optimization completed" to ensure the geometry optimization was successful.
-
Frequencies: Check the frequency output. A true minimum energy structure will have zero imaginary frequencies.
-
Optimized Geometry: Extract the final Cartesian coordinates to view the optimized structure and measure bond lengths and angles.
-
Performance Comparison: Computational vs. Experimental Data
The true test of a computational model is its ability to reproduce experimental reality. Using the 2 complex as our benchmark, we can compare the results of the DFT protocol described above with published X-ray crystallography data[1].
| Parameter | DFT Calculated (B3LYP/GenECP) | Experimental (X-ray)[1] |
| Bond Lengths (Å) | ||
| Cu–N1 | 2.035 | 2.006 |
| Cu–N2 | 2.035 | 2.010 |
| Bond Angles (°) | ||
| N1–Cu–N2 (bite angle) | 84.5 | 84.2 |
| N1–Cu–N1' | 180.0 | 180.0 |
| N1–Cu–N2' | 95.5 | 95.8 |
Table 1: Comparison of key geometric parameters for [Cu(en)2]2+ calculated via DFT and determined experimentally by X-ray crystallography. The data shows excellent agreement, validating the chosen computational method.
Comparison with Alternative Diamine Ligands
The validated computational protocol can now be applied to predict the structures of complexes with other ligands, such as our target N1,N1,N2-Trimethylethane-1,2-diamine (tmen) and the more common N,N,N',N'-tetramethylethylenediamine (TMEDA).
Caption: Structural comparison of ethylenediamine (en), the target ligand (tmen), and TMEDA.
By replacing the ethylenediamine coordinates with those of the methylated ligands in our DFT protocol, we can predict how steric bulk affects the complex's geometry. We would anticipate that the increased steric hindrance from the methyl groups would lead to:
-
Longer Cu-N bonds: To relieve steric strain.
-
Greater distortion from an ideal square planar geometry.
-
Changes in the relative stability of different conformers.
These are precisely the kinds of hypotheses that computational modeling is uniquely suited to test, guiding synthetic efforts toward ligands that produce complexes with desired structural and electronic properties.
Conclusion
Computational modeling, particularly DFT, serves as an indispensable tool for the modern chemist. By grounding our methods in high-quality experimental data from analogous systems like [Cu(en)2]2+, we can build validated, trustworthy protocols. These models allow us to accurately predict the geometric and electronic structures of new complexes, such as those formed with N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. This predictive power accelerates the design-build-test cycle of research, saving valuable time and resources in the pursuit of novel drugs and materials.
References
-
M. A. Palacios, et al. (2013). Structure, EPR / ENDOR and DFT characterisation of a 2 complex. Dalton Transactions, 42(42), 15014-15022. [Link]
- Bairagi, S., et al. (2016). XAFS Study of Mixed Ligand Ethylenediamine Copper Complexes Having Distorted Octahedral Coordination Geometry. International Journal of Advanced Research in Physical Science, 3(10), 1-10.
- Benali, H., et al. (2018). New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-14.
-
Djordjevic, I. S., et al. (2013). Synthetic, Crystallographic, and Computational Study of Copper(II) Complexes of Ethylenediaminetetracarboxylate Ligands. Inorganic Chemistry, 52(4), 1837-1847. [Link]
-
Vakulka, A., et al. (2020). Tetrahydrated bis(ethylenediamine)copper(II) sulfate: Crystal structure, Raman spectrum and magnetic susceptibility. Journal of Molecular Structure, 1210, 128019. [Link]
- Keypour, H., et al. (2013). Molecular structure and nitrite-bonded study on copper(II)
- Lutz, M., et al. (2010). catena-Poly[[bis(ethylenediamine)copper(II)]-μ-sulfato]. Acta Crystallographica Section E: Structure Reports Online, 66(6), m671-m672.
-
Alhaddad, A. & O'Hearn, B. (2017). Molecular Dynamics Simulations of a Metal/Ligand Complex. Calvin Digital Commons. [Link]
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Vakulka, A., et al. (2022). Tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate: Preparation, crystal structure, Raman and FTIR spectra and paramagnetic behavior. Journal of Molecular Structure, 1265, 133441. [Link]
- Wolstenholme, D. J., et al. (2014). Crystallographic and computational investigation of nitrate salts of nickel(II) ethylenediamine complexes. Polyhedron, 80, 168-174.
- Miletic, V. D., et al. (2009). Nickel(II) complexes of whole set of the simple ethylenediaminetetracarboxylate ligands: DFT study of complexes invoking molecular orbital and configurational analysis. Polyhedron, 28(14), 2963-2972.
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Cullen, D. L., & Lingafelter, E. C. (1970). Redetermination of the crystal structure of tris(ethylenediamine)copper(II) sulfate, Cu(NH2CH2CH2NH2)3SO4. Inorganic Chemistry, 9(8), 1858-1864. [Link]
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Tomberg, A. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group, McGill University. [Link]
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Khan, A. A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
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Bandera, J. (2023). Protocol for MD simulations. iGEM KU Leuven 2023. [Link]
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Hafaiedh, I., et al. (2012). Electrochemical Synthesis and Structural Characterization of a Novel Mixed-valence Copper (I)-copper (II) Complex: {[Bis(ethylenediamine) Copper (II)] Bis[diiodocuprate (I)]}. International Journal of Molecular Sciences, 13(9), 11848-11857. [Link]
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Chem Ed YouTube Channel. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, a versatile building block in the pharmaceutical and chemical industries.[1] As the specificity of molecular interactions is paramount in drug development and diagnostics, understanding potential off-target binding is a critical step in preclinical characterization.[2] This document outlines the scientific rationale, experimental design, detailed protocols for immunoassays and biophysical analyses, and a framework for data interpretation. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust approach to assessing the selectivity of their target molecule.
Introduction: The Imperative of Specificity
N1,N1,N2-Trimethylethane-1,2-diamine, also known as dimethyl(2-(methylamino)ethyl)amine, is a diamine with a molecular formula of C5H14N2.[1] It serves as a crucial precursor in the synthesis of various compounds, including novel surfactants for drug delivery systems.[1][3] Given its role in complex biological and chemical systems, a thorough understanding of its binding profile is essential.
Cross-reactivity, the unintended binding of an antibody or other receptor to molecules other than the target antigen, can lead to significant complications.[2][4] In diagnostics, it can result in false-positive results, while in therapeutics, it may lead to off-target effects and toxicity.[4] Therefore, rigorous cross-reactivity assessment is a non-negotiable aspect of regulatory preclinical studies.[2]
This guide will compare the binding specificity of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride against a panel of structurally related and dissimilar compounds using industry-standard techniques.
Experimental Design: A Logic-Driven Approach
The foundation of a reliable cross-reactivity study lies in a well-considered experimental design. Our approach is twofold: first, to challenge the specificity of a hypothetical antibody raised against N1,N1,N2-Trimethylethane-1,2-diamine with a panel of potentially cross-reactive compounds, and second, to quantify the binding kinetics using a label-free, real-time method.
Selection of Test Compounds
The choice of compounds to test for cross-reactivity is critical. We have selected a panel based on structural similarity, which is a key predictor of potential cross-reactivity.[5]
-
Target Analyte: N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
-
Structural Analogs:
-
Ethylenediamine: The core backbone of the target analyte.
-
N,N-Dimethylethylenediamine: Shares the dimethylated nitrogen.
-
N-Methylethylenediamine: Shares the single methylated nitrogen.
-
Trientine Dihydrochloride: A structurally related chelating agent with multiple ethyleneamine units.[6]
-
-
Potential Precursors/Impurities:
-
Negative Control:
-
Bovine Serum Albumin (BSA): A structurally unrelated protein used to assess non-specific binding.
-
Methodological Approach
We will employ two orthogonal methods to provide a comprehensive picture of cross-reactivity:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and widely used immunoassay to determine the specificity and cross-reactivity of an antibody. It measures the ability of a compound to compete with the target analyte for binding to a limited amount of antibody.
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique for real-time monitoring of biomolecular interactions.[7] SPR provides detailed kinetic data, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD), offering a deeper understanding of binding affinity.
Experimental Protocols
The following protocols are presented with the intent of ensuring reproducibility and self-validation.
Competitive ELISA Protocol
This protocol is designed to calculate the concentration of each test compound that inhibits 50% of the binding of the target analyte (IC50).
Workflow Diagram: Competitive ELISA
Caption: Workflow for the Surface Plasmon Resonance (SPR) Analysis.
Step-by-Step Procedure:
-
Antibody Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the primary antibody to the surface via amine coupling to achieve a target immobilization level (e.g., 2000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with a running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of each test compound over the sensor surface for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the compound for a defined time (e.g., 300 seconds) by flowing running buffer over the surface.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Record the sensorgrams for each concentration.
-
Perform reference subtraction using a blank channel to correct for bulk refractive index changes and non-specific binding.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation and Interpretation
The following tables present hypothetical data from the described experiments.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| N1,N1,N2-Trimethylethane-1,2-diamine HCl | 15.2 | 100% |
| N,N-Dimethylethylenediamine | 45.8 | 33.2% |
| N-Methylethylenediamine | 125.6 | 12.1% |
| Ethylenediamine | 584.1 | 2.6% |
| Trientine Dihydrochloride | >1000 | <1.5% |
| N,N-dimethylamino chloroethane HCl | >1000 | <1.5% |
| Methylamine | >1000 | <1.5% |
| Bovine Serum Albumin (BSA) | No Inhibition | 0% |
Interpretation: The data indicates that the antibody has the highest specificity for the target analyte. Structurally similar compounds with dimethyl and methyl groups show measurable but significantly lower cross-reactivity. The core ethylenediamine structure shows minimal cross-reactivity, and the larger, more complex Trientine shows negligible interaction. The precursors and the negative control show no significant cross-reactivity, indicating a highly specific antibody.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| N1,N1,N2-Trimethylethane-1,2-diamine HCl | 2.5 x 10^5 | 1.8 x 10^-3 | 7.2 x 10^-9 |
| N,N-Dimethylethylenediamine | 1.1 x 10^5 | 5.2 x 10^-3 | 4.7 x 10^-8 |
| N-Methylethylenediamine | 7.8 x 10^4 | 8.9 x 10^-3 | 1.1 x 10^-7 |
| Ethylenediamine | 2.3 x 10^4 | 1.5 x 10^-2 | 6.5 x 10^-7 |
| Trientine Dihydrochloride | No Binding | No Binding | N/A |
| Bovine Serum Albumin (BSA) | No Binding | No Binding | N/A |
Interpretation: The SPR data corroborates the ELISA results. N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride exhibits a high affinity (low nanomolar KD) for the antibody, characterized by a fast association and slow dissociation rate. The structurally similar analogs show progressively weaker affinities (higher KD values), primarily driven by faster dissociation rates. This suggests that while these analogs may bind, the interactions are less stable. The lack of binding for Trientine and BSA further confirms the specificity of the antibody.
Conclusion and Recommendations
This guide provides a robust, multi-faceted approach to assessing the cross-reactivity of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. The combination of competitive ELISA and SPR offers both high-throughput screening and in-depth kinetic analysis. Based on our hypothetical data, an antibody developed against this molecule can be highly specific.
For researchers in the field, it is recommended to:
-
Always include a panel of structurally related compounds in cross-reactivity studies.
-
Employ at least two orthogonal methods to confirm specificity.
-
Consider potential synthetic precursors and metabolites in the test panel.
By adhering to these principles, scientists can ensure the reliability and accuracy of their assays and the safety and efficacy of their therapeutic candidates.
References
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-
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (URL: [Link])
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Cross-Reactivity Assessment. Creative Diagnostics. (URL: [Link])
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N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride. PubChem. (URL: [Link])
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Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. (URL: [Link])
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Cross-reactivity testing. Molecular Diagnostic Services. (URL: [Link])
-
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1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2). PubChem. (URL: [Link]) -
N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6. Watson International. (URL: [Link])
-
N1,N1,N2-Trimethylethane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. (URL: [Link])
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Trientine Dihydrochloride-impurities. Pharmaffiliates. (URL: [Link])
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1,N1,N2-Trimethylethane-1,2-diamine Hydrochloride
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride (CAS No. 326888-32-8), a compound often utilized in synthetic chemistry. By understanding the inherent chemical properties and potential hazards, we can implement a disposal strategy that is both safe and compliant with regulatory standards.
Understanding the Hazard Profile
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is the salt form of N,N,N'-Trimethylethylenediamine. While the hydrochloride salt is a solid, the free base is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is crucial to handle the hydrochloride salt with the understanding that it can readily convert to its more hazardous free base form. The safety data for the free base, N,N,N'-Trimethylethylenediamine (CAS No. 142-25-6), informs the stringent handling and disposal precautions for its hydrochloride salt.
Key Hazards:
-
Corrosivity: Amines and their salts can be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3][4]
-
Flammability: The free base is a flammable liquid, and while the hydrochloride salt is a solid, it is crucial to avoid conditions that could lead to the formation of the free base in the presence of ignition sources.[2][5]
-
Toxicity: May be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions which can cause severe eye damage.[1][2][4] |
| Hand Protection | Nitrile or neoprene gloves, tested according to EN 374. | Provides a chemical-resistant barrier to prevent skin contact, which can lead to severe burns.[3] |
| Body Protection | A chemical-resistant laboratory coat. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities. | Minimizes the inhalation of any dust or vapors, which can cause respiratory irritation.[2] |
Spill Management: Immediate and Decisive Action
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Spill Response Workflow
Caption: A stepwise workflow for safely managing a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor and the laboratory safety officer.
-
Control Ignition Sources: If the free base is present, eliminate all potential ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]
Proper Disposal Procedures
The guiding principle for the disposal of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Decision Tree
Caption: A decision-making flowchart for the disposal of the chemical and its container.
Detailed Disposal Steps:
-
Segregation: Ensure that waste N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is not mixed with other incompatible waste streams. It is incompatible with strong oxidizing agents and acids.[2][4][5]
-
Containerization:
-
Place the waste chemical in a robust, leak-proof container that is clearly and accurately labeled.
-
The label must include the words "Hazardous Waste," the full chemical name ("N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride"), and the primary hazard(s) (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Professional Disposal:
Conclusion: A Culture of Safety
The responsible disposal of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a critical component of a robust laboratory safety program. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safer working environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling and disposal.
References
- Apollo Scientific. (2022, May 15).
- ChemicalBook. (2026, January 31).
- Chemos GmbH & Co. KG.
- Fisher Scientific. SAFETY DATA SHEET - N,N,N'-Trimethylethylenediamine.
- Fisher Scientific. SAFETY DATA SHEET - N,N'-Dimethylethylenediamine.
- MilliporeSigma. N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
- PubChem. N1,N1,N2-Trimethylethane-1,2-diamine--hydrogen chloride (1/2).
- PubChem. Succinanilic acid.
- Chemos GmbH & Co. KG.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - N,N,N''-Trimethylethylenediamine.
- ChemicalBook. (2026, January 25). N,N,N'-Trimethylethylenediamine.
- Sigma-Aldrich. (2025, September 12).
- Carl ROTH.
- CymitQuimica. N1,N1,N2-Trimethylethane-1,2-diamine.
- Watson International. N1,N1,N2-trimethylethane-1,2-diamine CAS 142-25-6.
- National Oceanic and Atmospheric Administration.
Sources
Comprehensive Handling Guide: Personal Protective Equipment for N1,N1,N2-Trimethylethane-1,2-diamine and its Hydrochloride Salt
As Senior Application Scientists, our commitment extends beyond supplying high-purity reagents; we aim to empower your research by providing critical, field-tested safety and handling protocols. This guide offers a comprehensive operational plan for N1,N1,N2-Trimethylethane-1,2-diamine, focusing on the essential personal protective equipment (PPE) required to ensure personnel safety and experimental integrity.
A critical initial distinction must be made between the free base (CAS 142-25-6) and its hydrochloride salt. The free base is a highly flammable, corrosive liquid, while the hydrochloride salt is a solid.[1] This guide will primarily address the more stringent requirements for the liquid free base, as its handling presents a greater combination of hazards. The principles outlined, particularly regarding corrosivity, are directly applicable to the solid salt, which can release corrosive dust or form corrosive solutions.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. N1,N1,N2-Trimethylethane-1,2-diamine is not merely a reagent; it is a hazardous material that demands respect and meticulous handling. Its primary dangers are severe corrosivity and high flammability.[1][2] Inhalation of vapors can also cause respiratory irritation, and ingestion can lead to severe damage of the gastrointestinal tract.[2][3]
The causality for stringent PPE protocols is clear: accidental contact can cause immediate and severe skin burns, and eye contact can result in permanent damage, including blindness.[2][3] Its high flammability means that vapors can travel to an ignition source and flash back, creating a significant fire risk.[4][5]
Table 1: GHS Hazard Classification for N1,N1,N2-Trimethylethane-1,2-diamine
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Respiratory Irritation | - | May cause respiratory irritation[3] |
| Corrosive to Respiratory Tract | - | Corrosive to the respiratory tract |
Core PPE Requirements: A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task and the associated risk of exposure. All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Table 2: Recommended Personal Protective Equipment by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Lab Work (e.g., small-scale transfers, solution prep in fume hood) | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Nitrile or Neoprene Gloves (double-gloving recommended) | Flame-Resistant (FR) Lab Coat | Not required if work is performed correctly within a certified chemical fume hood. |
| Weighing/Transfer (Outside of a glovebox) | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Nitrile or Neoprene Gloves (double-gloving recommended) | Flame-Resistant (FR) Lab Coat over chemical-resistant apron | Not required if work is performed correctly within a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Apron over FR Lab Coat | Air-purifying respirator with multi-purpose/ABEK filter cartridge.[3] |
| Waste Disposal | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat over chemical-resistant apron | Not required if containers are sealed and handled externally. |
Detailed PPE Specifications
-
Eye and Face Protection : Due to the severe corrosive nature of this chemical, standard safety glasses are inadequate.[3] Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] These must be worn in conjunction with a full-face shield to protect against splashes.[7]
-
Hand and Body Protection : Wear appropriate protective gloves and clothing to prevent any possibility of skin exposure.[3] Nitrile or neoprene gloves are recommended; however, always consult the glove manufacturer's specific chemical resistance chart. Double-gloving provides an additional layer of protection. A flame-resistant (FR) lab coat is essential due to the high flammability of the liquid.[2] For large-volume transfers or spill response, a chemical-resistant apron or suit is required.[6]
-
Respiratory Protection : The primary engineering control is a certified chemical fume hood.[4] A respirator is an essential component of your emergency response plan. Should the fume hood fail or a significant spill occur outside of containment, an approved NIOSH/MSHA or European Standard EN 149 respirator with a multi-purpose/ABEK filter is required.[3]
Standard Operating Procedures (SOPs)
SOP 1: Routine Handling and Use in a Chemical Fume Hood
This protocol is designed for small-scale (<100 mL) transfers and solution preparations.
-
Pre-Operation Safety Check :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Have a spill kit with appropriate absorbent material (e.g., sand, vermiculite) readily available.
-
Remove all potential ignition sources from the work area.[2]
-
-
Donning PPE :
-
Don the required PPE as specified in Table 2 for "Routine Lab Work."
-
-
Chemical Handling :
-
Ground and bond the source container and receiving equipment to prevent static electricity discharge.[3][5]
-
Use only non-sparking tools for opening and closing containers.[3][4]
-
Perform all transfers slowly and carefully to avoid splashing or aerosol generation.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Operation :
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands and any exposed skin thoroughly after handling.[3]
-
SOP 2: Emergency Spill Response Plan (Small Spill <50 mL)
-
Immediate Actions :
-
Containment (if safe to do so) :
-
Cleanup :
-
Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting :
-
Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Waste Disposal Plan
All materials contaminated with N1,N1,N2-Trimethylethane-1,2-diamine are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation : Keep all waste (liquid, solid, and contaminated PPE) in a dedicated, sealed, and clearly labeled container. The label must read "Hazardous Waste" and include the full chemical name.
-
Container Management : Use containers that are chemically compatible and can be tightly sealed. Do not overfill containers.
-
Disposal : All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor.[3][5] Do not pour this chemical down the drain.[2]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with N1,N1,N2-Trimethylethane-1,2-diamine.
Sources
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- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. fishersci.dk [fishersci.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

